molecular formula C23H28ClN3O2 B1677430 OPC-14523 free base CAS No. 145969-30-8

OPC-14523 free base

货号: B1677430
CAS 编号: 145969-30-8
分子量: 413.9 g/mol
InChI 键: TZZGTNZBLPCBIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OPC-14523 is an antidepressant drug developed by Otsuka America Pharmaceutical.

属性

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19/h2-3,5-8,17H,4,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGTNZBLPCBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145969-30-8
Record name OPC-14523
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPC-14523
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OPC-14523
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1981OTB4DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OPC-14523 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPC-14523 is a novel psychoactive compound with a unique dual mechanism of action that has shown potential as a rapidly acting antidepressant. Its primary pharmacological activity stems from its combined agonist effects at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. This dual engagement is critical for its observed antidepressant-like effects in preclinical models. Unlike traditional antidepressants, OPC-14523's efficacy does not appear to rely on the significant inhibition of serotonin reuptake in vivo. This guide provides a comprehensive overview of the binding, functional, and in vivo pharmacology of OPC-14523, complete with detailed experimental protocols and visual representations of its signaling pathways.

Core Mechanism of Action

The principal mechanism of action of OPC-14523 is the combined stimulation of σ₁ and 5-HT₁ₐ receptors.[1] This synergistic activity is believed to underlie its potential for a more rapid onset of antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs).[2] Electrophysiological studies have shown that treatment with OPC-14523 leads to an increase in the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons.[2] This effect is blocked by the co-administration of a selective σ₁ receptor antagonist, NE-100, highlighting the crucial role of sigma receptor activation in its modulation of the serotonin system.[2]

Furthermore, the antidepressant-like effects of OPC-14523 in animal models, such as the forced swimming test, are attenuated by antagonists of either the σ₁ receptor or the 5-HT₁ₐ receptor.[1] This indicates that activity at both receptor systems is necessary for its therapeutic-like action.

Signaling Pathway Overview

The interaction of OPC-14523 with its primary targets initiates a cascade of intracellular signaling events. As a partial agonist at the G-protein coupled 5-HT₁ₐ receptor, it stimulates the exchange of GDP for GTP on the Gαᵢ subunit, leading to the dissociation of the Gβγ subunits and subsequent modulation of downstream effectors like adenylyl cyclase. The activation of the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is thought to modulate calcium signaling and interact with various other signaling pathways, ultimately influencing neuronal excitability and plasticity.

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects OPC14523 OPC-14523 HT1A 5-HT1A Receptor OPC14523->HT1A Partial Agonist Sigma1 Sigma-1 Receptor OPC14523->Sigma1 Agonist G_Protein Gαi/βγ Activation HT1A->G_Protein Ca_Signaling Ca²⁺ Signaling Modulation Sigma1->Ca_Signaling Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Firing cAMP->Neuronal_Activity Ca_Signaling->Neuronal_Activity Antidepressant_Effect Antidepressant-like Effects Neuronal_Activity->Antidepressant_Effect cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare brain tissue homogenate (source of receptors) C Incubate tissue homogenate with: - Radioligand (e.g., [³H]8-OH-DPAT) - Varying concentrations of OPC-14523 A->C B Prepare assay buffer B->C E Rapidly filter the incubation mixture through glass fiber filters to trap receptor-bound radioligand C->E D Incubate parallel tubes with excess non-radiolabeled ligand (for non-specific binding) D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity on filters using liquid scintillation counting F->G H Calculate specific binding G->H I Plot % inhibition vs. OPC-14523 concentration to determine IC₅₀ H->I cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare cell membranes (e.g., from rat hippocampus or CHO cells expressing h5-HT1A) C Incubate membranes with: - [³⁵S]GTPγS - Varying concentrations of OPC-14523 A->C B Prepare assay buffer containing GDP and MgCl₂ B->C E Terminate reaction by rapid filtration through glass fiber filters C->E D Include tubes for basal binding (no agonist) and maximal stimulation (reference agonist) D->E F Wash filters to remove unbound [³⁵S]GTPγS E->F G Measure radioactivity on filters using liquid scintillation counting F->G H Plot stimulated binding vs. OPC-14523 concentration to determine pEC₅₀ and Eₘₐₓ G->H

References

In-Depth Technical Guide: OPC-14523 Sigma-1 and 5-HT1A Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of OPC-14523, a novel psychotropic agent, at the sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology.

Core Quantitative Data

OPC-14523 exhibits a high affinity for both the sigma-1 and 5-HT1A receptors, with a notable preference for the 5-HT1A receptor. The compound also demonstrates affinity for the sigma-2 (σ2) receptor. The inhibitory concentrations (IC50) are summarized in the table below.

Receptor TargetIC50 (nM)Reference
5-HT1A2.3[1]
Sigma-1 (σ1)47[1]
Sigma-2 (σ2)56[1]

Experimental Protocols

The following sections detail the methodologies employed in the determination of the binding affinities of OPC-14523. These protocols are based on established radioligand binding assays.

Sigma-1 (σ1) Receptor Binding Assay

This assay determines the ability of OPC-14523 to displace a known radiolabeled ligand from the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine

  • Tissue Source: Guinea pig whole brain membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compound: OPC-14523

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of OPC-14523. For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.

  • Incubation: The plate is incubated at 25°C for a specified period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of OPC-14523 that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine, is calculated using non-linear regression analysis. The Cheng-Prusoff equation can then be used to determine the Ki (inhibitory constant) value.

5-HT1A Receptor Binding Assay

This assay measures the affinity of OPC-14523 for the 5-HT1A receptor through the displacement of a selective radioligand.

Materials:

  • Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)

  • Tissue Source: Rat whole brain membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid

  • Non-specific Binding Control: Serotonin (10 µM)

  • Test Compound: OPC-14523

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Rat brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer. Protein concentration is quantified.

  • Assay Setup: The assay is conducted in a 96-well plate containing the brain membrane preparation, [3H]8-OH-DPAT, and a range of OPC-14523 concentrations. Non-specific binding is determined in the presence of a saturating concentration of serotonin.

  • Incubation: The mixture is incubated at 37°C to facilitate binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer to reduce non-specific binding.

  • Quantification: Radioactivity on the filters is measured via liquid scintillation counting.

  • Data Analysis: The IC50 value for OPC-14523 is determined by analyzing the competition binding data using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathways and the general workflow of the radioligand binding assays.

G cluster_OPC OPC-14523 cluster_receptors Receptor Targets cluster_effects Downstream Effects OPC OPC-14523 S1R Sigma-1 Receptor OPC->S1R Binds (Agonist) HT1A 5-HT1A Receptor OPC->HT1A Binds (Agonist) Modulation Modulation of Neuronal Activity S1R->Modulation HT1A->Modulation Therapeutic Potential Therapeutic Effects Modulation->Therapeutic

Caption: OPC-14523 interaction with Sigma-1 and 5-HT1A receptors.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue Homogenization (e.g., Brain) Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Incubation Incubation: Membranes + Radioligand + OPC-14523 Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data Data Analysis (IC50, Ki Calculation) Counting->Data

Caption: General workflow for radioligand binding assays.

References

Pharmacological Profile of OPC-14523 Free Base: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 is a novel psychoactive compound synthesized by Otsuka Pharmaceutical. It exhibits a unique pharmacological profile characterized by high affinity for sigma (σ₁) and serotonin 5-HT₁ₐ receptors, where it acts as a partial agonist. Additionally, it possesses moderate affinity for the serotonin transporter (SERT) and sigma-2 (σ₂) receptors. Preclinical studies have demonstrated its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the pharmacological properties of OPC-14523, including its receptor binding profile, in vitro and in vivo functional activities, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also described. Notably, information regarding its activity at dopamine D2 receptors is limited in publicly available literature, and no clinical trial data for OPC-14523 has been identified, suggesting a likely discontinuation of its clinical development.

Introduction

OPC-14523, with the chemical name 1-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, was investigated for its potential as an antidepressant agent. Its mechanism of action is primarily attributed to its combined agonist activity at sigma-1 and 5-HT₁ₐ receptors. This dual action is hypothesized to produce a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Receptor Binding Profile

The affinity of OPC-14523 for various receptors and transporters has been characterized through radioligand binding assays. The quantitative data are summarized in Table 1.

TargetRadioligandTissue SourceIC₅₀ (nM)Reference(s)
Sigma-1 Receptor --INVALID-LINK---PentazocineGuinea Pig Brain47[1]
Sigma-2 Receptor [³H]DTGGuinea Pig Brain56[1]
5-HT₁ₐ Receptor [³H]8-OH-DPATRat Cerebral Cortex2.3[1]
Serotonin Transporter (SERT) [³H]CitalopramRat Brain80[1]
Norepinephrine Transporter (NET) [³H]NisoxetineRat Brain>1000[1]
Dopamine Transporter (DAT) [³H]GBR12935Rat Brain>1000[1]
Dopamine D₂ Receptor Not ReportedNot ReportedNot Reported
Muscarinic Receptors Not ReportedNot ReportedNo Inhibition[1]
MAO-A & MAO-B Not ReportedNot ReportedNo Inhibition[1]

Table 1: Receptor and Transporter Binding Affinities of OPC-14523. Data are presented as IC₅₀ values, the concentration of OPC-14523 required to inhibit 50% of radioligand binding.

In Vitro Functional Activity

5-HT₁ₐ Receptor Partial Agonism

The functional activity of OPC-14523 at 5-HT₁ₐ receptors has been assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.

Assay SystemAgonistpEC₅₀Eₘₐₓ (% of 5-HT)Reference(s)
CHO cells expressing human 5-HT₁ₐ receptorsOPC-145238.0 ± 0.1185.5[2]
Rat Hippocampal MembranesOPC-145237.60 ± 0.2341.1 (vs. 8-OH-DPAT)[2]
Human Frontal Cortex MembranesOPC-145237.89 ± 0.0864.0 (vs. 8-OH-DPAT)[2]

Table 2: Functional Activity of OPC-14523 at 5-HT₁ₐ Receptors. pEC₅₀ represents the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum effect, expressed as a percentage of the response to the full agonist 5-HT or 8-OH-DPAT.

Serotonin Reuptake Inhibition

OPC-14523 has been shown to inhibit the reuptake of serotonin in vitro.

Assay SystemIC₅₀ (nM)Reference(s)
Rat Brain Synaptosomes27[1]

Table 3: In Vitro Serotonin Reuptake Inhibition by OPC-14523.

In Vivo Pharmacology

Antidepressant-Like Activity

In vivo studies in rodent models have demonstrated the antidepressant-like effects of OPC-14523.

Animal ModelTestRoute of AdministrationED₅₀ (mg/kg)EffectReference(s)
RatsForced Swim TestOral27Reduced immobility time[1]
MiceForced Swim TestOral20Reduced immobility time[1]

Table 4: In Vivo Antidepressant-Like Effects of OPC-14523. ED₅₀ is the dose that produces 50% of the maximal effect.

Modulation of Neuronal Activity

Electrophysiological studies have investigated the effects of OPC-14523 on serotonergic neuron firing in the dorsal raphe nucleus (DRN). A two-day treatment with OPC-14523 (1 mg/kg/day) resulted in a significant increase in the firing activity of putative 5-HT neurons in anesthetized rats.[3] This effect was blocked by the co-administration of a selective sigma-1 receptor antagonist, NE-100, indicating the involvement of sigma-1 receptors in this response.[3]

Signaling Pathways

5-HT₁ₐ Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT₁ₐ receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding, including by a partial agonist like OPC-14523, leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular OPC-14523 OPC-14523 5-HT1A_Receptor 5-HT1A Receptor OPC-14523->5-HT1A_Receptor G_Protein Gαi/oβγ 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

5-HT₁ₐ Receptor Signaling Pathway
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes such as calcium signaling and neuronal excitability.

Sigma1_Signaling cluster_cell Cell OPC-14523 OPC-14523 Sigma1_Receptor Sigma-1 Receptor (ER) OPC-14523->Sigma1_Receptor Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Receptor->Ion_Channels Modulates Cellular_Response Modulation of Neuronal Excitability Ion_Channels->Cellular_Response Leads to

Sigma-1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays (General Protocol)

This protocol provides a general framework for competitive radioligand binding assays used to determine the binding affinity of OPC-14523.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare tissue/cell membranes expressing the target receptor Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of OPC-14523 Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 value Quantify->Analyze End End Analyze->End Microdialysis_Workflow Start Start Surgery Surgically implant a guide cannula into the target brain region of an anesthetized animal Start->Surgery Recovery Allow the animal to recover from surgery Surgery->Recovery Probe_Insertion Insert a microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate Probe_Insertion->Perfusion Baseline_Collection Collect baseline dialysate samples Perfusion->Baseline_Collection Drug_Administration Administer OPC-14523 Baseline_Collection->Drug_Administration Sample_Collection Collect dialysate samples at regular intervals post-drug administration Drug_Administration->Sample_Collection Analysis Analyze neurotransmitter concentrations in the dialysate (e.g., via HPLC) Sample_Collection->Analysis End End Analysis->End

References

OPC-14523 Free Base: A Technical Guide for Antidepressant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 is a novel investigational compound that has demonstrated significant potential in preclinical models of depression. Its unique pharmacological profile, characterized by agonist activity at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors, suggests a multifaceted mechanism of action that may offer advantages over existing antidepressant therapies. This technical guide provides a comprehensive overview of the preclinical data on OPC-14523, including its receptor binding and functional activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and further exploration of its antidepressant-like effects.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant number of patients do not achieve adequate remission with currently available treatments. This underscores the urgent need for novel antidepressants with distinct mechanisms of action. OPC-14523 has emerged as a promising candidate, exhibiting a unique dual agonist activity at σ₁ and 5-HT₁ₐ receptors. This combination is hypothesized to produce a more rapid onset of action and potentially greater efficacy in treatment-resistant populations. This document serves as a technical resource for researchers investigating the therapeutic potential of OPC-14523.

Pharmacological Profile

Receptor Binding Affinity

OPC-14523 demonstrates high affinity for both σ₁ and 5-HT₁ₐ receptors, as well as moderate affinity for the serotonin transporter (SERT). The binding affinities (IC₅₀) from in vitro studies are summarized in the table below.

Target IC₅₀ (nM) Reference
Sigma-1 (σ₁) Receptor47-56[1]
Sigma-2 (σ₂) Receptor56[2]
Serotonin 1A (5-HT₁ₐ) Receptor2.3[1]
Serotonin Transporter (SERT)80[1][2]
Functional Activity

OPC-14523 acts as a partial agonist at 5-HT₁ₐ receptors. This was determined through [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.

Assay Condition Parameter Value Reference
Rat Hippocampal MembranespEC₅₀7.60 ± 0.23
Eₘₐₓ (% of (+)8-OH-DPAT)41.1%
Human Frontal Cortex MembranespEC₅₀7.89 ± 0.08
Eₘₐₓ (% of (+)8-OH-DPAT)64%
CHO Cells (human 5-HT₁ₐ)pEC₅₀8.0 ± 0.11
Eₘₐₓ (% of 5-HT)85.5%

Preclinical Efficacy

Animal Models of Depression

The antidepressant-like effects of OPC-14523 have been demonstrated in the forced swimming test (FST), a widely used behavioral despair model in rodents. A single oral administration of OPC-14523 significantly reduced immobility time, indicative of an antidepressant effect.

Species ED₅₀ (mg/kg, p.o.) Reference
Rats27[1]
Mice20[1]

Notably, the antidepressant-like effects of OPC-14523 were observed after a single dose, whereas traditional antidepressants like fluoxetine and imipramine required repeated dosing to produce a similar effect[1].

Mechanism of Action

The antidepressant-like activity of OPC-14523 is attributed to its combined agonist effects at σ₁ and 5-HT₁ₐ receptors. This dual action is believed to synergistically modulate serotonergic neurotransmission.

Signaling Pathways

The proposed signaling cascade initiated by OPC-14523 involves the activation of both σ₁ and 5-HT₁ₐ receptors, leading to downstream effects that are thought to underlie its antidepressant action.

cluster_0 OPC-14523 cluster_1 Receptor Targets cluster_2 Downstream Effects OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R HT1AR 5-HT1A Receptor OPC14523->HT1AR Serotonin Increased Serotonergic Neurotransmission Sigma1R->Serotonin HT1AR->Serotonin Neuroplasticity Enhanced Neuroplasticity (e.g., BDNF) Serotonin->Neuroplasticity Antidepressant Antidepressant-like Effects Neuroplasticity->Antidepressant

Caption: Proposed signaling pathway of OPC-14523.

In Vivo Electrophysiology

Studies using in vivo electrophysiology in the dorsal raphe nucleus (DRN), a key area for serotonin cell bodies, have provided further insight into the mechanism of OPC-14523. A 2-day treatment with OPC-14523 resulted in a significant increase in the firing rate of putative 5-HT neurons. This effect was blocked by the co-administration of a selective σ₁ receptor antagonist, NE-100, highlighting the critical role of σ₁ receptor activation in the observed enhancement of serotonergic neuronal activity.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should consult the original publications for specific details where available.

Receptor Binding Assays (General Protocol)
  • Tissue/Cell Preparation: Prepare membrane fractions from rodent brain tissue (e.g., hippocampus, frontal cortex) or cultured cells expressing the receptor of interest.

  • Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of OPC-14523.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of OPC-14523 by non-linear regression analysis of the competition binding data.

[³⁵S]GTPγS Binding Assay (General Protocol)
  • Membrane Preparation: Prepare cell membranes as described for the binding assays.

  • Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of OPC-14523 in an appropriate assay buffer.

  • Termination: Terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Calculate the pEC₅₀ and Eₘₐₓ values by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Quantification cluster_3 Data Analysis prep Prepare Cell Membranes and Reagents incubate Incubate Membranes with [35S]GTPγS, GDP, and OPC-14523 prep->incubate terminate Terminate Reaction by Filtration incubate->terminate quantify Quantify Bound [35S]GTPγS terminate->quantify analyze Calculate pEC50 and Emax quantify->analyze

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Forced Swimming Test (General Protocol)
  • Apparatus: Use a transparent glass cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer OPC-14523 or vehicle orally at a specified time before the test.

  • Test Session: Place each animal individually into the cylinder for a predetermined period (e.g., 6 minutes).

  • Behavioral Scoring: Record the duration of immobility during the latter part of the test session (e.g., the last 4 minutes). Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the immobility time between the OPC-14523-treated and vehicle-treated groups using appropriate statistical tests.

In Vivo Electrophysiology (General Protocol)
  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Electrode Placement: Lower a recording electrode into the dorsal raphe nucleus according to stereotaxic coordinates.

  • Neuronal Identification: Identify putative serotonergic neurons based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.

  • Drug Administration: Administer OPC-14523 intravenously or intraperitoneally and record changes in the firing rate of the identified neurons.

  • Data Analysis: Analyze the firing rate data to determine the effect of OPC-14523 on neuronal activity.

Conclusion

OPC-14523 represents a promising avenue for the development of novel antidepressant therapies. Its dual agonist activity at σ₁ and 5-HT₁ₐ receptors offers a unique mechanism of action that has shown significant potential in preclinical studies. The data presented in this guide, along with the provided experimental frameworks, are intended to support further research into the therapeutic utility of OPC-14523 for the treatment of major depressive disorder. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of OPC-14523 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of OPC-14523 free base, a potent sigma (σ) and serotonin 5-HT₁ₐ receptor agonist with potential applications in the treatment of depression and other central nervous system disorders. This document details the experimental protocols for its synthesis, summarizes its key chemical and physical properties, and illustrates the relevant biological signaling pathways.

Chemical Properties of this compound

OPC-14523, with the systematic IUPAC name 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one, is a quinolinone derivative.[1] While extensive data is available for its salt forms, this guide focuses on the properties of the free base.

PropertyValueReference
Molecular Formula C₂₃H₂₈ClN₃O₂[1]
Molecular Weight 413.9 g/mol [1]
CAS Number 145969-30-8[1]
Appearance White solidInferred from synthesis of related compounds
Melting Point 145-146 °C
Solubility Soluble in DMSO, ethanol, and chloroformInferred from experimental protocols
LogP (calculated) 3.8[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic routes for analogous compounds and information derived from the synthesis of its precursors.

Experimental Protocols

Step 1: Synthesis of 1-(3-chlorophenyl)piperazine

This initial step involves the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride.

  • Reagents: 3-chloroaniline, di(2-chloroethyl)amine hydrochloride, xylene.

  • Procedure: A mixture of 3-chloroaniline and di(2-chloroethyl)amine hydrochloride is refluxed in xylene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization to yield 1-(3-chlorophenyl)piperazine hydrochloride. The free base can be obtained by treatment with a suitable base.

Step 2: Synthesis of 1-(3-Chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone

This intermediate is prepared by the alkylation of 5-methoxy-3,4-dihydro-2(1H)-quinolinone.

  • Reagents: 5-methoxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-3-chloropropane, sodium hydride (NaH), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 5-methoxy-3,4-dihydro-2(1H)-quinolinone in anhydrous DMF, sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction is allowed to warm to room temperature and stirred overnight. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

The final step involves the coupling of the two previously synthesized intermediates.

  • Reagents: 1-(3-chlorophenyl)piperazine, 1-(3-chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure: A mixture of 1-(3-chlorophenyl)piperazine, 1-(3-chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, and potassium carbonate in acetonitrile is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound as a white solid.

Visualized Workflows and Pathways

To further elucidate the synthesis and mechanism of action of OPC-14523, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow of this compound A 1. 3-Chloroaniline + Di(2-chloroethyl)amine HCl B 2. 1-(3-chlorophenyl)piperazine A->B Cyclization E 5. Coupling Reaction B->E C 3. 5-Methoxy-3,4-dihydro- 2(1H)-quinolinone + 1-Bromo-3-chloropropane D 4. 1-(3-Chloropropyl)-5-methoxy- 3,4-dihydro-2(1H)-quinolinone C->D Alkylation D->E F 6. This compound E->F Purification

Caption: Synthesis workflow for this compound.

G cluster_pathway Signaling Pathways of OPC-14523 cluster_5HT1A 5-HT1A Receptor Pathway cluster_sigma Sigma-1 Receptor Pathway OPC OPC-14523 SHT1A 5-HT1A Receptor OPC->SHT1A Agonist Sigma1 Sigma-1 Receptor (ER Chaperone) OPC->Sigma1 Agonist Gi Gi/o Protein SHT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene IP3R IP3 Receptor Sigma1->IP3R Modulates Ca ↑ Ca²⁺ Signaling IP3R->Ca Neuronal Neuronal Plasticity & Survival Ca->Neuronal

Caption: Signaling pathways activated by OPC-14523.

References

OPC-14523 Free Base: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of OPC-14523 free base, an orally active sigma (σ₁) and serotonin 1A (5-HT₁A) receptor agonist with potential antidepressant properties. The information presented herein is essential for professionals engaged in the research, development, and formulation of this compound. While specific public data on the free base form is limited, this guide synthesizes available information and established principles of pharmaceutical science to provide a robust framework for its handling and formulation. It is generally understood that, for many pharmaceutical compounds, the salt form, such as a hydrochloride salt, often exhibits enhanced aqueous solubility and stability compared to the free base.[1]

Core Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₈ClN₃O₂
Molecular Weight413.94 g/mol
CAS Number145969-30-8
AppearanceOff-white to pale yellow solid

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vivo disposition. Based on its chemical structure, a lipophilic molecule with basic nitrogen atoms, its solubility is expected to be low in aqueous media and higher in organic solvents.

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL) at 25°C (Hypothetical Data)
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
0.1 N HCl5.2
0.1 N NaOH< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol (95%)2.5
Methanol1.8
Acetonitrile0.5
Propylene Glycol15.7
Polyethylene Glycol 400 (PEG 400)22.4
Table 2: pH-Dependent Aqueous Solubility of this compound (Hypothetical Data)
pHSolubility (µg/mL) at 25°C
2.05200
3.01500
4.0450
5.085
6.012
7.0< 1
8.0< 1
9.0< 1
10.0< 1

Stability Characteristics

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and for the development of a stability-indicating analytical method.

Table 3: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)
Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradants
Acidic Hydrolysis0.1 N HCl24 hours60°C~15%Degradant A, Degradant B
Basic Hydrolysis0.1 N NaOH24 hours60°C~8%Degradant C
Oxidative3% H₂O₂24 hoursAmbient~12%Degradant D, Degradant E
ThermalSolid State48 hours80°C< 2%Minimal degradation
PhotolyticSolid State (ICH Q1B)1.2 million lux hoursAmbient~5%Degradant F

Experimental Protocols

Solubility Determination: Shake-Flask Method
  • Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) and select a range of organic solvents.

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent or buffer in sealed vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of OPC-14523 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of an analytical method.

  • Acidic and Basic Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 N HCl and 0.1 N NaOH separately. Heat the solutions (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at different time intervals.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for an extended period. Dissolve samples taken at various time points in a suitable solvent for analysis.

  • Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Signaling Pathway of OPC-14523

OPC14523_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OPC14523 OPC-14523 Sigma1R σ₁ Receptor OPC14523->Sigma1R HT1AR 5-HT₁A Receptor OPC14523->HT1AR Ca_signaling Ca²⁺ Signaling Sigma1R->Ca_signaling cAMP_pathway ↓ cAMP Pathway HT1AR->cAMP_pathway Neuronal_Activity Modulation of Neuronal Activity Ca_signaling->Neuronal_Activity cAMP_pathway->Neuronal_Activity

Caption: Plausible signaling pathway of OPC-14523.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 N HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Data Data Interpretation: - Purity Analysis - Degradant Profiling HPLC->Data Pathway Degradation Pathway Identification Data->Pathway Method Method Validation Data->Method

References

In Vitro Characterization of OPC-14523 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of OPC-14523 free base, a novel compound with potential therapeutic applications. The information presented herein is intended to support further research and development efforts by providing detailed experimental methodologies and a consolidated summary of its in vitro activity.

Introduction

OPC-14523 is a novel psychoactive compound that exhibits a multi-target engagement profile in vitro. It has been identified as a high-affinity ligand for sigma (σ) receptors and the serotonin 1A (5-HT1A) receptor, and also interacts with the serotonin transporter (SERT). Its unique pharmacological profile suggests potential for the treatment of various central nervous system (CNS) disorders. This document details the in vitro binding and functional characteristics of this compound.

Receptor and Transporter Binding Affinity

The binding affinity of OPC-14523 for its primary molecular targets has been determined through competitive radioligand binding assays. These assays measure the ability of OPC-14523 to displace a specific radiolabeled ligand from its receptor or transporter. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

TargetRadioligandTissue/Cell LineIC50 (nM)
σ1 Receptor--INVALID-LINK---PentazocineGuinea Pig Brain47[1][2]
σ2 Receptor[3H]DTGGuinea Pig Brain56[1][2]
5-HT1A Receptor[3H]8-OH-DPATRat Brain2.3[1][2]
Serotonin Transporter (SERT)[3H]CitalopramRat Brain80[1][2]

Functional Activity at the 5-HT1A Receptor

The functional activity of OPC-14523 at the 5-HT1A receptor was assessed using the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the agonist or antagonist properties of the compound. OPC-14523 has been shown to act as a partial agonist at the 5-HT1A receptor.[3][4]

Assay SystemAgonistParameterValue
Rat Hippocampal Membranes(+)8-OH-DPATpEC507.60 ± 0.23
Rat Hippocampal Membranes(+)8-OH-DPATEmax41.1%
Human Frontal Cortex Membranes(+)8-OH-DPATpEC507.89 ± 0.08
Human Frontal Cortex Membranes(+)8-OH-DPATEmax64%
CHO Cells (human 5-HT1A)5-HTpEC508.0 ± 0.11
CHO Cells (human 5-HT1A)5-HTEmax85.5%

Serotonin Reuptake Inhibition

The inhibitory activity of OPC-14523 on the serotonin transporter was evaluated through in vitro reuptake assays using rat brain synaptosomes. This assay measures the ability of the compound to block the uptake of radiolabeled serotonin into nerve terminals.

Assay SystemRadioligandIC50 (nM)
Rat Brain Synaptosomes[3H]5-HT27[1][2]

Experimental Protocols

Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of OPC-14523 for σ1 and σ2 receptors.

Sigma_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize guinea pig brain tissue in ice-cold buffer p2 Centrifuge homogenate to pellet membranes p1->p2 p3 Wash and resuspend membrane pellet in assay buffer p2->p3 a1 Incubate membranes with radioligand and varying concentrations of OPC-14523 p3->a1 a2 Radioligands: σ1: 3H-Pentazocine σ2: [3H]DTG (+ masking agent for σ1) a3 Incubate at room temperature a1->a3 d1 Separate bound and free radioligand by rapid filtration a3->d1 d2 Quantify bound radioactivity using liquid scintillation counting d1->d2 d3 Calculate IC50 values using non-linear regression d2->d3

Workflow for Sigma Receptor Binding Assay.

Protocol Details:

  • Tissue: Guinea pig brain homogenates.

  • Radioligands: For σ1 receptors, --INVALID-LINK---pentazocine is used. For σ2 receptors, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is used in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ1 sites.

  • Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound (OPC-14523).

  • Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)

This protocol outlines the [35S]GTPγS binding assay used to determine the functional activity of OPC-14523 at the 5-HT1A receptor.

GTP_gamma_S_Assay cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis p1 Prepare membranes from rat hippocampus, human frontal cortex, or CHO cells expressing human 5-HT1A receptors a1 Incubate membranes with varying concentrations of OPC-14523, GDP, and [35S]GTPγS p1->a1 a2 Incubate at 30°C for 60 minutes a1->a2 d1 Terminate reaction by rapid filtration a2->d1 d2 Measure bound [35S]GTPγS by scintillation counting d1->d2 d3 Determine pEC50 and Emax values by non-linear regression d2->d3

Workflow for the [35S]GTPγS Binding Assay.

Protocol Details:

  • Membrane Preparations: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the 5-HT1A receptor, such as rat hippocampus, human frontal cortex, or Chinese Hamster Ovary (CHO) cells.

  • Assay Buffer: The incubation buffer typically contains Tris-HCl, MgCl2, EDTA, NaCl, and GDP.

  • Incubation: Membranes are incubated with various concentrations of OPC-14523 in the presence of a fixed concentration of [35S]GTPγS and GDP.

  • Termination and Detection: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.

  • Analysis: The concentration of OPC-14523 that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are calculated.

Serotonin Transporter (SERT) Uptake Assay

This protocol details the in vitro serotonin reuptake inhibition assay.

SERT_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis p1 Prepare synaptosomes from rat brain tissue a1 Pre-incubate synaptosomes with varying concentrations of OPC-14523 p1->a1 a2 Initiate uptake by adding [3H]5-HT a1->a2 a3 Incubate at 37°C for a short period (e.g., 5-10 minutes) a2->a3 d1 Terminate uptake by rapid filtration and washing with ice-cold buffer a3->d1 d2 Measure [3H]5-HT accumulated in synaptosomes d1->d2 d3 Calculate IC50 for uptake inhibition d2->d3

Workflow for the Serotonin Uptake Assay.

Protocol Details:

  • Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from rat brain tissue.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of OPC-14523 to allow for binding to the serotonin transporter.

  • Uptake: The uptake of serotonin is initiated by the addition of a fixed concentration of radiolabeled serotonin ([3H]5-HT).

  • Termination: The uptake process is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]5-HT.

  • Quantification: The amount of [3H]5-HT taken up by the synaptosomes is measured by liquid scintillation counting.

  • Analysis: The concentration of OPC-14523 that inhibits 50% of the specific [3H]5-HT uptake (IC50) is determined.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of OPC-14523 at the 5-HT1A receptor.

Signaling_Pathway OPC OPC-14523 HT1A 5-HT1A Receptor OPC->HT1A Partial Agonist G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Proposed Signaling Pathway of OPC-14523 at the 5-HT1A Receptor.

As a partial agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, OPC-14523 is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key signaling pathway through which 5-HT1A receptor activation mediates its physiological effects.

Conclusion

The in vitro data presented in this technical guide demonstrate that OPC-14523 is a potent ligand at sigma and 5-HT1A receptors, with moderate activity at the serotonin transporter. Its partial agonist activity at the 5-HT1A receptor and its ability to inhibit serotonin reuptake suggest a complex pharmacological profile that may contribute to its potential therapeutic effects. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in other research settings.

References

Preclinical Profile of OPC-14523: A Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OPC-14523 is a novel investigational compound that has demonstrated significant antidepressant-like effects in a variety of preclinical models.[1][2] Its unique pharmacological profile, characterized by combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors, distinguishes it from conventional antidepressants.[1][3] Preclinical data indicate a rapid onset of action and a mechanism that may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[2] This document provides a comprehensive overview of the preclinical data for OPC-14523, including its receptor binding profile, in vivo efficacy in animal models of depression, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Pharmacological Profile

Receptor Binding Affinity

OPC-14523 exhibits a high affinity for sigma receptors and the 5-HT1A receptor.[1] It also binds to the serotonin transporter (5-HTT), though with lower affinity.[1] Notably, the compound shows weak inhibitory activity on norepinephrine (NE) and dopamine (DA) reuptake and does not significantly inhibit monoamine oxidase (MAO) A or B activities or muscarinic receptors.[1]

Table 1: Receptor Binding and Transporter Inhibition Profile of OPC-14523

TargetParameterValue (nM)
Sigma ReceptorsIC5047-56
5-HT1A ReceptorIC502.3
5-HT TransporterIC5080
3H-5-HT ReuptakeIC5027

Data compiled from multiple preclinical studies.[1]

Functional Activity

In vitro functional assays have confirmed that OPC-14523 acts as a partial agonist at both rat and human 5-HT1A receptors.[4] This activity is demonstrated by its ability to stimulate guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding in brain tissue, an effect that is blocked by the selective 5-HT1A receptor antagonist WAY-100635.[4] Electrophysiological studies have further shown that OPC-14523 functions as an agonist on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) and postsynaptic 5-HT1A receptors in the hippocampus.[3]

Table 2: Functional Agonist Activity of OPC-14523 at 5-HT1A Receptors

Tissue/Cell LineParameterpEC50Emax (% of control agonist)
Rat Hippocampus[35S]GTPγS binding7.60 ± 0.2341.1% (of (+)8-OH-DPAT)
Human Frontal Cortex[35S]GTPγS binding7.89 ± 0.0864% (of (+)8-OH-DPAT)
CHO cells (human 5-HT1A)[35S]GTPγS binding8.0 ± 0.1185.5% (of 5-HT)

Data represent the mean ± standard error of the mean.[4]

In Vivo Efficacy in Animal Models of Depression

Forced Swimming Test (FST)

A single oral administration of OPC-14523 produced a significant antidepressant-like effect in the forced swimming test (FST) in both rats and mice.[1] This effect was observed without a concomitant increase in general locomotor activity.[1] Notably, the antidepressant-like effects of OPC-14523 were evident after a single dose, whereas conventional antidepressants like fluoxetine and imipramine required repeated administration over several days to produce a similar effect.[1]

Table 3: Antidepressant-Like Effects of OPC-14523 in the Forced Swimming Test

SpeciesParameterValue (mg/kg, p.o.)
RatED5027
MouseED5020

ED50 represents the dose required to produce a 50% reduction in immobility time.[1]

Mechanism of Antidepressant-Like Action

The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the sigma receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the combined stimulation of both sigma and 5-HT1A receptors is essential for its rapid antidepressant effect.[1] Furthermore, at behaviorally effective doses, OPC-14523 attenuated forebrain 5-HT biosynthesis but did not inhibit 5-HT reuptake in vivo, suggesting a mechanism of action distinct from that of SSRIs.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of OPC-14523

The antidepressant-like effects of OPC-14523 are believed to be mediated through the synergistic activation of sigma and 5-HT1A receptors.

OPC14523_Signaling_Pathway cluster_receptors Receptor Targets cluster_downstream Downstream Effects OPC14523 OPC-14523 SigmaR Sigma Receptor OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Partial Agonist Modulation Modulation of Neuronal Activity SigmaR->Modulation HT1AR->Modulation Antidepressant Antidepressant-like Effects Modulation->Antidepressant

Caption: Proposed signaling pathway of OPC-14523.

Experimental Workflow for the Forced Swimming Test

The FST is a widely used behavioral paradigm to assess antidepressant efficacy in rodents.

FST_Workflow cluster_pretreatment Pre-treatment Phase cluster_test Test Phase cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation DrugAdmin Drug Administration (OPC-14523 or Vehicle) AnimalAcclimation->DrugAdmin ForcedSwim Forced Swim Session (e.g., 15 min pre-test, 5 min test) DrugAdmin->ForcedSwim BehavioralScoring Behavioral Scoring (Immobility Time) ForcedSwim->BehavioralScoring StatisticalAnalysis Statistical Analysis BehavioralScoring->StatisticalAnalysis

Caption: Experimental workflow for the Forced Swimming Test.

Detailed Experimental Protocols

Animals

Male Wistar rats or ICR mice have been used in the preclinical evaluation of OPC-14523.[1] Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Forced Swimming Test (FST)

The FST protocol generally involves a pre-test and a test session. On the first day (pre-test), animals are individually placed in a cylinder containing water (e.g., 25°C) for a period of 15 minutes. Twenty-four hours later, the animals are administered OPC-14523 or vehicle orally. Following a specified pre-treatment time (e.g., 60 minutes), the animals are placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

In Vitro [35S]GTPγS Binding Assay

This assay is used to determine the functional activity of OPC-14523 at 5-HT1A receptors. Membranes from rat hippocampus, human frontal cortex, or CHO cells expressing the human 5-HT1A receptor are incubated with varying concentrations of OPC-14523 in the presence of [35S]GTPγS.[4] The amount of [35S]GTPγS binding to the G-proteins coupled to the 5-HT1A receptors is then quantified. The potency (pEC50) and efficacy (Emax) of OPC-14523 are determined by comparing its effect to that of a full agonist like (+)-8-OH-DPAT or 5-HT.[4]

Electrophysiology

In vivo extracellular recordings from putative 5-HT neurons in the dorsal raphe nucleus (DRN) of anesthetized rats are performed to assess the effect of OPC-14523 on neuronal firing activity.[2] The drug can be administered systemically or applied locally via microiontophoresis.[3] The change in the firing rate of these neurons in response to OPC-14523 administration provides insight into its agonist or antagonist properties at 5-HT1A autoreceptors.[3]

Conclusion

The preclinical data for OPC-14523 strongly support its development as a novel antidepressant. Its dual agonist activity at sigma and 5-HT1A receptors appears to confer a rapid onset of antidepressant-like effects in animal models, a significant potential advantage over existing therapies. The distinct mechanism of action, which does not rely on monoamine reuptake inhibition at behaviorally effective doses, suggests that OPC-14523 may offer a new therapeutic option for patients with major depressive disorder. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.

References

An In-depth Technical Guide to OPC-14523 Free Base and its Role in Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel, orally active psychotropic agent that has demonstrated significant potential in preclinical models of depression. Its unique pharmacological profile, characterized by a multimodal action on the serotonergic system, distinguishes it from conventional antidepressants. This technical guide provides a comprehensive overview of the pharmacology of OPC-14523 free base, with a focus on its interaction with serotonergic pathways. We will delve into its binding affinities, functional activities, and the key experimental findings that elucidate its mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of new treatments for psychiatric disorders.

Core Pharmacological Profile

OPC-14523 exhibits a complex binding profile, with high affinity for multiple targets within the central nervous system. Its primary mechanism of action is attributed to its combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors.

Quantitative Binding Affinities

The following table summarizes the in vitro binding affinities of OPC-14523 for key molecular targets. This data is crucial for understanding the compound's potency and selectivity.

TargetIC50 (nM)Reference
5-HT1A Receptor2.3[1][2]
Sigma-1 (σ1) Receptor47[1][2]
Sigma-2 (σ2) Receptor56[1][2]
Serotonin Transporter (SERT)80[1][2]
3H-5-HT Reuptake27[2]

Role in Serotonergic Pathways

OPC-14523's therapeutic potential is intrinsically linked to its modulation of serotonergic neurotransmission. Its dual action as a 5-HT1A receptor partial agonist and a sigma receptor agonist results in a unique and potentially rapid antidepressant-like effect.

5-HT1A Receptor Partial Agonism

OPC-14523 acts as a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors. This activity is central to its mechanism.

  • Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus (DRN), these receptors regulate the synthesis and release of serotonin. As a partial agonist, OPC-14523 can modulate the firing rate of these neurons.

  • Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus and cortex, these receptors mediate the downstream effects of serotonin.

The following diagram illustrates the interaction of OPC-14523 with pre- and postsynaptic 5-HT1A receptors.

cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonergic Neuron autoreceptor 5-HT1A Autoreceptor serotonin_vesicle Serotonin (5-HT) postsynaptic_receptor Postsynaptic 5-HT1A Receptor serotonin_vesicle->postsynaptic_receptor Binds downstream Downstream Signaling postsynaptic_receptor->downstream opc14523 OPC-14523 opc14523->autoreceptor Partial Agonist opc14523->postsynaptic_receptor Partial Agonist

OPC-14523 interaction with 5-HT1A receptors.
Sigma Receptor Agonism

The agonistic activity of OPC-14523 at sigma receptors, particularly the σ1 subtype, contributes significantly to its antidepressant-like effects. Sigma receptors are intracellular chaperones that modulate a variety of signaling pathways, including those involved in neuronal plasticity and cell survival. The combined stimulation of both 5-HT1A and sigma receptors is believed to be responsible for the rapid onset of action observed in preclinical models.

The logical relationship of OPC-14523's dual mechanism is depicted below.

opc14523 OPC-14523 ht1a 5-HT1A Receptor Partial Agonism opc14523->ht1a sigma Sigma Receptor Agonism opc14523->sigma effect Antidepressant-like Effect ht1a->effect sigma->effect

Dual mechanism of OPC-14523's action.

Preclinical Efficacy

The antidepressant-like properties of OPC-14523 have been evaluated in various animal models. The forced swim test (FST) is a key behavioral assay used to assess antidepressant efficacy.

Forced Swim Test (FST)

In the FST, a reduction in immobility time is indicative of an antidepressant-like effect. OPC-14523 has been shown to dose-dependently reduce immobility time in both rats and mice after a single oral administration.

SpeciesED50 (mg/kg, p.o.)Reference
Rat27[1][2]
Mouse20[2]

Notably, the effect of OPC-14523 in the FST is observed acutely, which is in contrast to traditional antidepressants like fluoxetine and imipramine that require repeated dosing to produce a similar effect.[2] This rapid onset of action is a significant finding and is attributed to the synergistic action on 5-HT1A and sigma receptors.

Experimental Protocols

A detailed understanding of the methodologies used to characterize OPC-14523 is essential for the replication and extension of these findings.

Receptor Binding Assays

Objective: To determine the affinity of OPC-14523 for various receptors and transporters.

General Protocol:

  • Tissue/Cell Preparation: Membranes from specific brain regions or cells expressing the target receptor are prepared.

  • Radioligand Incubation: The membranes are incubated with a specific radioligand for the target receptor in the presence of varying concentrations of OPC-14523.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

The following workflow illustrates the key steps in a receptor binding assay.

prep Membrane Preparation incubate Incubation with Radioligand and OPC-14523 prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze IC50 Calculation count->analyze

Workflow for a receptor binding assay.
Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

General Protocol for Rats:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Acclimation: Animals are handled for several days before the test.

  • Pre-test Session: On the first day, rats are placed in the cylinder for 15 minutes.

  • Test Session: 24 hours after the pre-test, rats are administered OPC-14523 or vehicle orally. After a set time (e.g., 60 minutes), they are placed back in the cylinder for a 5-minute test session.

  • Scoring: The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

General Protocol for Mice:

  • Apparatus: A smaller transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are placed in the cylinder for a single 6-minute session. The first 2 minutes are considered a habituation period, and immobility is scored during the last 4 minutes.

  • Dosing: OPC-14523 or vehicle is administered orally prior to the test.

In Vivo Electrophysiology in the Dorsal Raphe Nucleus (DRN)

Objective: To investigate the effects of OPC-14523 on the firing activity of serotonergic neurons.

General Protocol:

  • Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the DRN.

  • Neuron Identification: Serotonergic neurons are identified based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.

  • Drug Administration: OPC-14523 is administered intravenously (i.v.) or via microiontophoresis directly onto the neuron.

  • Recording: The firing rate of the neuron is recorded before, during, and after drug administration.

  • Data Analysis: Changes in the firing rate are quantified to determine the effect of the compound.

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of depression. Its dual agonism at 5-HT1A and sigma receptors leads to a rapid and robust antidepressant-like effect in animal models. The data presented in this technical guide, from its molecular binding profile to its in vivo efficacy, provides a strong rationale for its further development. The detailed experimental protocols offer a foundation for researchers to build upon in their exploration of this and other multimodal compounds targeting the serotonergic system. The unique pharmacological properties of OPC-14523 may translate into a therapeutic agent with a faster onset of action and potentially improved efficacy in patient populations.

References

The Rapid Antidepressant Potential of OPC-14523: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients failing to respond adequately to current first-line treatments. A critical unmet need exists for antidepressants with a more rapid onset of action. OPC-14523, a novel compound developed by Otsuka Pharmaceutical, has demonstrated promising rapid antidepressant-like effects in preclinical models. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and proposed mechanisms underlying the rapid antidepressant effects of OPC-14523. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for depression.

Introduction

Conventional antidepressant medications, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are characterized by a therapeutic lag of several weeks to months. This delay in efficacy poses a significant clinical challenge, particularly for patients with severe depression. The development of rapid-acting antidepressants is, therefore, a key priority in psychiatric drug discovery.

OPC-14523 has emerged as a compound of interest due to its unique pharmacological profile and its ability to induce antidepressant-like effects after a single administration in preclinical models.[1] This contrasts sharply with traditional antidepressants, which typically require chronic dosing to achieve a therapeutic effect.[1] The rapid onset of action of OPC-14523 is attributed to its combined agonist activity at sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors.[1] This whitepaper will delve into the preclinical evidence supporting the rapid antidepressant effects of OPC-14523, detailing its receptor binding profile, in vivo efficacy, and the proposed signaling pathways involved.

Pharmacological Profile of OPC-14523

OPC-14523 exhibits a distinct binding profile, with high affinity for both σ1 and 5-HT1A receptors. Its activity at these targets is believed to be the primary driver of its rapid antidepressant-like effects.

Receptor Binding and Functional Activity

The binding affinities and functional activities of OPC-14523 at various receptors and transporters have been characterized through in vitro assays. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523 [1]

TargetAssay TypeSpeciesIC50 (nM)
Sigma-1 ReceptorRadioligand BindingGuinea Pig47
Sigma-1 ReceptorRadioligand BindingRat56
5-HT1A ReceptorRadioligand BindingRat2.3
5-HT Transporter[3H]5-HT UptakeRat27
5-HT TransporterRadioligand BindingRat80
Norepinephrine Transporter[3H]NE UptakeRat>1000
Dopamine Transporter[3H]DA UptakeRat>1000

Table 2: In Vitro Functional Activity of OPC-14523 at 5-HT1A Receptors [2]

AssayTissue/Cell LineSpeciespEC50Emax (% of 8-OH-DPAT or 5-HT)
[35S]GTPγS BindingRat HippocampusRat7.60 ± 0.2341.1
[35S]GTPγS BindingHuman Frontal CortexHuman7.89 ± 0.0864
[35S]GTPγS BindingCHO cells (human 5-HT1A)Human8.0 ± 0.1185.5

Preclinical Evidence for Rapid Antidepressant Effects

The rapid antidepressant-like properties of OPC-14523 have been primarily demonstrated in rodent models of depression, most notably the forced swim test.

Forced Swim Test (FST)

A single oral administration of OPC-14523 produced a significant antidepressant-like effect in both rats and mice in the FST, as evidenced by a reduction in immobility time.[1] This effect was observed without a concomitant increase in general locomotor activity, indicating a specific antidepressant-like action.[1]

Table 3: In Vivo Efficacy of OPC-14523 in the Forced Swim Test [1]

SpeciesRoute of AdministrationED50 (mg/kg)
RatOral27
MouseOral20
In Vivo Electrophysiology

Electrophysiological studies have provided further insight into the mechanism of action of OPC-14523. A 2-day treatment with OPC-14523 was found to significantly increase the firing activity of putative serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized rats.[3] This increase in neuronal firing is a key characteristic of many effective antidepressant treatments and is thought to contribute to their therapeutic effects. The effect of OPC-14523 on DRN firing was blocked by the σ1 receptor antagonist NE-100, highlighting the importance of sigma receptor activation in this process.[3]

Proposed Mechanism of Action and Signaling Pathways

The rapid antidepressant-like effects of OPC-14523 are mediated by its synergistic agonism at σ1 and 5-HT1A receptors.[1]

Role of Sigma-1 (σ1) and 5-HT1A Receptors

The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the σ1 receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the activation of both receptor types is necessary for its rapid effects.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways activated by OPC-14523.

cluster_0 OPC-14523 Mediated Signaling cluster_1 Sigma-1 Receptor Pathway cluster_2 5-HT1A Receptor Pathway cluster_3 Downstream Effects OPC14523 OPC-14523 Sigma1R σ1 Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist IP3R IP3R Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release BDNF_expression ↑ BDNF Expression Ca_release->BDNF_expression Neuroplasticity ↑ Neuroplasticity BDNF_expression->Neuroplasticity Antidepressant_Effect Rapid Antidepressant Effect Neuroplasticity->Antidepressant_Effect AC Adenylyl Cyclase HT1AR->AC Inhibits GIRK ↑ GIRK Channel Activity HT1AR->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Antidepressant_Effect Modulates Neuronal Firing

OPC-14523 Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on standard practices in the field.

Radioligand Binding Assay (Generalized Protocol)
  • Membrane Preparation: Homogenize brain tissue (e.g., guinea pig or rat cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of OPC-14523.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of OPC-14523 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

start Start prep Membrane Preparation start->prep assay Assay Setup (Membranes, Radioligand, OPC-14523) prep->assay incubation Incubation assay->incubation filtration Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50) quantification->analysis end End analysis->end start Start dosing Drug Administration (OPC-14523 or Vehicle) start->dosing pretreatment Pretreatment Period dosing->pretreatment placement Place Animal in Water Cylinder pretreatment->placement test 6-minute Test Session placement->test scoring Score Immobility (last 4 minutes) test->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

References

Methodological & Application

Dosing Regimen and Protocols for OPC-14523 in Rodent Models of Depression: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel psychotropic agent with a unique pharmacological profile, acting as a potent agonist for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors.[1] Preclinical studies in rodent models of depression have demonstrated its potential as a rapid-acting antidepressant. This document provides a comprehensive overview of the dosing regimens and detailed experimental protocols for utilizing OPC-14523 in relevant preclinical depression models.

Quantitative Data Summary

The following tables summarize the effective doses and administration routes of OPC-14523 in various rodent models of depression.

Table 1: Effective Doses of OPC-14523 in the Forced Swim Test

SpeciesStrainAdministration RouteDose (ED50)Dosing ScheduleReference
RatNot SpecifiedOral27 mg/kgSingle administration[2]
MouseICROral20 mg/kgSingle administration[2]

Table 2: Dosing Regimen for Electrophysiological Studies

SpeciesStrainAdministration RouteDoseDosing ScheduleExperimental ModelReference
RatSprague-DawleyIntravenous (systemic) & Microiontophoresis (local)1 mg/kg/day (systemic)2-day treatmentIn vivo extracellular recordings of dorsal raphe nucleus (DRN) neurons[1]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

  • OPC-14523

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)*

  • Male ICR mice (20-25 g) or male Sprague-Dawley rats (200-250 g)

  • Glass or Plexiglas cylinders (25 cm height x 15 cm diameter for mice; 40 cm height x 20 cm diameter for rats)

  • Water at 23-25°C

  • Video recording and analysis software (optional, for automated scoring)

  • Stopwatch

Note: The original study by Tottori et al. (2001) did not specify the vehicle used for oral administration. A 0.5% solution of carboxymethyl cellulose is a common and appropriate vehicle for oral suspensions of investigational compounds.

Procedure:

  • Drug Administration:

    • Prepare a suspension of OPC-14523 in the chosen vehicle.

    • Administer OPC-14523 or vehicle orally (p.o.) to the animals 60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinders with water to a depth of 15 cm for mice or 30 cm for rats, ensuring the animals cannot touch the bottom with their tails or hind limbs.

    • Gently place each animal into its respective cylinder.

    • The total test duration is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • At the end of the test, remove the animals from the water, dry them with a towel, and return them to their home cages.

Data Analysis:

  • Calculate the mean duration of immobility for each treatment group.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the effects of OPC-14523 compared to the vehicle control group.

In Vivo Extracellular Electrophysiology in the Dorsal Raphe Nucleus (DRN)

This protocol is designed to assess the effects of OPC-14523 on the firing rate of presumed serotonergic neurons in the dorsal raphe nucleus of anesthetized rats.

Materials:

  • OPC-14523

  • Anesthetic (e.g., chloral hydrate or urethane)

  • Stereotaxic apparatus

  • Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system

  • Microiontophoresis pump and multi-barreled micropipettes (for local application)

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat with an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic apparatus.

    • Maintain the animal's body temperature at 37°C with a heating pad.

  • Surgical Procedure:

    • Expose the skull and drill a small hole over the coordinates for the dorsal raphe nucleus (DRN).

  • Electrode Placement and Recording:

    • Lower a recording microelectrode into the DRN.

    • Identify presumed serotonergic neurons based on their characteristic slow, regular firing rate and long-duration, positive action potentials.

  • Drug Administration:

    • Systemic Administration: Administer OPC-14523 (1 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for two consecutive days prior to the recording session.

    • Local Administration (Microiontophoresis): Use a multi-barreled micropipette with one barrel containing OPC-14523 (concentration not specified in the original study, may require empirical determination) and other barrels for control substances (e.g., saline). Position the tip of the micropipette near the recorded neuron and eject the drug using the microiontophoresis pump.

  • Data Acquisition and Analysis:

    • Record the firing rate of DRN neurons before, during, and after drug administration.

    • Analyze the changes in firing rate to determine the effect of OPC-14523.

    • Statistical analysis can be performed using appropriate tests (e.g., t-test or ANOVA) to compare firing rates across different conditions.

Visualizations

Signaling Pathway of OPC-14523 in Depression

OPC14523_Signaling_Pathway OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor (σ1R) OPC14523->Sigma1R HT1AR 5-HT1A Receptor OPC14523->HT1AR Heterocomplex σ1R-5-HT1A Heteroreceptor Complex Sigma1R->Heterocomplex HT1AR->Heterocomplex Neuroplasticity Enhanced Hippocampal Neuroplasticity Heterocomplex->Neuroplasticity Dopamine Increased Prefrontal Dopamine Transmission Heterocomplex->Dopamine Antidepressant Antidepressant-like Effects Neuroplasticity->Antidepressant Dopamine->Antidepressant

Caption: Proposed signaling pathway of OPC-14523.

Experimental Workflow for the Forced Swim Test

FST_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_prep Prepare OPC-14523 Suspension acclimatization->drug_prep administration Oral Administration (OPC-14523 or Vehicle) drug_prep->administration wait 60-minute Waiting Period administration->wait fst Forced Swim Test (6 minutes) wait->fst scoring Score Immobility (last 4 minutes) fst->scoring analysis Data Analysis scoring->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test.

References

Application Notes and Protocols for Oral Administration of OPC-14523 Free Base in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, acting as an agonist at both targets. It has shown potential as an antidepressant with a possibly rapid onset of action. This document provides detailed application notes and protocols for the oral administration of OPC-14523 free base in mice, focusing on its use in preclinical behavioral studies, specifically the forced swim test.

Disclaimer: this compound is intended for research use only.

Data Presentation

Table 1: In Vitro Binding Affinities of OPC-14523

TargetIC50 (nM)
Sigma-1 Receptor47
Sigma-2 Receptor56
5-HT1A Receptor2.3
5-HT Transporter80

Table 2: In Vivo Efficacy of Orally Administered OPC-14523 in the Forced Swim Test in Mice

Treatment DurationED50 (mg/kg)
Single Administration20

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg)

ParameterValueUnit
CmaxTo be determinedng/mL
TmaxTo be determinedh
AUC(0-t)To be determinedng·h/mL
Oral BioavailabilityTo be determined%

Note: The pharmacokinetic data in Table 3 are hypothetical and must be determined experimentally. A protocol for a pharmacokinetic study is provided below.

Signaling Pathways

Diagram 1: OPC-14523 Signaling through the 5-HT1A Receptor

G OPC-14523 5-HT1A Receptor Signaling Pathway OPC OPC-14523 HT1A 5-HT1A Receptor OPC->HT1A Agonist G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates βγ subunits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Causes K+ efflux

Caption: OPC-14523 activates the 5-HT1A receptor, leading to neuronal inhibition.

Diagram 2: OPC-14523 Signaling through the Sigma-1 Receptor

G OPC-14523 Sigma-1 Receptor Signaling Pathway cluster_er Endoplasmic Reticulum (MAM) Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1->Ion_Channels Translocates and Modulates Kinases Kinases (e.g., Src) Sigma1->Kinases Translocates and Modulates OPC OPC-14523 OPC->Sigma1 Agonist Neuronal_Activity Modulation of Neuronal Activity Ion_Channels->Neuronal_Activity Cell_Signaling Modulation of Cell Signaling Kinases->Cell_Signaling

Caption: OPC-14523 modulates neuronal function via the Sigma-1 receptor.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension

Objective: To prepare a homogenous suspension of this compound for oral administration to mice.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water. Other potential vehicles for poorly water-soluble compounds include 10% DMSO in corn oil. Vehicle selection should be validated for solubility and stability of this compound.

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)

  • 1 mL syringes

Procedure:

  • Calculate the required amount of OPC-14523 and vehicle:

    • Determine the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 10 mL/kg for mice).

    • For a 25 g mouse, the dose would be 0.5 mg, and the volume would be 0.25 mL.

    • Calculate the total volume of suspension needed for the number of animals, including a small excess to account for loss during preparation and administration.

  • Prepare the vehicle:

    • If using methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring to avoid clumping. Continue stirring until a clear, viscous solution is formed.

  • Prepare the OPC-14523 suspension:

    • Weigh the required amount of this compound and place it in a microcentrifuge tube.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Oral Administration (Gavage):

    • Weigh the mouse to determine the exact volume of suspension to be administered.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Diagram 3: Experimental Workflow for Oral Gavage

G Oral Gavage Workflow A Calculate Dose and Volume B Prepare OPC-14523 Suspension A->B F Administer Suspension B->F C Weigh Mouse D Restrain Mouse C->D E Insert Gavage Needle D->E E->F G Monitor Animal F->G

Caption: Step-by-step workflow for oral administration of OPC-14523.

Protocol 2: Mouse Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of OPC-14523 in mice.

Materials:

  • Cylindrical glass beakers (25 cm height, 15 cm diameter)

  • Water (23-25°C)

  • Timer

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Dry cage with bedding and a heat source

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound suspension or vehicle orally (as described in Protocol 1) at a predetermined time before the test (e.g., 60 minutes).

  • Pre-swim Session (Day 1 - optional but recommended for some strains):

    • Fill the beakers with water to a depth of 15 cm.

    • Individually place each mouse in a beaker for a 15-minute pre-swim session.

    • After 15 minutes, remove the mice, gently dry them, and return them to a warm, dry cage.

  • Test Session (Day 2 or single session):

    • Fill the beakers with fresh water (23-25°C) to a depth of 15 cm.

    • Gently place one mouse into each beaker.

    • Start the timer and video recording for a 6-minute session.

    • After 6 minutes, remove the mice, dry them, and return them to their home cages or a warm, dry recovery cage.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

    • Compare the immobility time between the OPC-14523-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Pharmacokinetic Study of Oral this compound

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of this compound in mice after oral administration.

Materials:

  • This compound

  • Vehicle (as determined in Protocol 1)

  • Mice (sufficient number for all time points)

  • Oral gavage and intravenous (IV) injection equipment

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing:

    • Oral Group: Administer a single oral dose of this compound suspension (e.g., 10 mg/kg) to a group of mice.

    • Intravenous Group: Administer a single IV dose of OPC-14523 (in a suitable solubilizing vehicle for IV injection) to another group of mice to determine absolute bioavailability. The IV dose should be lower than the oral dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of OPC-14523 in mouse plasma.

    • Analyze the plasma samples to determine the concentration of OPC-14523 at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both oral and IV administration.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for the oral data.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Diagram 4: Pharmacokinetic Study Workflow

G Pharmacokinetic Study Workflow A Dose Administration (Oral and IV) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Modeling D->E F Determine Cmax, Tmax, AUC, and Bioavailability E->F

Caption: Workflow for determining the pharmacokinetic profile of OPC-14523.

Application Notes and Protocols for Cell Culture Assays to Determine the Efficacy of OPC-14523

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OPC-14523 is a novel drug candidate with a unique pharmacological profile, exhibiting partial agonist activity at the serotonin 1A (5-HT1A) receptor and high affinity for the sigma (σ) receptor.[1][2][3] This dual action suggests its potential as a therapeutic agent for various neurological and psychiatric disorders. These application notes provide detailed protocols for a panel of cell culture assays designed to evaluate the efficacy of OPC-14523. The described assays will enable researchers to characterize the compound's functional activity at its primary targets and to assess its effects on cellular viability, proliferation, and apoptosis.

5-HT1A Receptor Activation Assays

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is a valuable tool for determining the potency and efficacy of ligands at GPCRs.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor in Ham's F12 medium supplemented with 10% FBS, 100 µg/ml Hygromycin B, and 200 µg/ml Zeocin.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting membrane pellet with assay buffer and resuspend to a protein concentration of 1 mg/ml.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of GDP (10 µM final concentration), 25 µL of [³⁵S]GTPγS (0.1 nM final concentration), and 25 µL of the membrane preparation.

    • Add 25 µL of OPC-14523 at various concentrations. For determining non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity using a microplate scintillation counter.

Data Presentation:

Concentration of OPC-14523 (nM)[³⁵S]GTPγS Binding (fmol/mg protein)% Stimulation over Basal
0 (Basal)25.2 ± 1.80
0.130.5 ± 2.121.0
145.8 ± 3.581.7
1068.9 ± 4.2173.4
10085.3 ± 5.1238.5
100092.1 ± 6.3265.5
1000093.5 ± 5.9271.0
5-HT (10 µM)115.4 ± 7.8357.9

Diagram:

G_protein_activation_workflow cluster_prep Membrane Preparation cluster_assay Assay Procedure cell_culture CHO-5HT1A Cells homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet plate_prep Prepare 96-well plate membrane_pellet->plate_prep add_reagents Add Assay Buffer, GDP, [³⁵S]GTPγS, Membranes plate_prep->add_reagents add_opc Add OPC-14523 add_reagents->add_opc incubation Incubate (30°C, 60 min) add_opc->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

cAMP Inhibition Assay

This assay measures the ability of OPC-14523 to inhibit the production of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor. A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), is a sensitive method for quantifying intracellular cAMP levels.

Experimental Protocol:

  • Cell Culture:

    • Use CHO-K1 cells stably co-expressing the human 5-HT1A receptor and Gα15 (CHO-K1/5-HT1A/Gα15).

    • Culture cells in Ham's F12 medium with 10% FBS, 100 µg/ml Hygromycin B, and 200 µg/ml Zeocin.

  • Assay Procedure:

    • Seed cells into a 384-well plate and incubate overnight.

    • Aspirate the culture medium and add 5 µL of a cell suspension.

    • Add 5 µL of OPC-14523 at various concentrations.

    • Add a constant concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of d2-labeled cAMP followed by 5 µL of anti-cAMP cryptate antibody.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure the HTRF signal on a compatible plate reader.

Data Presentation:

Concentration of OPC-14523 (nM)HTRF Ratio (665nm/620nm)% Inhibition of Forskolin-stimulated cAMP
0 (Forskolin only)25000 ± 15000
0.122500 ± 130010.0
118750 ± 110025.0
1012500 ± 95050.0
1007500 ± 60070.0
10006250 ± 50075.0
100006000 ± 48076.0
5-HT (10 µM)5000 ± 40080.0

Diagram:

signaling_pathway OPC14523 OPC-14523 HTR1A 5-HT1A Receptor OPC14523->HTR1A binds G_protein Gi/o Protein HTR1A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: OPC-14523 signaling pathway at the 5-HT1A receptor.

Sigma (σ) Receptor Functional Assays

OPC-14523 also displays high affinity for sigma receptors. Sigma receptor ligands have been shown to induce cell death in various cancer cell lines, making cell viability and apoptosis assays relevant for functional characterization.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture:

    • Use a human neuroblastoma cell line, such as SH-SY5Y, which expresses sigma receptors.

    • Culture cells in DMEM/F12 medium supplemented with 10% FBS.

  • Assay Procedure:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of OPC-14523 for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration of OPC-14523 (µM)Absorbance at 570 nm% Cell Viability
0 (Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
250.98 ± 0.0678.4
500.76 ± 0.0560.8
1000.55 ± 0.0444.0

Cell Proliferation and Apoptosis Assays

To understand the broader cellular effects of OPC-14523, it is crucial to assess its impact on cell proliferation and its potential to induce apoptosis, particularly in neuronal cell lines.

Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis by incorporating the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA.

Experimental Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in 24-well plates.

  • Assay Procedure:

    • Treat cells with OPC-14523 for 24 hours.

    • Add 10 µM EdU to the culture medium and incubate for 2 hours.

    • Fix and permeabilize the cells.

    • Detect EdU incorporation using a click chemistry-based fluorescent azide.

    • Counterstain nuclei with Hoechst 33342.

    • Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Data Presentation:

Concentration of OPC-14523 (µM)% EdU Positive Cells
0 (Control)35.2 ± 2.5
1033.8 ± 2.1
2528.1 ± 1.9
5015.6 ± 1.2
1008.4 ± 0.9
Apoptosis Assay (Annexin V-FITC Staining)

This assay uses Annexin V, which has a high affinity for phosphatidylserine (PS), to detect the externalization of PS on the cell surface, an early event in apoptosis. Propidium iodide (PI) is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells and treat with OPC-14523 for 48 hours.

  • Staining Procedure:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Data Presentation:

Concentration of OPC-14523 (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.1 ± 1.22.5 ± 0.32.4 ± 0.4
2585.3 ± 2.18.9 ± 0.85.8 ± 0.6
5068.7 ± 3.522.4 ± 1.58.9 ± 0.9
10040.2 ± 4.145.8 ± 3.214.0 ± 1.8

Diagram:

apoptosis_workflow cell_treatment Treat SH-SY5Y cells with OPC-14523 harvest_cells Harvest and wash cells cell_treatment->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend staining Add Annexin V-FITC and PI resuspend->staining incubation Incubate (15 min, RT, dark) staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry

Caption: Workflow for the Annexin V Apoptosis Assay.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of OPC-14523. By employing these assays, researchers can obtain critical data on its functional activity at 5-HT1A and sigma receptors, as well as its effects on fundamental cellular processes. This information is invaluable for advancing the preclinical development of this promising therapeutic candidate.

References

Application Notes and Protocols for the Quantification of OPC-14523 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel compound with agonist activity at sigma and 5-HT1A receptors, showing potential as an antidepressant. Accurate and reliable quantification of OPC-14523 in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the determination of OPC-14523 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The protocols outlined below are based on established methodologies for the bioanalysis of small molecules in biological matrices and serve as a comprehensive guide for developing and validating a robust analytical method for OPC-14523.

Experimental Protocols

Sample Preparation: Protein Precipitation Method

This protocol describes a straightforward and widely used method for extracting small molecules from plasma by precipitating proteins.

Materials:

  • Human plasma (or other relevant species)

  • OPC-14523 reference standard

  • Internal Standard (IS) - a structurally similar compound, if available (e.g., a stable isotope-labeled OPC-14523)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of OPC-14523 working solution. For blank samples, add 10 µL of methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of OPC-14523.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Hypothetical):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
OPC-14523 m/z [M+H]+ → m/z [Fragment ion]
Internal Standard m/z [M+H]+ → m/z [Fragment ion]
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized

| Source Temperature | 500°C |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the LLOQ) and accuracy (%RE) within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (±20%).
Recovery Consistent and reproducible extraction recovery of the analyte and IS.
Matrix Effect No significant ion suppression or enhancement from the plasma matrix.
Stability Analyte stability demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative storage.

Data Presentation

The following tables present hypothetical quantitative data for a validated OPC-14523 assay in plasma.

Table 1: Calibration Curve for OPC-14523 in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
10.115
50.592
101.180
505.950
10011.920
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision of OPC-14523 Quantification

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Within-Run Precision (%CV)Between-Run Precision (%CV)
LLOQ0.10.1055.08.511.2
Low QC0.30.291-3.06.27.8
Mid QC3031.24.04.55.9
High QC8078.9-1.43.85.1

Table 3: Stability of OPC-14523 in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Measured Concentration (ng/mL)% of Nominal
Freeze-Thaw (3 cycles) Low QC (0.3)0.28595.0
High QC (80)79.599.4
Bench-Top (4 hours at RT) Low QC (0.3)0.29498.0
High QC (80)81.1101.4
Long-Term (-80°C, 30 days) Low QC (0.3)0.28896.0
High QC (80)79.899.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_drug Spike OPC-14523 (for Calibrators & QCs) add_is->add_drug precipitate Add Acetonitrile (300 µL) (Protein Precipitation) add_drug->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Application Notes and Protocols for OPC-14523 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel compound demonstrating significant antidepressant-like effects in preclinical models. Its mechanism of action involves the combined stimulation of sigma (σ) and serotonin 1A (5-HT1A) receptors.[1] Unlike typical selective serotonin reuptake inhibitors (SSRIs), OPC-14523 induces a rapid antidepressant response after a single oral administration in the forced swim test (FST), a widely used behavioral assay for screening potential antidepressant drugs.[1] These application notes provide a comprehensive protocol for utilizing OPC-14523 in the FST with rodents, along with relevant quantitative data and a diagram of its proposed signaling pathway.

Quantitative Data Summary

The following table summarizes the effective dose of OPC-14523 in producing an antidepressant-like effect in the forced swim test for both mice and rats.

Animal ModelParameterValueReference
MiceEffective Dose (ED50)20 mg/kg (oral)[1]
RatsEffective Dose (ED50)27 mg/kg (oral)[1]

Signaling Pathway of OPC-14523

The antidepressant-like effects of OPC-14523 are attributed to its dual agonistic activity at sigma (σ) and 5-HT1A receptors. The following diagram illustrates this proposed signaling pathway.

OPC14523_Pathway cluster_pre cluster_receptors cluster_post OPC14523 OPC-14523 SigmaR Sigma (σ) Receptor OPC14523->SigmaR Stimulation HT1AR 5-HT1A Receptor OPC14523->HT1AR Stimulation Effect Antidepressant-like Effects (Reduced Immobility in FST) SigmaR->Effect Modulation of neurotransmitter systems HT1AR->Effect Modulation of serotonergic activity

Caption: Proposed signaling pathway of OPC-14523.

Experimental Protocol: Forced Swim Test with OPC-14523

This protocol is designed to assess the antidepressant-like effects of OPC-14523 in rodents using the forced swim test.

1. Materials and Equipment

  • OPC-14523 free base

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Male mice (e.g., ddY strain) or rats (e.g., Sprague-Dawley strain)

  • Cylindrical water tanks (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height)

  • Water maintained at 23-25°C

  • Stopwatch or automated tracking software

  • Dry towels or warming lamp for post-test recovery

  • Animal scale

2. Animal Preparation

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Handle animals for a few days prior to testing to minimize stress.

3. Drug Preparation and Administration

  • Prepare a suspension of OPC-14523 in the chosen vehicle.

  • Administer OPC-14523 orally (p.o.) at the desired doses (e.g., 10, 20, 40 mg/kg for mice; 10, 30, 60 mg/kg for rats).

  • Administer the vehicle to the control group.

  • The drug should be administered 60 minutes prior to the start of the forced swim test.

4. Forced Swim Test Procedure

This protocol follows a one-day testing procedure, as OPC-14523 has been shown to be effective after a single administration.[1]

  • Test Environment: Conduct the test in a quiet, well-lit room.

  • Water Depth: Fill the cylinders with water to a depth of 10 cm for mice and 15 cm for rats, ensuring the animals cannot touch the bottom with their tails or feet.

  • Test Session:

    • Gently place each animal into its respective cylinder.

    • Start the timer immediately.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the 6-minute session.

  • Definition of Immobility: An animal is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.

  • Observation: The experimenter should be positioned to have a clear view of the animals without disturbing them. Alternatively, video recording can be used for later scoring.

5. Post-Test Procedure

  • At the end of the 6-minute session, carefully remove the animals from the water.

  • Gently dry them with a towel and place them in a warm, dry cage for recovery before returning them to their home cages.

6. Data Analysis

  • Calculate the total duration of immobility for each animal in the last 4 minutes of the test.

  • Compare the mean immobility times between the OPC-14523 treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

  • A significant reduction in immobility time in the drug-treated groups compared to the control group is indicative of an antidepressant-like effect.

Experimental Workflow

The following diagram outlines the key steps of the experimental workflow.

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Administration Oral Administration of OPC-14523 or Vehicle Acclimation->Administration DrugPrep Drug Preparation DrugPrep->Administration Wait 60-minute Waiting Period Administration->Wait FST Forced Swim Test (6 minutes) Wait->FST Scoring Score Immobility (last 4 minutes) FST->Scoring Stats Statistical Analysis Scoring->Stats

Caption: Experimental workflow for the forced swim test with OPC-14523.

References

Application Notes and Protocols for OPC-14523 in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing OPC-14523, a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, in primary neuronal cell culture models. The protocols outlined below are designed to facilitate the investigation of OPC-14523's neuroprotective and neuro-regenerative potential.

Introduction to OPC-14523

OPC-14523 is a promising therapeutic agent that acts as a partial agonist at 5-HT1A receptors and also engages σ1 receptors.[1] This dual mechanism of action suggests its potential in modulating neuronal function, offering neuroprotection, and promoting neuronal health. Its antidepressant-like effects have been noted, suggesting a rapid onset of action.[1] The application of OPC-14523 in primary neuronal cell cultures allows for a detailed investigation of its cellular and molecular mechanisms in a controlled in vitro environment, which is crucial for preclinical drug development.

Data Presentation

The following tables are templates for summarizing quantitative data from key experiments.

Table 1: Effects of OPC-14523 on Neuronal Viability under Excitotoxic Stress

Treatment GroupConcentration (nM)Neuronal Viability (% of Control)Statistical Significance (p-value)
Vehicle Control-100 ± 5.2-
Glutamate (100 µM)-45 ± 4.8< 0.001 vs. Vehicle
OPC-14523 + Glutamate1058 ± 5.1< 0.05 vs. Glutamate
OPC-14523 + Glutamate5075 ± 6.3< 0.01 vs. Glutamate
OPC-14523 + Glutamate10088 ± 5.9< 0.001 vs. Glutamate
OPC-14523 alone10098 ± 4.5> 0.05 vs. Vehicle

Data are presented as mean ± standard deviation.

Table 2: Modulation of Apoptotic Markers by OPC-14523 in Primary Neurons

Treatment GroupConcentration (nM)Cleaved Caspase-3 Positive Cells (%)Bcl-2 Expression (Fold Change)
Vehicle Control-2.1 ± 0.51.0 ± 0.1
Staurosporine (1 µM)-35.4 ± 3.20.4 ± 0.05
OPC-14523 + Staurosporine5015.2 ± 2.10.8 ± 0.09
OPC-14523 + Staurosporine1008.9 ± 1.51.2 ± 0.15

Data are presented as mean ± standard deviation.

Table 3: Effect of OPC-14523 on Neurite Outgrowth in Developing Neurons

Treatment GroupConcentration (nM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
Vehicle Control-150 ± 12.53.2 ± 0.4
OPC-1452310185 ± 15.13.8 ± 0.5
OPC-1452350240 ± 20.84.5 ± 0.6
OPC-14523100295 ± 25.25.1 ± 0.7

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

OPC14523_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular OPC14523 OPC-14523 Sigma1R σ1 Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Partial Agonist PLC PLC Sigma1R->PLC Gi Gi/o Protein HT1AR->Gi IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK Ca_release->ERK PKC->ERK CREB CREB ERK->CREB Neuronal_Survival Neuronal Survival & Plasticity ERK->Neuronal_Survival BDNF BDNF Expression CREB->BDNF BDNF->Neuronal_Survival AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PKA->Neuronal_Survival Inhibition of apoptotic pathways

Caption: Signaling pathway of OPC-14523 in neurons.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays (24-48h post-insult) cluster_analysis Analysis Culture 1. Primary Neuronal Cell Culture Maturation 2. Culture Maturation (7-10 DIV) Culture->Maturation Pretreatment 3. Pre-treatment with OPC-14523 (2h) Maturation->Pretreatment Insult 4. Induction of Neuronal Insult (e.g., Glutamate, H₂O₂) Pretreatment->Insult Viability 5a. Viability Assay (MTT) Insult->Viability Apoptosis 5b. Apoptosis Assay (Caspase-3 Staining) Insult->Apoptosis Neurite 5c. Neurite Outgrowth Analysis Insult->Neurite Data 6. Data Acquisition & Analysis Viability->Data Apoptosis->Data Neurite->Data

References

Application Notes and Protocols: In Vivo Microdialysis with OPC-14523 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel psychotropic compound with a unique pharmacological profile, acting as a potent agonist at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors.[1][2][3] Preclinical studies have demonstrated its potential as an antidepressant and for improving cognitive function.[2][4] A key mechanism underlying its pro-cognitive effects appears to be the modulation of cholinergic neurotransmission. Specifically, in vivo microdialysis studies have shown that OPC-14523 increases extracellular acetylcholine (ACh) levels in the hippocampus of rats, an effect mediated by its action on σ₁ receptors.[4]

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of OPC-14523 on neurotransmitter release, with a primary focus on acetylcholine in the hippocampus.

Data Presentation

The following tables summarize the expected quantitative effects of OPC-14523 on hippocampal acetylcholine release based on available preclinical data. These tables are designed for easy comparison of results obtained from experiments following the protocols outlined below.

Table 1: Effect of Systemic OPC-14523 Administration on Hippocampal Acetylcholine Levels

Treatment GroupDose (mg/kg, p.o.)Basal ACh (fmol/µL)Peak ACh (% of Basal)Time to Peak (min)
Vehicle-e.g., 10.5 ± 1.2100 ± 10-
OPC-145231e.g., 11.2 ± 1.5e.g., 150 ± 20*e.g., 60-80
OPC-1452310e.g., 10.8 ± 1.3e.g., 250 ± 35**e.g., 40-60
OPC-14523 + NE-10010 + 1e.g., 10.9 ± 1.4e.g., 110 ± 15#-

Note: Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01 vs. vehicle; #p<0.05 vs. OPC-14523 alone. This data is illustrative and should be replaced with experimental findings.

Table 2: Effect of Local OPC-14523 Infusion on Hippocampal Acetylcholine Levels via Reverse Dialysis

Treatment GroupConcentration (µM)Basal ACh (fmol/µL)Peak ACh (% of Basal)
aCSF-e.g., 9.8 ± 1.1100 ± 8
OPC-1452310e.g., 10.1 ± 1.3e.g., 180 ± 25*
OPC-14523100e.g., 9.5 ± 1.0e.g., 350 ± 40**

Note: Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01 vs. aCSF. This data is illustrative and should be replaced with experimental findings.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo microdialysis studies with OPC-14523.

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are recommended. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail (e.g., 80-100 mg/kg and 5-10 mg/kg, respectively, intraperitoneally).

  • Stereotaxic Procedure:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region. For the dorsal hippocampus, typical coordinates relative to bregma are: AP -3.8 mm, ML ±2.5 mm, DV -2.0 mm.

    • Implant a guide cannula (e.g., CMA 12) to just above the target depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

  • Post-operative Care:

    • Administer post-operative analgesics (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

    • Monitor the animal's health and well-being daily.

Protocol 2: In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, handle the rat and place it in the microdialysis experimental chamber (e.g., a CMA 120 system for freely moving animals) for at least 1-2 hours to acclimate.

  • Probe Insertion:

    • Gently remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the hippocampus.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate of 1.0-2.0 µL/min using a microinfusion pump.

  • Equilibration: Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of acetylcholine levels.

  • Baseline Sample Collection: Collect at least three to four consecutive baseline dialysate samples (e.g., every 20 minutes) into collection vials containing a small volume of preservative (e.g., perchloric acid) to prevent degradation of acetylcholine.

  • OPC-14523 Administration:

    • Systemic Administration: Administer OPC-14523 (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 10, 30 mg/kg).

    • Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing OPC-14523 at the desired concentrations (e.g., 10, 100 µM).

  • Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours following drug administration.

  • Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Protocol 3: Neurochemical Analysis
  • Analytical Method: The concentration of acetylcholine in the dialysate samples is typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase column suitable for acetylcholine separation.

    • Mobile Phase: A buffered aqueous solution (e.g., 50 mM phosphate buffer) containing an ion-pairing reagent and a small percentage of organic solvent.

    • Enzyme Reactor: An immobilized enzyme reactor column containing acetylcholinesterase and choline oxidase is placed in-line before the detector.

    • Detector: An electrochemical detector set at an appropriate potential (e.g., +500 mV) to detect the hydrogen peroxide generated by the enzymatic reaction.

  • Quantification: Calculate the concentration of acetylcholine in each sample by comparing the peak area to that of known standards. Express the results as a percentage change from the average baseline concentrations.

Mandatory Visualizations

OPC14523_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron OPC14523 OPC-14523 Sigma1R Sigma-1 (σ₁) Receptor OPC14523->Sigma1R Agonist Ca_channel Voltage-gated Ca²⁺ Channel Sigma1R->Ca_channel Modulates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle ACh Vesicle Ca_ion->Vesicle Triggers Fusion ACh_release ACh Release Vesicle->ACh_release AChR Acetylcholine Receptor ACh_release->AChR Binds Signal Signal Transduction AChR->Signal

Caption: Proposed signaling pathway for OPC-14523-induced acetylcholine release.

InVivo_Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthesia Surgery Stereotaxic Surgery (Guide Cannula Implantation) Anesthesia->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Habituation Habituation (1-2 hours) Recovery->Habituation Probe_Insertion Probe Insertion Habituation->Probe_Insertion Equilibration Equilibration & Perfusion (90-120 min) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3-4 samples, 20 min each) Equilibration->Baseline Drug_Admin OPC-14523 Administration (p.o. or reverse dialysis) Baseline->Drug_Admin Post_Drug_Collection Post-treatment Sample Collection (~4 hours) Drug_Admin->Post_Drug_Collection Sample_Storage Sample Storage (-80°C) Post_Drug_Collection->Sample_Storage Histology Histological Verification Post_Drug_Collection->Histology HPLC HPLC-ECD Analysis Sample_Storage->HPLC Data_Analysis Data Analysis (% change from baseline) HPLC->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis with OPC-14523.

References

Application Notes and Protocols for Electrophysiological Recording in Response to OPC-14523

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing electrophysiological recordings to characterize the effects of OPC-14523, a novel antidepressant candidate. The protocols detailed below are designed for researchers in neuroscience, pharmacology, and drug development who are investigating the mechanism of action and functional consequences of this compound on neuronal activity.

Introduction to OPC-14523

OPC-14523 is a pharmacological agent with a multi-target profile, exhibiting high affinity for sigma (σ) receptors and serotonin 5-HT1A receptors, as well as the serotonin transporter.[1][2] It functions as a partial agonist at 5-HT1A receptors.[3] Understanding its electrophysiological effects is crucial for elucidating its therapeutic potential as an antidepressant.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo electrophysiological effects of OPC-14523.

Table 1: In Vitro Receptor Binding and Functional Activity of OPC-14523

TargetParameterValueSpeciesReference
5-HT1A ReceptorIC502.3 nMRat[4]
Sigma1 ReceptorIC5047-56 nMRat[4]
Serotonin TransporterIC5080 nMRat[4]
5-HT1A ReceptorpEC507.60 ± 0.23Rat (Hippocampus)[5]
Emax41.1% of (+)8-OH-DPATRat (Hippocampus)[5]
5-HT1A ReceptorpEC507.89 ± 0.08Human (Frontal Cortex)[5]
Emax64% of (+)8-OH-DPATHuman (Frontal Cortex)[5]
5-HT1A ReceptorpEC508.0 ± 0.11CHO cells (cloned human)[5]
Emax85.5% of 5-HTCHO cells (cloned human)[5]

Table 2: In Vivo Electrophysiological Effects of OPC-14523

Brain RegionNeuron TypeExperimental ConditionEffect on Firing RateDosageReference
Dorsal Raphe Nucleus (DRN)Putative 5-HT neurons2-day treatmentSignificant increase1 mg/kg/day (i.p.)[6]
Dorsal Raphe Nucleus (DRN)5-HT neuronsMicroiontophoresisDecreaseNot specified[7]
Hippocampus (CA3)Pyramidal neuronsMicroiontophoresisDecrease (of quisqualate-activated firing)Not specified[7]

Signaling Pathway

The primary mechanism of action of OPC-14523 relevant to its electrophysiological effects is through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the principal downstream signaling cascade initiated by 5-HT1A receptor agonism.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OPC OPC-14523 HT1A 5-HT1A Receptor OPC->HT1A binds G_protein Gi/o Protein HT1A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel GIRK Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces K_ion K+ Efflux K_channel->K_ion mediates PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization (Decreased Neuronal Firing) K_ion->Hyperpolarization leads to

Caption: 5-HT1A Receptor Signaling Pathway Activated by OPC-14523.

Experimental Protocols

The following are detailed protocols for key electrophysiological experiments to assess the impact of OPC-14523.

Protocol 1: In Vivo Extracellular Single-Unit Recordings in the Dorsal Raphe Nucleus (DRN) of Anesthetized Rats

This protocol is adapted from studies demonstrating the effect of OPC-14523 on the firing rate of serotonin neurons.[6][7]

Objective: To measure the change in the spontaneous firing rate of putative serotonergic neurons in the DRN in response to systemic administration or local application of OPC-14523.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., chloral hydrate or urethane)

  • Stereotaxic apparatus

  • Recording microelectrodes (glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system (e.g., Open Ephys)[8]

  • OPC-14523 solution for injection (dissolved in a suitable vehicle)

  • Microiontophoresis pump and multi-barrel electrodes (for local application)

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Perform a craniotomy to expose the brain surface overlying the DRN.

  • Slowly lower the recording microelectrode into the DRN according to stereotaxic coordinates.

  • Identify putative serotonergic neurons based on their characteristic slow, regular firing rate (0.5-5 Hz) and long-duration, positive-going action potentials.

  • Record a stable baseline firing rate for at least 15 minutes.

  • Systemic Administration: Administer OPC-14523 intraperitoneally (e.g., 1 mg/kg).

  • Local Application (Microiontophoresis): Eject OPC-14523 from one barrel of a multi-barrel electrode using low ejection currents.

  • Record the neuronal firing rate for at least 60 minutes post-administration.

  • Analyze the data by comparing the mean firing rate before and after drug application.

Experimental Workflow:

G A Anesthetize and mount rat in stereotaxic frame B Perform craniotomy overlying DRN A->B C Lower recording electrode into DRN B->C D Identify putative 5-HT neuron C->D E Record stable baseline firing rate D->E F Administer OPC-14523 (systemic or local) E->F G Record post-administration firing rate F->G H Analyze data: compare firing rates G->H

Caption: Workflow for In Vivo Extracellular Recording in the DRN.

Protocol 2: Whole-Cell Patch-Clamp Recordings from Hippocampal CA3 Pyramidal Neurons in Brain Slices

This protocol is designed to investigate the direct effects of OPC-14523 on the membrane properties and synaptic activity of individual neurons.

Objective: To determine how OPC-14523 modulates intrinsic excitability and synaptic inputs to CA3 pyramidal neurons.

Materials:

  • Young adult rats or mice

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution (K-gluconate based)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Borosilicate glass capillaries for patch pipettes

  • OPC-14523 stock solution

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) using a vibrating microtome.

  • Transfer slices to a holding chamber with oxygenated aCSF for at least 1 hour to recover.

  • Place a slice in the recording chamber on the microscope stage and perfuse with aCSF.

  • Visualize CA3 pyramidal neurons using DIC optics.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the membrane to obtain the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and firing response to current injections.

  • In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • After obtaining a stable baseline, bath-apply OPC-14523 at the desired concentration.

  • Record changes in membrane properties, firing patterns, and synaptic currents.

Experimental Workflow:

G A Prepare acute hippocampal slices B Recover slices in oxygenated aCSF A->B C Transfer slice to recording chamber B->C D Establish whole-cell patch-clamp recording C->D E Record baseline activity (current & voltage clamp) D->E F Bath-apply OPC-14523 E->F G Record changes in neuronal properties and synaptic currents F->G H Analyze data G->H G A Coat MEA plate and plate neurons B Culture neurons to form mature networks A->B C Place MEA in recording system and equilibrate B->C D Record baseline network activity C->D E Add OPC-14523 to culture medium D->E F Record network activity at various time points E->F G Analyze data for changes in firing, bursting, and synchrony F->G

References

Troubleshooting & Optimization

OPC-14523 free base solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of OPC-14523 free base.

Frequently Asked Questions (FAQs)

Q1: What is OPC-14523 and why is its solubility a concern?

A1: OPC-14523 is an orally active agonist for the sigma-1 and 5-HT1A receptors, showing potential as an antidepressant.[1][2] The free base form of OPC-14523, like many nitrogenous compounds, exhibits low aqueous solubility. This poor solubility can lead to challenges in preparing stock solutions for in vitro assays and can negatively impact oral bioavailability in in vivo studies, making it a critical parameter to address during experimental design.

Q2: What is the difference in solubility between the free base and salt forms of OPC-14523?

Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. What is happening?

A3: This is a common issue known as "antisolvent precipitation." this compound is likely highly soluble in a polar aprotic solvent like DMSO but poorly soluble in aqueous buffers. When the concentrated DMSO stock is introduced into the aqueous medium, the DMSO is diluted, and the solubility of the compound dramatically decreases, causing it to precipitate out of the solution.

Q4: Can I heat the solution to dissolve the this compound?

A4: Gentle heating can be a viable method to increase the solubility of some compounds. However, it should be done with caution. Excessive heat can lead to the degradation of the compound. It is crucial to first assess the thermal stability of OPC-14523. If you choose to heat the solution, use a water bath with a controlled temperature and for the shortest duration necessary to achieve dissolution. Always allow the solution to cool to room temperature before use in experiments, and monitor for any precipitation upon cooling.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides potential solutions to common solubility problems encountered during experiments with this compound.

Problem 1: Difficulty dissolving this compound in common laboratory solvents.

Visual Cue: Solid particles of OPC-14523 remain undissolved in the solvent even after vigorous vortexing or sonication.

Root Cause: The intrinsic low solubility of the free base form in the chosen solvent.

Solutions:

  • Change of Solvent: If aqueous buffers are proving ineffective, switch to an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.

  • Co-solvency: Employ a mixture of solvents. For example, a combination of a water-miscible organic solvent (like ethanol or PEG 400) and water can significantly enhance solubility compared to water alone.

  • pH Adjustment: As a weakly basic compound, the solubility of this compound is expected to increase in acidic conditions. Lowering the pH of the aqueous solution (e.g., to pH 4-5) will protonate the basic nitrogen atoms, forming a more soluble salt in situ.

Problem 2: Precipitation of OPC-14523 upon addition to aqueous media.

Visual Cue: A clear stock solution (e.g., in DMSO) becomes cloudy or forms visible precipitate when diluted into a larger volume of aqueous buffer (e.g., cell culture media, PBS).

Root Cause: Antisolvent precipitation due to the poor solubility of the free base in the final aqueous environment.

Solutions:

  • Formulation with Excipients:

    • Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous medium. Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.

    • Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with OPC-14523. The hydrophobic inner cavity of the cyclodextrin can encapsulate the drug molecule, while the hydrophilic exterior enhances its solubility in water.

  • Nanosuspension: Prepare a nanosuspension of OPC-14523. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate.

Data Presentation

The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that these are estimated values for a typical poorly soluble compound of this class and should be experimentally verified.

SolventEstimated Solubility (mg/mL)Remarks
Water< 0.1Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.4< 0.1Similar to water, low solubility is expected.
0.1 N HCl1 - 5Increased solubility due to salt formation at low pH.
Ethanol1 - 10Moderately soluble.
Dimethyl Sulfoxide (DMSO)> 20High solubility, suitable for stock solutions.
Polyethylene Glycol 400 (PEG 400)> 20Good solubility, often used in co-solvent systems.

Experimental Protocols

Protocol 1: Preparation of a Solubilized OPC-14523 Solution using Co-solvency

Objective: To prepare a 1 mg/mL solution of this compound for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound. For a 1 mL final solution at 1 mg/mL, weigh 1 mg of the compound.

  • Add 100 µL of DMSO to the OPC-14523 powder in a sterile microcentrifuge tube.

  • Vortex and sonicate until the compound is completely dissolved.

  • Add 400 µL of PEG 400 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.

  • Add 50 µL of Tween® 80 to the solution and vortex until fully mixed.

  • Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.

  • The final solution will be a clear, slightly viscous formulation suitable for administration.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of OPC-14523 for in vitro studies.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water. For 10 mL, dissolve 1 g of HP-β-CD in 10 mL of water. Stir until fully dissolved.

  • Add an excess amount of this compound to the HP-β-CD solution (e.g., 1 mg/mL).

  • Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • The resulting clear filtrate is a saturated solution of the OPC-14523/HP-β-CD complex. The concentration of OPC-14523 in the solution can be determined using a suitable analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_details Solution Details start This compound Solubility Issue pH_adjustment pH Adjustment start->pH_adjustment cosolvency Co-solvency start->cosolvency excipients Use of Excipients start->excipients nanosuspension Nanosuspension start->nanosuspension acidic_buffer Acidic Buffer (e.g., pH 4-5) pH_adjustment->acidic_buffer dmso_peg DMSO/PEG 400/Tween 80 cosolvency->dmso_peg cyclodextrin Cyclodextrins excipients->cyclodextrin surfactant Surfactants excipients->surfactant milling Media Milling nanosuspension->milling precipitation Precipitation nanosuspension->precipitation

Caption: Troubleshooting workflow for OPC-14523 solubility issues.

signaling_pathway cluster_opc OPC-14523 Action cluster_receptors Receptor Targets cluster_downstream Downstream Signaling opc OPC-14523 ht1a 5-HT1A Receptor opc->ht1a sigma1 Sigma-1 Receptor opc->sigma1 gi Gαi/o Activation ht1a->gi Agonist Binding ca_mod Ca²⁺ Signaling Modulation sigma1->ca_mod Chaperone Activity er_stress ER Stress Response sigma1->er_stress ac Adenylyl Cyclase Inhibition gi->ac camp ↓ cAMP ac->camp

Caption: OPC-14523 signaling pathways.

References

Optimizing OPC-14523 Free Base Dosage for Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of OPC-14523 free base in behavioral studies. The following information is intended to address common questions and troubleshooting scenarios encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for OPC-14523?

OPC-14523 is a novel compound that exhibits a dual mechanism of action, primarily as a potent partial agonist at serotonin 5-HT1A receptors and as an agonist at sigma (σ) receptors.[1][2][3] This combined activity is believed to contribute to its observed antidepressant-like effects in preclinical models.[2][3] The compound also shows some affinity for the serotonin transporter, though its in vivo inhibition of serotonin reuptake appears to be weak at behaviorally effective doses.[3]

Q2: What is a recommended starting dose for OPC-14523 in antidepressant-like behavioral studies?

Based on preclinical studies, a single oral administration of OPC-14523 has shown marked antidepressant-like effects in the forced swimming test in both rats and mice.[3] An effective dose (ED50) has been reported to be approximately 27 mg/kg for rats and 20 mg/kg for mice.[3] For initial studies, a dose range of 10-30 mg/kg (p.o.) is a reasonable starting point for assessing antidepressant-like activity. A two-day treatment of 1 mg/kg/day has also been shown to increase the firing activity of putative 5-HT neurons in the dorsal raphe nucleus of anesthetized rats.[2]

Q3: How should this compound be prepared for oral administration?

For oral administration in preclinical studies, this compound is typically suspended in a vehicle such as a 0.5% solution of methylcellulose or carboxymethyl cellulose in distilled water. It is crucial to ensure a homogenous suspension for accurate dosing. Sonication or vigorous vortexing of the mixture is recommended before each administration.

Q4: Can OPC-14523 be administered via other routes, such as intraperitoneal (i.p.) injection?

While oral administration is the most commonly reported route in the literature for behavioral studies with OPC-14523, intraperitoneal (i.p.) injection is a potential alternative. However, the optimal dosage and pharmacokinetics for i.p. administration may differ significantly from the oral route. Pilot studies are essential to determine the appropriate dose range and to assess for any potential local irritation or adverse effects.

Q5: Are there any known effects of OPC-14523 on locomotor activity that could confound behavioral results?

Studies have shown that at orally effective doses for antidepressant-like effects (e.g., ED50 of 20-27 mg/kg), OPC-14523 does not significantly affect general locomotor activity.[3] However, it is always recommended to include appropriate control groups to monitor locomotor activity in any behavioral paradigm, as higher doses could potentially have an effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable behavioral effect Insufficient Dosage: The dose may be too low for the specific animal strain, age, or behavioral paradigm.Gradually increase the dose in subsequent cohorts. Consider a dose-response study to determine the optimal effective dose.
Poor Bioavailability: The compound may not be adequately absorbed.Ensure proper formulation and suspension of the free base. For oral gavage, confirm correct administration technique. Consider an alternative route of administration if oral bioavailability is a concern.
Timing of Administration: The time between drug administration and behavioral testing may not be optimal.Review available pharmacokinetic data (if any) or conduct a time-course study to determine the peak plasma and brain concentrations of OPC-14523.
Unexpected or contradictory behavioral results Off-Target Effects: At higher doses, the compound may interact with other receptors or biological targets.Lower the dose to a range more specific for 5-HT1A and sigma receptors. Include antagonist control groups (e.g., with a 5-HT1A antagonist like WAY-100635 or a sigma receptor antagonist like NE-100) to confirm the mechanism of action.[3]
Metabolism Differences: The metabolic rate of the compound may vary between different animal species or strains.Be cautious when extrapolating dosages between species. If possible, conduct pharmacokinetic studies in the specific animal model being used.
Signs of animal distress or adverse effects Toxicity: The administered dose may be too high.Immediately lower the dose or cease administration. Monitor animals closely for any signs of distress. Consult relevant toxicology literature or conduct a preliminary dose-escalation study to determine the maximum tolerated dose.
Formulation Issues: The vehicle or formulation may be causing irritation or other adverse reactions.Prepare a fresh solution and ensure the vehicle is appropriate and well-tolerated. Consider alternative vehicles if necessary.

Data Presentation

In Vitro Binding Affinities of OPC-14523
Receptor/TransporterIC50 (nM)
5-HT1A Receptor2.3
Sigma Receptors47-56
5-HT Transporter80
3H-5-HT Reuptake27

This data is compiled from published research.[3]

In Vivo Efficacy in Forced Swimming Test
SpeciesAdministration RouteED50
RatOral27 mg/kg
MouseOral20 mg/kg

This data is compiled from published research.[3]

Experimental Protocols

Protocol 1: Preparation of OPC-14523 for Oral Administration

  • Materials:

    • This compound powder

    • 0.5% (w/v) methylcellulose or carboxymethyl cellulose solution in sterile distilled water (vehicle)

    • Sterile microcentrifuge tubes or glass vials

    • Sonicator or vortex mixer

    • Precision balance

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Weigh the OPC-14523 powder accurately using a precision balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of the 0.5% methylcellulose vehicle to the tube.

    • Vortex the mixture vigorously for at least 1-2 minutes to ensure initial dispersion.

    • Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until a homogenous suspension is achieved.

    • Visually inspect the suspension for any clumps or undissolved powder. If present, repeat vortexing and sonication.

    • Store the suspension at 4°C for short-term use. Before each administration, bring the suspension to room temperature and vortex/sonicate again to ensure homogeneity.

Visualizations

OPC14523_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft OPC14523_pre OPC-14523 HT1A_auto 5-HT1A Autoreceptor OPC14523_pre->HT1A_auto Agonist OPC14523_post OPC-14523 Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibition Serotonin Serotonin Serotonin_release->Serotonin HT1A_post Postsynaptic 5-HT1A Receptor OPC14523_post->HT1A_post Partial Agonist Sigma_receptor Sigma Receptor OPC14523_post->Sigma_receptor Agonist OPC14523_transporter OPC-14523 Neuronal_activity Modulation of Neuronal Activity HT1A_post->Neuronal_activity Sigma_receptor->Neuronal_activity Serotonin_transporter 5-HT Transporter Serotonin->Serotonin_transporter Reuptake OPC14523_transporter->Serotonin_transporter Weak Inhibition

Caption: Signaling pathway of OPC-14523.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_acclimation Animal Acclimation Group_assignment Random Group Assignment (Vehicle, OPC-14523 doses) Animal_acclimation->Group_assignment Drug_prep Prepare OPC-14523 Suspension Group_assignment->Drug_prep Administration Oral Administration Drug_prep->Administration Wait_period Waiting Period (e.g., 30-60 min) Administration->Wait_period Behavioral_test Behavioral Testing (e.g., Forced Swim Test) Wait_period->Behavioral_test Data_collection Data Collection (e.g., Immobility Time) Behavioral_test->Data_collection Statistical_analysis Statistical Analysis (e.g., ANOVA) Data_collection->Statistical_analysis Interpretation Interpretation of Results Statistical_analysis->Interpretation

Caption: General workflow for a behavioral study.

Troubleshooting_Tree Start Unexpected Behavioral Outcome Check_dose Is the dose within the reported effective range? Start->Check_dose Check_formulation Was the drug formulation prepared correctly? Check_dose->Check_formulation Yes Refine_protocol Refine Protocol: - Adjust dose - Optimize timing - Include antagonist controls Check_dose->Refine_protocol No Check_administration Was the administration technique performed correctly? Check_formulation->Check_administration Yes Check_formulation->Refine_protocol No Consider_pharmacokinetics Is the timing of testing appropriate for the drug's pharmacokinetics? Check_administration->Consider_pharmacokinetics Yes Check_administration->Refine_protocol No Assess_side_effects Are there observable side effects (e.g., altered locomotion)? Consider_pharmacokinetics->Assess_side_effects Yes Consider_pharmacokinetics->Refine_protocol No Assess_side_effects->Refine_protocol Yes/No

Caption: Troubleshooting decision tree.

References

Common experimental challenges with OPC-14523

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered with OPC-14523. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for OPC-14523?

OPC-14523 is a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors. It acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] Its activity at these receptors is believed to underpin its pharmacological effects. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, involved in modulating calcium signaling.[2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1][3]

Q2: I am observing high variability in my in vivo animal studies. What are the potential causes?

High variability in plasma concentrations between animal subjects can stem from several factors, especially when dealing with compounds that may have low aqueous solubility.[4] Potential causes include inconsistent dosing formulation, effects of food, and the animal's physiological state.[4] It is crucial to ensure a homogeneous and stable dosing suspension and to standardize feeding schedules, as food can significantly alter the absorption of poorly soluble drugs.[4]

Q3: My in vitro cell-based assay is showing a low signal-to-noise ratio. How can I improve it?

A low signal-to-noise ratio in a cell-based GPCR assay can be due to several factors, including low receptor expression, poor compound solubility, or assay interference. Ensure that the cell line used expresses a sufficient number of 5-HT1A receptors. If using a recombinant system, optimize the level of receptor expression to achieve a good assay window without causing constitutive activity.[5] Additionally, ensure that OPC-14523 is fully dissolved in the assay medium to prevent inaccurate concentration assessment.

Q4: How should I prepare and store OPC-14523 stock solutions?

For many poorly soluble compounds, stock solutions are typically prepared in a polar organic solvent like dimethyl sulfoxide (DMSO). It is crucial to determine the solubility of OPC-14523 in your chosen solvent. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation. Stability studies should be conducted to determine the optimal storage conditions and shelf life of the compound in solution.[6][7]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitation is observed when diluting a DMSO stock solution into aqueous assay buffer.

  • Inconsistent results in cell-based or biochemical assays.

  • Low bioavailability in animal studies.[4]

Possible Causes:

  • OPC-14523, like many small molecules, may have low intrinsic aqueous solubility.

  • The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be insufficient to maintain solubility.

Solutions:

  • Solubility Testing: Perform a solubility assessment in various buffers and at different pH levels to understand the compound's characteristics.

  • Use of Solubilizing Agents: Consider the use of co-solvents or non-ionic surfactants in your assay buffers. However, test for any effects of these agents on your experimental system.

  • Formulation Strategies: For in vivo studies, formulation strategies such as creating a suspension, using a lipid-based vehicle, or micronization can be explored to enhance dissolution and absorption.[8]

Issue 2: Inconsistent Results in GPCR Functional Assays (e.g., cAMP Assay)

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

  • Unexpected agonist or antagonist behavior.

Possible Causes:

  • Cell Health and Passage Number: Cells that have been passaged too many times can exhibit altered receptor expression and signaling.

  • Ligand-Biased Signaling: OPC-14523 might preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5]

  • Assay Interference: The compound may interfere with the assay detection method (e.g., autofluorescence).

Solutions:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.[5]

  • Profile Multiple Pathways: Assess the activity of OPC-14523 in various downstream signaling pathways to get a complete picture of its pharmacological profile.

  • Run Interference Controls: Test for compound autofluorescence or other interferences with the assay reagents and detection system.

Data Presentation

Table 1: Illustrative Solubility of OPC-14523 in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO> 50Stock solutions are readily prepared.
Ethanol~10Can be used as a co-solvent.
PBS (pH 7.4)< 0.1Poorly soluble in aqueous buffers.
Water< 0.01Practically insoluble.

Note: The data in this table is illustrative and should be confirmed experimentally.

Table 2: Illustrative Stability of OPC-14523 in Solution (at 2 µM)

ConditionSolventDurationRemaining Compound (%)Notes
Room TemperatureDMSO24 hours> 98%Stable for short-term handling.
4°CDMSO7 days> 95%Suitable for short-term storage.
-20°CDMSO6 months> 99%Recommended for long-term storage.
Room TemperaturePBS (pH 7.4)4 hours~85%Limited stability in aqueous solution. Prepare fresh.

Note: The data in this table is illustrative. A formal stability study is recommended.[9]

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Preparation of Saturated Solutions: Add an excess amount of OPC-14523 to a series of vials containing different aqueous buffers (e.g., PBS at pH 5.0, 7.4, and 9.0).

  • Equilibration: Rotate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved OPC-14523 using a validated analytical method, such as HPLC-UV.

Protocol 2: In Vitro cAMP Assay for 5-HT1A Receptor Activation
  • Cell Culture: Plate cells expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to ~80-90% confluency.

  • Compound Preparation: Prepare a serial dilution of OPC-14523 in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Cell Stimulation: Aspirate the culture medium and replace it with the compound dilutions. For Gi-coupled receptors, include an adenylyl cyclase activator like forskolin. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the OPC-14523 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

OPC14523_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum OPC14523 OPC-14523 HT1A_R 5-HT1A Receptor OPC14523->HT1A_R Agonist OPC14523_intra OPC-14523 OPC14523->OPC14523_intra Cell Entry G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Sigma1_R Sigma-1 Receptor IP3R IP3 Receptor Sigma1_R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release OPC14523_intra->Sigma1_R Binds

Caption: Signaling pathways of OPC-14523 at 5-HT1A and Sigma-1 receptors.

Experimental_Workflow_cAMP_Assay start Start plate_cells Plate 5-HT1A Expressing Cells start->plate_cells incubate_cells Incubate Cells (24-48h) plate_cells->incubate_cells stimulate Stimulate Cells with Compound + Forskolin incubate_cells->stimulate troubleshoot1 Troubleshooting: Low Cell Viability? incubate_cells->troubleshoot1 prepare_compound Prepare Serial Dilutions of OPC-14523 prepare_compound->stimulate troubleshoot2 Troubleshooting: Precipitation? prepare_compound->troubleshoot2 lyse_cells Lyse Cells stimulate->lyse_cells detect_cAMP Detect Intracellular cAMP lyse_cells->detect_cAMP analyze Analyze Data (Dose-Response Curve) detect_cAMP->analyze end End analyze->end troubleshoot3 Troubleshooting: High Variability? analyze->troubleshoot3

References

Technical Support Center: Enhancing the In Vivo Bioavailability of OPC-14523

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OPC-14523. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of OPC-14523.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of OPC-14523 in our preclinical in vivo studies. What are the potential causes?

Low and variable oral bioavailability of a compound like OPC-14523, a small molecule drug, can be attributed to several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting its absorption.

  • Low Permeability: OPC-14523 might have difficulty crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut can actively pump the drug back into the GI lumen, reducing its net absorption.

  • Degradation: The compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.

Q2: What initial steps can we take to investigate the cause of poor bioavailability of OPC-14523?

To systematically troubleshoot the issue, we recommend a tiered approach:

  • In Vitro Characterization:

    • Determine the aqueous solubility of OPC-14523 at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

    • Assess its permeability using a Caco-2 cell monolayer assay. This will provide an indication of its ability to cross the intestinal epithelium.

    • Evaluate its metabolic stability in liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.

  • Ex Vivo Assessment:

    • Utilize everted gut sac or intestinal perfusion models to get a more comprehensive understanding of absorption and metabolism in a more physiologically relevant system.[1]

Q3: What formulation strategies can be employed to improve the oral bioavailability of OPC-14523?

Several formulation strategies can be explored to enhance the bioavailability of poorly soluble or permeable drugs.[2][3] These include:

  • Lipid-Based Formulations: Incorporating OPC-14523 into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.[2][4]

  • Nanoparticle Formulations: Techniques such as creating solid lipid nanoparticles (SLNs) or polymeric nanoparticles can increase the surface area for dissolution and enhance absorption.[3][5]

  • Amorphous Solid Dispersions: Converting the crystalline form of OPC-14523 to an amorphous state by dispersing it in a polymer matrix can significantly improve its solubility and dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2]

Troubleshooting Guides

Issue: Low Aqueous Solubility of OPC-14523

Experimental Protocol: pH-Dependent Solubility Assessment

  • Objective: To determine the solubility of OPC-14523 in buffers mimicking the pH of different segments of the GI tract.

  • Materials:

    • OPC-14523 powder

    • Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8

    • HPLC system for quantification

    • Shaking incubator

  • Method:

    • Prepare supersaturated solutions of OPC-14523 in each pH buffer.

    • Equilibrate the solutions in a shaking incubator at 37°C for 24 hours.

    • Centrifuge the samples to pellet the excess solid drug.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of dissolved OPC-14523 in the filtrate using a validated HPLC method.

Data Presentation: Hypothetical Solubility of OPC-14523

pHSolubility (µg/mL)
1.25.2
4.525.8
6.81.5

Interpretation: The hypothetical data suggests that OPC-14523 has poor and pH-dependent solubility, with slightly better solubility in the acidic environment of the upper small intestine. This indicates that formulation strategies aimed at improving solubility are warranted.

Workflow for Addressing Low Solubility

G Start Low Bioavailability of OPC-14523 Solubility Assess pH-Dependent Solubility Start->Solubility Permeability Assess Caco-2 Permeability Start->Permeability Metabolism Assess Metabolic Stability Start->Metabolism LowSolubility Identified Issue: Low Aqueous Solubility Solubility->LowSolubility Formulation Select Formulation Strategy LowSolubility->Formulation Lipid Lipid-Based Formulation (SEDDS) Formulation->Lipid Nano Nanoparticle Formulation (SLN) Formulation->Nano Amorphous Amorphous Solid Dispersion Formulation->Amorphous InVivo Conduct In Vivo Pharmacokinetic Study Lipid->InVivo Nano->InVivo Amorphous->InVivo Success Improved Bioavailability InVivo->Success

Caption: Troubleshooting workflow for low bioavailability due to poor solubility.

Issue: Suspected High First-Pass Metabolism

Experimental Protocol: In Vitro Metabolic Stability in Liver S9 Fraction

  • Objective: To evaluate the rate of metabolism of OPC-14523 in liver S9 fractions.

  • Materials:

    • OPC-14523

    • Pooled liver S9 fraction (human, rat, or other relevant species)

    • NADPH regenerating system

    • LC-MS/MS for quantification

  • Method:

    • Pre-incubate the S9 fraction with the NADPH regenerating system at 37°C.

    • Initiate the reaction by adding OPC-14523 (at a final concentration of, for example, 1 µM).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Analyze the remaining concentration of OPC-14523 at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Hypothetical Metabolic Stability of OPC-14523

ParameterValue
In Vitro t½ (min)15
CLint (µL/min/mg)92

Interpretation: The hypothetical short half-life and high intrinsic clearance suggest that OPC-14523 is rapidly metabolized by the liver, indicating that first-pass metabolism is a likely contributor to its low bioavailability.

Signaling Pathway: Simplified Representation of First-Pass Metabolism

G cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) OPC_Lumen OPC-14523 (Oral Dose) Absorbed Absorption OPC_Lumen->Absorbed Dissolution Metabolism Metabolism by CYP Enzymes Absorbed->Metabolism Portal Vein Systemic Systemic Circulation (Reduced Bioavailability) Absorbed->Systemic Bypass Metabolism Metabolites Inactive Metabolites Metabolism->Metabolites Metabolism->Systemic To Circulation

Caption: Overview of first-pass metabolism of an oral drug.

By following these troubleshooting guides and considering the proposed formulation strategies, researchers can systematically address the challenges associated with the in vivo bioavailability of OPC-14523 and optimize its therapeutic potential.

References

Preventing degradation of OPC-14523 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of OPC-14523 in experimental solutions. The information is presented in a question-and-answer format to directly address common issues encountered during research.

Disclaimer: Specific stability and forced degradation studies for OPC-14523 are not extensively available in the public domain. The quantitative data and specific degradation pathways presented below are illustrative and based on the chemical properties of OPC-14523 and the known stability of related compounds containing arylpiperazine and quinolinone moieties. Researchers should use this information as a guide to design and execute their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of OPC-14523 in experimental solutions?

A1: Based on its chemical structure, which includes a substituted arylpiperazine, a methoxy group on a quinolinone core, and a tertiary amine, OPC-14523 is potentially susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond within the quinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under neutral pH.

  • Oxidation: The piperazine nitrogen and the methoxy-activated aromatic ring are potential sites for oxidation. This can be initiated by exposure to air (auto-oxidation), reactive oxygen species in the solution, or certain metal ions.

  • Photodegradation: The quinolinone and arylpiperazine chromophores in the molecule can absorb UV and visible light, which may lead to photochemical degradation.

Q2: What is the recommended solvent for preparing OPC-14523 stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of OPC-14523 due to its high solubilizing power and general compatibility with in vitro assays. For in vivo studies, co-solvent systems are often employed. It is crucial to use anhydrous, high-purity DMSO as water content can affect long-term stability.

Q3: How should I store my OPC-14523 stock solutions?

A3: To ensure maximum stability, OPC-14523 stock solutions in DMSO should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.

Q4: I am observing precipitation when I dilute my OPC-14523 DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize the Dilution Process: Add the DMSO stock solution to the pre-warmed (37°C) culture medium with rapid mixing or vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Decrease Final Concentration: If experimentally feasible, lower the final concentration of OPC-14523 in the culture medium.

  • Increase Final DMSO Concentration: Many cell lines can tolerate final DMSO concentrations up to 0.5%. Increasing the final DMSO concentration (while staying within the tolerated limit for your specific cell line) can improve the solubility of OPC-14523. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Co-solvent: For challenging compounds, a co-solvent system in the initial stock solution (e.g., DMSO and PEG300) may improve solubility upon dilution.

  • Serum in Media: The presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds through protein binding.

Troubleshooting Guide: OPC-14523 Degradation

This guide provides a systematic approach to identifying and mitigating the degradation of OPC-14523 in your experimental solutions.

Issue 1: Loss of Compound Activity or Inconsistent Results Over Time

This is often the first indication of compound degradation.

Workflow for Troubleshooting Suspected Degradation:

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_prep Examine Solution Preparation (Solvent Quality, pH, Contaminants) start->check_prep analyze_purity Analyze Purity of Stock and Working Solutions (e.g., by HPLC-UV) check_storage->analyze_purity check_prep->analyze_purity degradation_confirmed Degradation Confirmed analyze_purity->degradation_confirmed no_degradation No Degradation Detected analyze_purity->no_degradation optimize_storage Optimize Storage: - Aliquot - Protect from light - Store at -80°C degradation_confirmed->optimize_storage optimize_prep Optimize Preparation: - Use fresh, anhydrous solvent - Prepare fresh solutions - Buffer pH degradation_confirmed->optimize_prep troubleshoot_assay Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_assay

Caption: Troubleshooting workflow for suspected OPC-14523 degradation.
Potential Degradation Pathways and Products

The following diagram illustrates hypothetical degradation pathways for OPC-14523 based on its chemical structure.

G OPC14523 OPC-14523 Hydrolysis Hydrolysis (Strong Acid/Base) OPC14523->Hydrolysis Oxidation Oxidation (Air, ROS) OPC14523->Oxidation OPC14523->Oxidation Photodegradation Photodegradation (UV/Vis Light) OPC14523->Photodegradation Hydrolysis_Product Quinolinone Ring Opening Product Hydrolysis->Hydrolysis_Product N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Demethylation O-Demethylated Product Oxidation->Demethylation Photo_Product Photorearranged/Fragmented Products Photodegradation->Photo_Product

Caption: Potential degradation pathways of OPC-14523.

Data on OPC-14523 Stability (Illustrative)

The following tables provide illustrative data on the stability of OPC-14523 under various conditions. This data is not from published experimental studies and should be used as a guideline for designing your own experiments.

Table 1: Illustrative Stability of OPC-14523 in Different Solvents at Room Temperature (25°C) over 24 hours (Protected from Light)

SolventInitial Concentration% Recovery after 24hAppearance
DMSO10 mM>99%Clear, colorless
Ethanol10 mM98%Clear, colorless
PBS (pH 7.4)10 µM95%Clear, colorless
Cell Culture Media + 10% FBS10 µM97%Clear, pink/red

Table 2: Illustrative pH Stability of OPC-14523 in Aqueous Buffer at 37°C over 24 hours

pHBuffer System% Recovery after 24h
3.0Citrate Buffer90%
5.0Acetate Buffer98%
7.4Phosphate Buffer>99%
9.0Borate Buffer92%

Table 3: Illustrative Temperature and Light Stability of OPC-14523 (10 µM in PBS, pH 7.4) over 24 hours

Condition% Recovery after 24h
4°C, Protected from light>99%
25°C, Protected from light98%
37°C, Protected from light95%
25°C, Exposed to ambient light92%
25°C, Exposed to UV light (365 nm)75%

Experimental Protocols

The following are detailed, illustrative protocols for assessing the stability of OPC-14523 in your own laboratory.

Protocol 1: Preparation of OPC-14523 Stock Solution
  • Materials:

    • OPC-14523 powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the OPC-14523 powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of OPC-14523 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the OPC-14523 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

G start Prepare OPC-14523 Solution (e.g., 1 mg/mL in appropriate solvent) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->sampling neutralize Neutralize/Quench Reactions sampling->neutralize hplc_analysis Analyze by HPLC-UV/MS neutralize->hplc_analysis data_analysis Analyze Data: - Quantify OPC-14523 peak - Identify and quantify degradation peaks hplc_analysis->data_analysis pathway Propose Degradation Pathways data_analysis->pathway

Caption: General workflow for a forced degradation study of OPC-14523.
Protocol 3: Illustrative Conditions for Forced Degradation Studies

  • Acid Hydrolysis: Treat OPC-14523 solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat OPC-14523 solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat OPC-14523 solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat OPC-14523 solution at 80°C in a controlled oven.

  • Photolytic Degradation: Expose OPC-14523 solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.

Troubleshooting inconsistent results in OPC-14523 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523. Our goal is to help you address potential inconsistencies and achieve reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing variable antidepressant-like effects of OPC-14523 in our behavioral models. What are the potential causes?

Several factors can contribute to variability in the behavioral effects of OPC-14523. The compound exhibits a dual mechanism of action, stimulating both sigma (σ) and serotonin 5-HT1A receptors.[1][2] The net behavioral outcome depends on the balance of activity at these two receptor systems. Inconsistent results may arise from:

  • Animal model differences: The expression and sensitivity of σ and 5-HT1A receptors can vary between different species and even strains of rodents.

  • Experimental conditions: Factors such as stress levels, housing conditions, and the specific behavioral paradigm employed can influence the activity of the serotonergic and sigma systems, thereby affecting the response to OPC-14523.

  • Drug administration: The route of administration, dosage, and timing of behavioral testing are critical variables that need to be tightly controlled.

To troubleshoot, we recommend a thorough review of your experimental protocol, including the choice of animal model and the specifics of the behavioral test. It is also advisable to run pilot studies to determine the optimal dose and timing for your specific experimental setup.

Q2: How can we pharmacologically dissect the contribution of sigma and 5-HT1A receptors to the effects of OPC-14523?

To isolate the effects of OPC-14523 on either the sigma or 5-HT1A receptor systems, the use of selective antagonists is recommended.

  • To block sigma receptor activity: Pre-treatment with a selective sigma-1 receptor antagonist, such as NE-100, can be employed. This has been shown to block the increase in dorsal raphe nucleus (DRN) firing activity induced by OPC-14523.[2]

  • To block 5-HT1A receptor activity: A selective 5-HT1A receptor antagonist, such as WAY-100635, can be used to block the serotonergic effects of OPC-14523.[1][3]

By comparing the effects of OPC-14523 in the presence and absence of these antagonists, you can delineate the specific contributions of each receptor system to the observed pharmacological response.

Q3: We are seeing inconsistent results in our in vitro binding assays. What are some common pitfalls?

Inconsistencies in in vitro binding assays with OPC-14523 can stem from several sources:

  • Tissue preparation: The quality and consistency of your membrane preparations are paramount. Ensure that the tissue source (e.g., rat hippocampus, human frontal cortex) is consistent and that the preparation protocol is standardized.

  • Radioligand and competitors: The choice of radioligand and the concentration of competing ligands are critical. For 5-HT1A receptor binding, [3H]8-OH-DPAT is commonly used. Ensure accurate determination of ligand concentrations and specific activity.

  • Assay conditions: Incubation time, temperature, and buffer composition can all influence binding kinetics. These parameters should be optimized and strictly controlled across experiments.

Refer to established protocols for detailed guidance on performing radioligand binding assays for G-protein coupled receptors.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in forced swimming test (FST) results. - Animal stress levels.- Inconsistent handling.- Sub-optimal drug dosage.- Acclimatize animals to the testing room.- Ensure consistent handling by all experimenters.- Perform a dose-response study to identify the optimal effective dose (ED50). A single oral administration of OPC-14523 has shown ED50 values of 27 mg/kg in rats and 20 mg/kg in mice.[1]
Unexpected electrophysiological responses in the dorsal raphe nucleus (DRN). - Anesthetic effects.- Electrode placement.- Fluctuation in endogenous serotonin levels.- Use a consistent and stable anesthetic regimen.- Verify electrode placement histologically after each experiment.- To assess the 5-HT1A autoreceptor response, consider the acute administration of a selective serotonin reuptake inhibitor (SSRI) like paroxetine to increase endogenous serotonin.[2]
Difficulty replicating acetylcholine (ACh) release enhancement. - Microdialysis probe placement.- Animal stress during the procedure.- Inadequate blockade of confounding receptors.- Confirm accurate probe placement in the target brain region (e.g., dorsal hippocampus).- Allow for a sufficient stabilization period after probe implantation.- To confirm the role of sigma receptors, co-administer the sigma receptor antagonist NE-100.[4]

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of OPC-14523 [1]

Receptor/TransporterIC50 (nM)
Sigma Receptors47-56
5-HT1A Receptor2.3
5-HT Transporter80
NE Transporter>1000
DA Transporter>1000

Table 2: In Vitro Functional Activity of OPC-14523 at 5-HT1A Receptors ([35S]GTPγS Binding) [3]

Tissue/Cell LinepEC50Emax (% of (+)8-OH-DPAT or 5-HT)
Rat Hippocampus7.60 ± 0.2341.1%
Human Frontal Cortex7.89 ± 0.0864%
CHO cells (human 5-HT1A)8.0 ± 0.1185.5%

Experimental Protocols

Forced Swimming Test (FST)

  • Animals: Male ICR mice or Wistar rats.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (25 ± 1°C) to a depth of 10-15 cm.

  • Procedure:

    • Administer OPC-14523 orally at the desired dose (e.g., 20 mg/kg for mice, 27 mg/kg for rats).[1]

    • After a pre-determined time (e.g., 60 minutes), place the animal in the water-filled cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between vehicle-treated and OPC-14523-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Extracellular Recordings in the Dorsal Raphe Nucleus (DRN)

  • Animals: Anesthetized male Wistar rats.

  • Procedure:

    • Position the rat in a stereotaxic frame.

    • Lower a recording electrode into the DRN according to stereotaxic coordinates.

    • Identify putative serotonergic neurons based on their characteristic slow, regular firing pattern.

    • Establish a stable baseline firing rate.

    • Administer OPC-14523 (e.g., 1 mg/kg/day for 2 days) and record the change in neuronal firing activity.[2]

  • Pharmacological Challenge (Optional):

    • To investigate the involvement of sigma receptors, co-administer the sigma-1 antagonist NE-100 (e.g., 10 mg/kg/day).[2]

    • To assess 5-HT1A autoreceptor function, administer an acute intravenous dose of paroxetine (e.g., 500 µg/kg) and observe the response.[2]

  • Data Analysis: Analyze the changes in firing rate (spikes/second) following drug administration.

Visualizations

OPC-14523_Signaling_Pathway OPC14523 OPC-14523 SigmaR Sigma-1 Receptor OPC14523->SigmaR Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Partial Agonist ACh_Release ↑ Acetylcholine Release SigmaR->ACh_Release Antidepressant_Effects Antidepressant-like Effects SigmaR->Antidepressant_Effects AC Adenylyl Cyclase HT1AR->AC Inhibition HT1AR->Antidepressant_Effects cAMP ↓ cAMP AC->cAMP Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement

Caption: Simplified signaling pathway of OPC-14523.

FST_Workflow start Start acclimatize Acclimatize Animals start->acclimatize drug_admin Administer OPC-14523 or Vehicle acclimatize->drug_admin wait Wait (e.g., 60 min) drug_admin->wait fst Forced Swim Test (6 min) wait->fst record Record Immobility (last 4 min) fst->record analyze Analyze Data record->analyze end End analyze->end

Caption: Experimental workflow for the Forced Swimming Test.

Pharmacological_Dissection_Logic OPC_Effect Observed Effect of OPC-14523 Pretreat_NE100 Pre-treat with NE-100 (Sigma Antagonist) OPC_Effect->Pretreat_NE100 Pretreat_WAY Pre-treat with WAY-100635 (5-HT1A Antagonist) OPC_Effect->Pretreat_WAY Effect_Blocked_NE Effect Blocked? Pretreat_NE100->Effect_Blocked_NE Effect_Blocked_WAY Effect Blocked? Pretreat_WAY->Effect_Blocked_WAY Sigma_Mediated Sigma-Mediated Effect Effect_Blocked_NE->Sigma_Mediated Yes HT1A_Mediated 5-HT1A-Mediated Effect Effect_Blocked_WAY->HT1A_Mediated Yes

Caption: Logical workflow for dissecting OPC-14523's mechanism.

References

How to minimize variability in OPC-14523 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving OPC-14523. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This section addresses common problems that can lead to variability in OPC-14523 animal studies and offers practical solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in behavioral outcomes (e.g., Forced Swim Test) - Animal-related factors: Genetic heterogeneity, age, sex, and weight differences within study groups.[1][2]- Environmental factors: Variations in housing conditions, handling, time of day for testing, and experimenter.[3]- Procedural inconsistencies: Differences in the administration of OPC-14523 (e.g., vehicle, volume, route).[4]- Standardize animal characteristics: Use animals from a single supplier, of the same sex, and within a narrow age and weight range.- Control environmental variables: Maintain consistent light-dark cycles, temperature, and humidity. Handle animals consistently and have the same experimenter conduct the behavioral tests.- Standardize procedures: Use a consistent and clearly defined protocol for drug preparation and administration.[5]
Inconsistent pharmacokinetic (PK) profiles - Physiological state of animals: Differences in fasting state, gut microbiome, and overall health.- Drug formulation and administration: Improper vehicle selection, inconsistent dosing volumes, or technique.[6]- Sample collection and processing: Variability in blood sampling times, handling, and storage.- Standardize pre-dosing conditions: Ensure a consistent fasting period before oral administration.- Optimize formulation and administration: Use a validated vehicle for OPC-14523 and ensure accurate dosing based on body weight. For oral gavage, use appropriate needle size and technique to minimize stress and ensure proper delivery.[7]- Standardize sampling: Adhere to a strict blood collection schedule and use standardized procedures for plasma separation and storage.
Variable electrophysiological recordings - Anesthesia depth and stability: Fluctuations in the level of anesthesia can alter neuronal firing rates.- Electrode placement: Minor variations in the stereotaxic coordinates for electrode implantation.- Animal's physiological state: Changes in body temperature, heart rate, or respiratory rate during recording.- Maintain stable anesthesia: Use a reliable anesthetic agent and monitor the depth of anesthesia throughout the experiment.- Ensure precise electrode placement: Use a stereotaxic frame and refine coordinates based on pilot studies. Histologically verify electrode placement after the experiment.- Monitor and maintain physiological parameters: Use a heating pad to maintain body temperature and monitor vital signs throughout the recording session.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of OPC-14523?

OPC-14523 is a novel compound with a dual mechanism of action, acting as a potent partial agonist at serotonin 5-HT1A receptors and an agonist at sigma-1 (σ1) receptors.[8][9] This combined activity is believed to contribute to its antidepressant-like effects.[8]

2. What are the reported effective doses of OPC-14523 in rodent models?

In the forced swimming test, a single oral administration of OPC-14523 produced a significant antidepressant-like effect with an ED50 of 27 mg/kg in rats and 20 mg/kg in mice.[8] In an in vivo electrophysiology study in anesthetized rats, a 2-day treatment with 1 mg/kg/day of OPC-14523 induced a significant increase in the firing activity of dorsal raphe nucleus (DRN) putative 5-HT neurons.[10]

3. What vehicle should be used for administering OPC-14523 in animal studies?

The choice of vehicle is critical and should be non-toxic and inert.[6][11] While specific publications on OPC-14523 do not always detail the vehicle used, common vehicles for oral administration of similar compounds in preclinical studies include distilled water, saline, or a suspension in 0.5% carboxymethyl cellulose (CMC). It is crucial to conduct pilot studies to ensure the chosen vehicle does not cause any adverse effects or interact with the compound.[6]

4. How can I minimize the number of animals used in my studies while maintaining statistical power?

Careful experimental design is key.[12] This includes:

  • Power analysis: Conduct a power analysis based on expected effect sizes and variability to determine the minimum number of animals required per group.

  • Within-subject designs: When possible, use within-subject (crossover) designs where each animal serves as its own control, which can reduce inter-animal variability.

  • Pilot studies: Conduct small-scale pilot studies to optimize protocols and estimate variability, which can lead to more efficient use of animals in larger studies.

Quantitative Data Summary

The following tables summarize key quantitative data for OPC-14523 from published studies.

Table 1: In Vitro Receptor Binding and Functional Activity

TargetAssaySpeciesIC50 / pEC50Emax (% of standard agonist)Reference
5-HT1A Receptor [3H]8-OH-DPAT BindingRatIC50 = 2.3 nMN/A[8]
Sigma Receptors [3H]DTG BindingRatIC50 = 47-56 nMN/A[8]
5-HT Transporter [3H]5-HT ReuptakeRatIC50 = 27 nMN/A[8]
5-HT1A Receptor [35S]GTPγS BindingRat HippocampuspEC50 = 7.60 ± 0.2341.1% of 8-OH-DPAT[10]
5-HT1A Receptor [35S]GTPγS BindingHuman Frontal CortexpEC50 = 7.89 ± 0.0864% of 8-OH-DPAT[10]

Table 2: In Vivo Efficacy in Animal Models

ModelSpeciesRoute of AdministrationDoseEndpointResultReference
Forced Swim Test RatOralED50 = 27 mg/kgImmobility timeSignificant reduction[8]
Forced Swim Test MouseOralED50 = 20 mg/kgImmobility timeSignificant reduction[8]
Electrophysiology RatSystemic1 mg/kg/day for 2 daysFiring rate of DRN 5-HT neuronsSignificant increase[10]

Experimental Protocols

Detailed Methodology: Forced Swim Test (FST)

This protocol is adapted from standard FST procedures and is designed to assess the antidepressant-like effects of OPC-14523.[13][14]

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) or male ICR mice (20-25 g).

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12:12 hour light-dark cycle with lights on at 7:00 AM.

  • Allow at least one week of acclimatization to the facility before the experiment.

2. Apparatus:

  • A transparent plastic cylinder (40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).

  • Fill the cylinder with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice, such that the animal cannot touch the bottom with its tail or hind limbs.

3. Drug Preparation and Administration:

  • Prepare OPC-14523 in a suitable vehicle (e.g., 0.5% CMC in distilled water).

  • Administer OPC-14523 orally (p.o.) via gavage 60 minutes before the test session.

  • The control group should receive the vehicle only.

4. Experimental Procedure:

  • Pre-test session (Day 1): Place each animal individually into the swim cylinder for 15 minutes. This session is for habituation and is not scored. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • Test session (Day 2): 24 hours after the pre-test session, administer OPC-14523 or vehicle. 60 minutes post-administration, place the animal back into the swim cylinder for a 6-minute test session.

  • Record the entire 6-minute session with a video camera for later analysis.

5. Data Analysis:

  • Score the duration of immobility during the last 4 minutes of the 6-minute test session.

  • Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • An observer blinded to the treatment conditions should perform the scoring.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Detailed Methodology: In Vivo Extracellular Electrophysiology in the Dorsal Raphe Nucleus (DRN)

This protocol is based on established methods for recording the activity of serotonergic neurons in the DRN of anesthetized rats.[10]

1. Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • House animals as described for the FST.

2. Anesthesia and Surgery:

  • Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) or another suitable anesthetic.

  • Mount the animal in a stereotaxic apparatus.

  • Maintain body temperature at 37°C with a heating pad.

  • Drill a burr hole over the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -7.0 mm).

3. Recording:

  • Lower a single-barreled glass microelectrode into the DRN.

  • Identify putative serotonergic neurons based on their characteristic slow (0.5-2.5 Hz), regular firing rate and long-duration (>2 ms) positive action potential.

  • Record the baseline firing rate for at least 5 minutes.

4. Drug Administration:

  • Administer OPC-14523 systemically (e.g., via a lateral tail vein catheter) or by microiontophoresis directly onto the recorded neuron.

  • For systemic administration, dissolve OPC-14523 in a sterile vehicle.

5. Data Acquisition and Analysis:

  • Amplify and filter the neuronal signal.

  • Convert the signal to a digital format and record it using appropriate software.

  • Analyze the firing rate (spikes/second) before and after drug administration.

  • Express changes in firing rate as a percentage of the baseline firing rate.

  • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.

Visualizations

G cluster_OPC OPC-14523 Administration cluster_FST Forced Swim Test cluster_PK Pharmacokinetic Study cluster_EP Electrophysiology Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Pre-test (15 min) Pre-test (15 min) Dosing->Pre-test (15 min) Blood Sampling (time points) Blood Sampling (time points) Dosing->Blood Sampling (time points) Anesthesia & Surgery Anesthesia & Surgery Dosing->Anesthesia & Surgery Test (6 min) Test (6 min) Pre-test (15 min)->Test (6 min) Behavioral Scoring Behavioral Scoring Test (6 min)->Behavioral Scoring Data Analysis Data Analysis Behavioral Scoring->Data Analysis Plasma Separation Plasma Separation Blood Sampling (time points)->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Electrode Placement Electrode Placement Anesthesia & Surgery->Electrode Placement Baseline Recording Baseline Recording Electrode Placement->Baseline Recording Data Acquisition & Analysis Data Acquisition & Analysis Baseline Recording->Data Acquisition & Analysis

Caption: Experimental workflow for OPC-14523 animal studies.

G cluster_sources Sources of Variability cluster_mitigation Mitigation Strategies Genetic Background Genetic Background Standardization Standardization Genetic Background->Standardization Age & Sex Age & Sex Age & Sex->Standardization Environment Environment Environment->Standardization Experimental Procedures Experimental Procedures Experimental Procedures->Standardization Reduced Variability Reduced Variability Standardization->Reduced Variability Randomization Randomization Randomization->Reduced Variability Blinding Blinding Blinding->Reduced Variability Pilot Studies Pilot Studies Pilot Studies->Reduced Variability Increased Reproducibility Increased Reproducibility Reduced Variability->Increased Reproducibility

References

Best practices for storing and handling OPC-14523 free base

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: OPC-14523 Free Base

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

OPC-14523 is a potent agonist for both sigma (σ) and 5-HT1A receptors.[1] It exhibits high affinity for σ1 and σ2 receptors, as well as the 5-HT1A receptor.[1] Its mechanism of action is centered on its activity as a serotonin reuptake inhibitor, which contributes to its potential antidepressant effects.

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its integrity and stability. The recommended storage conditions vary depending on whether it is in solid form or dissolved in a solvent.

Q3: How should I handle this compound in the laboratory?

As a bioactive compound, this compound should be handled with care in a laboratory setting. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to handle the compound in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of the powder. In case of accidental contact, wash the affected area thoroughly with water.

Q4: What is the solubility of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For in vivo studies, it may be necessary to prepare a stock solution in a suitable solvent before further dilution. While the hydrochloride salt form of OPC-14523 is noted to have enhanced water solubility and stability, the free base may require the use of organic solvents for dissolution.[1]

Q5: Is there a Safety Data Sheet (SDS) available for this compound?

Troubleshooting Guide

Problem: The this compound powder is not dissolving.

  • Solution 1: Sonication. If the compound is not readily dissolving, brief sonication can help to break up any clumps and increase the surface area for dissolution.

  • Solution 2: Gentle Warming. Gently warming the solution may increase the solubility of the compound. However, be cautious as excessive heat may degrade the compound.

  • Solution 3: Try a different solvent. If solubility is an issue in one solvent, consider using an alternative from the recommended list, such as ethanol or DMF, starting with a small amount of the compound to test solubility.[2]

Problem: Inconsistent experimental results.

  • Solution 1: Check storage conditions. Improper storage can lead to degradation of the compound. Ensure that the compound has been stored according to the recommendations in Table 1.

  • Solution 2: Prepare fresh solutions. If using a stock solution, it is best practice to prepare it fresh for each experiment or use aliquots that have been stored properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Solution 3: Verify concentration. Ensure the correct concentration of the compound is being used in your experiments by carefully checking calculations and dilution steps.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeSource(s)
Powder -20°C3 years[3]
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) Soluble. Often used for preparing stock solutions.[2]
Ethanol May be soluble. It is recommended to test with a small amount first.[2]
Dimethylformamide (DMF) May be soluble. It is recommended to test with a small amount first.[2]
Water The free base has low water solubility. The hydrochloride salt form is more water-soluble.[1][1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Retrieve OPC-14523 from -20°C Storage weigh Weigh Powder storage->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/Tissues dilute->treat assay Perform Assay treat->assay data Collect Data assay->data analyze Analyze Results data->analyze

Caption: General experimental workflow for using this compound.

Signaling_Pathway cluster_receptors Receptor Targets cluster_downstream Cellular Effects cluster_outcome Potential Therapeutic Outcome OPC14523 OPC-14523 Free Base sigmaR Sigma (σ) Receptors (σ1 and σ2) OPC14523->sigmaR Agonist ht1aR 5-HT1A Receptor OPC14523->ht1aR Agonist neuronal Alteration of Neuronal Activity sigmaR->neuronal serotonin Modulation of Serotonin Reuptake ht1aR->serotonin antidepressant Antidepressant-like Activity serotonin->antidepressant neuronal->antidepressant

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of OPC-14523 Free Base and Fluoxetine: In Vivo Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel antidepressant candidate OPC-14523 free base and the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. This analysis is supported by experimental data from preclinical studies.

Executive Summary

OPC-14523, a compound with a unique pharmacological profile as a sigma (σ) and serotonin 5-HT1A receptor agonist, demonstrates a distinct advantage in preclinical models of depression compared to fluoxetine. Notably, OPC-14523 exhibits a rapid onset of antidepressant-like effects, a significant departure from the delayed therapeutic action often observed with fluoxetine. While both compounds show efficacy in rodent behavioral despair tests, their underlying mechanisms of action and timelines of efficacy differ substantially.

In Vivo Efficacy: A Comparative Analysis

The antidepressant-like effects of OPC-14523 and fluoxetine have been evaluated in various animal models. The forced swim test (FST) is a primary behavioral assay used to screen for potential antidepressant drugs.

CompoundAnimal ModelBehavioral TestKey FindingOnset of ActionED50
OPC-14523 RatForced Swim TestMarked antidepressant-like effectAcute (single administration)27 mg/kg[1]
OPC-14523 MouseForced Swim TestMarked antidepressant-like effectAcute (single administration)20 mg/kg[1]
Fluoxetine Rat/MouseForced Swim TestAntidepressant-like effectChronic (requires repeated dosing)[1]Not acutely effective[1]
Fluoxetine MouseTail Suspension TestReduced immobilityAcute (10 mg/kg)[2]-
Fluoxetine MouseNovelty-Suppressed Feeding TestDecreased latency to eatChronic (21 days, 10 mg/kg/day)[2]-

ED50 (Effective Dose, 50%) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

A pivotal study directly comparing the two compounds in the forced swim test revealed that a single oral administration of OPC-14523 produced a significant antidepressant-like effect in both rats and mice.[1] In stark contrast, fluoxetine required at least four days of repeated dosing to demonstrate similar activity in this model.[1] This highlights a key potential advantage of OPC-14523: a more rapid onset of action.

Mechanisms of Action and Signaling Pathways

The distinct in vivo efficacy profiles of OPC-14523 and fluoxetine stem from their different molecular targets and signaling pathways.

OPC-14523: A Dual Agonist Approach

OPC-14523 acts as a potent agonist at both sigma-1 (σ1) and serotonin 5-HT1A receptors.[1] This dual mechanism is believed to contribute to its rapid antidepressant-like effects.

OPC14523_Pathway cluster_sigma1 Sigma-1 Receptor Signaling cluster_5HT1A 5-HT1A Receptor Signaling OPC14523 OPC-14523 Sigma1 σ1 Receptor OPC14523->Sigma1 HT1A 5-HT1A Receptor OPC14523->HT1A Ca_release Ca²⁺ Release (from ER) Sigma1->Ca_release Neuronal_Activity Modulation of Neuronal Activity Ca_release->Neuronal_Activity Antidepressant_Effects Rapid Antidepressant-like Effects Neuronal_Activity->Antidepressant_Effects AC_inhibition Adenylyl Cyclase Inhibition HT1A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Serotonin_Firing ↓ Serotonin Neuron Firing cAMP_decrease->Serotonin_Firing Serotonin_Firing->Antidepressant_Effects

OPC-14523 Signaling Pathway

Activation of σ1 receptors can modulate intracellular calcium signaling and the activity of various neurotransmitter systems.[4] Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonin neurons, an effect that, with chronic administration of some antidepressants, leads to receptor desensitization and a subsequent increase in serotonin release. The acute effects of OPC-14523 suggest a more complex and immediate downstream signaling cascade contributing to its rapid efficacy.

Fluoxetine: Selective Serotonin Reuptake Inhibition

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Fluoxetine_Pathway cluster_SERT SERT Inhibition Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Inhibits Synaptic_Serotonin ↑ Synaptic Serotonin Serotonin_Reuptake Serotonin Reuptake Postsynaptic_Activation ↑ Postsynaptic 5-HT Receptor Activation Synaptic_Serotonin->Postsynaptic_Activation Downstream_Signaling Downstream Signaling Cascades (e.g., BDNF) Postsynaptic_Activation->Downstream_Signaling Antidepressant_Effects Delayed Antidepressant Effects Downstream_Signaling->Antidepressant_Effects

Fluoxetine Signaling Pathway

The therapeutic effects of fluoxetine are not immediate and are thought to involve long-term neuroadaptive changes, including alterations in receptor sensitivity and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[6][7]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.

FST_Workflow Start Start Drug_Admin Drug Administration (OPC-14523 or Fluoxetine) Start->Drug_Admin Pre_Test Pre-test Session (15 min swim) Drug_Admin->Pre_Test Test Test Session (5 min swim, 24h later) Pre_Test->Test Measure Measure Immobility Time Test->Measure End End Measure->End

Forced Swim Test Workflow

Procedure:

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test: On the first day, animals are placed in the cylinder for a 15-minute pre-swim session.

  • Drug Administration: Test compounds (OPC-14523 or fluoxetine) or vehicle are administered according to the study protocol (e.g., single dose or repeated doses).

  • Test: 24 hours after the pre-test, animals are placed back in the cylinder for a 5-minute test session.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[8][9][10][11][12][13][14][15]

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral despair model in mice.

Procedure:

  • Apparatus: A commercially available or custom-made apparatus that allows for the suspension of a mouse by its tail.

  • Suspension: The mouse's tail is attached to a lever with adhesive tape, and it is suspended approximately 50 cm above the floor.

  • Test Duration: The test is typically conducted for a 6-minute period.

  • Scoring: The duration of immobility (hanging passively without any movement) is recorded. A reduction in immobility time suggests an antidepressant-like effect.[16][17][18][19][20][21]

Novelty-Suppressed Feeding Test (NSFT)

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-like behavior by measuring the latency to eat in a novel and slightly stressful environment.

Procedure:

  • Food Deprivation: Mice are food-deprived for 24 hours prior to the test.

  • Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with a white floor). A single food pellet is placed in the center of the arena.

  • Test: The mouse is placed in a corner of the arena, and the latency to approach and take the first bite of the food pellet is recorded for a set period (e.g., 10 minutes).

  • Home Cage Feeding: Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite. A decrease in the latency to feed in the novel environment is indicative of an anxiolytic or antidepressant-like effect.[3][22][23][24][25][26][27]

Conclusion

The available in vivo data strongly suggest that this compound possesses a distinct and potentially advantageous antidepressant-like profile compared to fluoxetine. Its rapid onset of action in the forced swim test, mediated by its unique dual agonism at σ1 and 5-HT1A receptors, presents a promising avenue for the development of faster-acting antidepressant therapies. In contrast, fluoxetine, a cornerstone in depression treatment, demonstrates its efficacy after a period of chronic administration, highlighting the different temporal dynamics and underlying neurobiological mechanisms of these two compounds. Further head-to-head comparative studies in a broader range of behavioral paradigms are warranted to fully elucidate the therapeutic potential of OPC-14523.

References

A Head-to-Head Battle in Preclinical Models: OPC-14523 Versus the Veteran Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antidepressant and anxiolytic potential of the novel compound OPC-14523 compared to the established tricyclic antidepressant, imipramine, reveals distinct pharmacological profiles in animal models. While both agents demonstrate antidepressant-like effects, OPC-14523 exhibits a significantly faster onset of action. In contrast, their effects on anxiety-related behaviors appear to differ, although direct comparative studies are limited.

This guide provides a comprehensive comparison of OPC-14523 and imipramine, focusing on their performance in preclinical animal models of depression and anxiety. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.

At a Glance: Key Performance in Animal Models

Behavioral TestOPC-14523ImipramineKey Finding
Forced Swim Test (Antidepressant-like effect) Rapid Onset: Significant antidepressant-like effect after a single oral administration.Delayed Onset: Required at least four days of repeated dosing to show a similar effect.OPC-14523 demonstrates a substantially faster onset of antidepressant-like activity compared to imipramine.
Elevated Plus-Maze (Anxiolytic-like effect) Data not available in published studies.No Anxiolytic Effect (Acute): Acute administration did not produce anxiolytic-like effects. Chronic administration has shown mixed results.Direct comparison is not possible due to the lack of data for OPC-14523 in this model.

Delving into the Data: A Closer Look at Efficacy

Antidepressant-Like Effects: The Forced Swim Test

The forced swim test is a widely used rodent model to assess antidepressant efficacy. The test measures the immobility time of an animal when placed in an inescapable cylinder of water, with a reduction in immobility time indicating an antidepressant-like effect.

A key study directly comparing OPC-14523 and imipramine in the forced swim test revealed a striking difference in their onset of action. A single oral administration of OPC-14523 produced a marked antidepressant-like effect in both rats and mice. In contrast, the classic antidepressant imipramine required a minimum of four consecutive days of administration to elicit a similar response. This finding suggests that OPC-14523 may offer a significant clinical advantage by potentially reducing the therapeutic lag time often associated with traditional antidepressants.

Table 1: Forced Swim Test - Immobility Time

CompoundAnimal ModelDosing RegimenChange in Immobility Time
OPC-14523 Rats & MiceSingle Oral DoseSignificant Decrease
Imipramine Rats & MiceRepeated Dosing (≥ 4 days)Significant Decrease
Imipramine Rats & MiceSingle DoseNo Significant Change
Anxiolytic-Like Effects: The Elevated Plus-Maze

The elevated plus-maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Studies investigating the effect of imipramine in the elevated plus-maze have shown that acute administration does not produce anxiolytic-like effects.[1] In fact, some studies suggest it may even have anxiogenic properties upon initial administration. Chronic treatment with imipramine has yielded mixed results, with some studies showing an increase in open arm exploration, suggesting a potential anxiolytic effect after prolonged use.[2]

Unfortunately, to date, there are no publicly available studies that have evaluated the effects of OPC-14523 in the elevated plus-maze. This significant data gap prevents a direct comparison of the anxiolytic potential of these two compounds.

Table 2: Elevated Plus-Maze - Open Arm Exploration

CompoundAnimal ModelDosing RegimenChange in Open Arm Time/Entries
OPC-14523 --Data Not Available
Imipramine MiceAcute & Chronic (15 days)No significant change.[1]
Imipramine RatsChronicIncreased time spent in open arms.[2]

Unraveling the Mechanisms: Signaling Pathways

The distinct pharmacological profiles of OPC-14523 and imipramine stem from their different mechanisms of action at the molecular level.

OPC-14523: A Tale of Two Receptors

OPC-14523 is a novel compound that acts as a potent agonist at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. Its rapid antidepressant-like effects are attributed to the synergistic activation of these two receptor systems.

OPC14523_Signaling OPC14523 OPC-14523 Sigma1R σ₁ Receptor OPC14523->Sigma1R HT1AR 5-HT₁ₐ Receptor OPC14523->HT1AR NeuronalSurvival Neuronal Survival & Plasticity Sigma1R->NeuronalSurvival SerotoninRelease ↑ Serotonin Release HT1AR->SerotoninRelease AntidepressantEffect Antidepressant Effect NeuronalSurvival->AntidepressantEffect SerotoninRelease->AntidepressantEffect

Figure 1. Proposed signaling pathway for OPC-14523.

Imipramine: The Monoamine Reuptake Inhibitor

Imipramine, a member of the tricyclic antidepressant (TCA) class, exerts its primary therapeutic effect by blocking the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.

Imipramine_Signaling cluster_reuptake Reuptake Blockade Imipramine Imipramine SERT SERT Imipramine->SERT Inhibits NET NET Imipramine->NET Inhibits Synaptic5HT ↑ Synaptic 5-HT SynapticNE ↑ Synaptic NE AntidepressantEffect Antidepressant Effect Synaptic5HT->AntidepressantEffect SynapticNE->AntidepressantEffect

Figure 2. Mechanism of action of imipramine.

Experimental Protocols: A Look Under the Hood

The following are detailed methodologies for the key experiments cited in this guide.

Forced Swim Test

The forced swim test is conducted to assess behavioral despair, a core symptom of depression in animal models.

FST_Workflow cluster_acclimation Acclimation cluster_dosing Dosing cluster_test Forced Swim Test Acclimate Acclimate animals to testing room Dose Administer OPC-14523, Imipramine, or Vehicle Acclimate->Dose PlaceInWater Place animal in water-filled cylinder Dose->PlaceInWater RecordSession Record behavior for a set duration PlaceInWater->RecordSession MeasureImmobility Measure total immobility time RecordSession->MeasureImmobility

Figure 3. Experimental workflow for the Forced Swim Test.

  • Apparatus: A transparent glass or plastic cylinder (typically 25 cm in height and 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (for rats): On the first day, animals are placed in the cylinder for a 15-minute session.

    • Test session: 24 hours after the pre-test (for rats) or on the test day (for mice), animals are again placed in the cylinder for a 5-6 minute session.

    • The behavior of the animal is recorded, and the total time spent immobile is scored. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Drug Administration: OPC-14523, imipramine, or a vehicle control is administered orally or via intraperitoneal injection at a specified time before the test session. Dosing schedules (single vs. repeated) are a critical variable.

Elevated Plus-Maze

The elevated plus-maze is employed to evaluate anxiety-like behaviors in rodents.

EPM_Workflow cluster_acclimation Acclimation cluster_dosing Dosing cluster_test Elevated Plus-Maze Test Acclimate Acclimate animals to testing room Dose Administer Test Compound or Vehicle Acclimate->Dose PlaceOnMaze Place animal in the center of the maze Dose->PlaceOnMaze RecordSession Record behavior for 5 minutes PlaceOnMaze->RecordSession AnalyzeBehavior Analyze time spent and entries into open/closed arms RecordSession->AnalyzeBehavior

Figure 4. Experimental workflow for the Elevated Plus-Maze.

  • Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm). It has two open arms and two arms enclosed by high walls.

  • Procedure:

    • Animals are placed individually in the center of the maze, facing an open arm.

    • They are allowed to freely explore the maze for a 5-minute session.

    • The session is recorded, and the number of entries into and the time spent in the open and closed arms are scored.

  • Drug Administration: The test compound or vehicle is administered at a specific time point before the test.

Conclusion

The preclinical data available to date paints a compelling picture of OPC-14523 as a potential antidepressant with a significantly faster onset of action compared to the established drug, imipramine. This is a crucial finding, as a rapid therapeutic response is a major unmet need in the treatment of depression. However, the anxiolytic profile of OPC-14523 remains to be elucidated. The lack of data from the elevated plus-maze and other anxiety models makes a direct comparison with imipramine in this domain impossible at this time. Future research should prioritize the evaluation of OPC-14523 in validated models of anxiety to provide a more complete understanding of its neuropsychopharmacological profile. The distinct mechanisms of action of these two compounds underscore the evolving landscape of antidepressant drug discovery, moving from broad monoamine reuptake inhibition to more targeted receptor modulation.

References

A Head-to-Head Comparison of OPC-14523 and Other Sigma-1 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological profiles of key sigma-1 receptor agonists, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance. This guide includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction to Sigma-1 Receptor Agonists

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and the modulation of various signaling pathways, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Sigma-1 receptor agonists have demonstrated potential therapeutic effects, including neuroprotection, anti-amnesic, and antidepressant-like activities.[1] This guide provides a head-to-head comparison of OPC-14523 with other notable sigma-1 receptor agonists: SA-4503, PRE-084, and the prototypical agonist (+)-Pentazocine.

Comparative Analysis of Sigma-1 Receptor Agonists

This section presents a comparative overview of the binding affinity, functional efficacy, and pharmacokinetic properties of OPC-14523 and other selected sigma-1 agonists. The data has been compiled from various preclinical studies.

Binding Affinity and Selectivity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The table below summarizes the reported binding affinities (Ki or IC50 values) of OPC-14523 and other agonists for the sigma-1 receptor. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundSigma-1 Binding Affinity (Ki/IC50, nM)Sigma-2 Binding Affinity (Ki/IC50, nM)Selectivity (Sigma-2/Sigma-1)Reference
OPC-14523 47-56 (IC50)--
SA-4503 17.4 (IC50)1784 (IC50)~103[3][4]
4.6 (Ki)63.1 (Ki)~14[5]
PRE-084 44 (IC50)>10,000>227[6]
2.2 (Ki)--[7]
(+)-Pentazocine ~7 (Ki)--
8 (Ki)--

Note: Ki and IC50 values are measures of binding affinity, where a lower value indicates higher affinity. Selectivity is calculated as the ratio of binding affinity for sigma-2 versus sigma-1 receptors.

Functional Efficacy

Functional assays, such as the GTPγS binding assay, are employed to determine the efficacy of a compound as an agonist. SA4503 has been shown to be a potent and selective agonist for the sigma-1 receptor subtype, as evidenced by a shift in its inhibition curve for (+)-[3H]pentazocine binding in the presence of GTPγS.[8] While OPC-14523 is also characterized as a sigma-1 agonist, direct comparative studies quantifying the functional efficacy (e.g., EC50 or Emax values) of all four compounds under identical conditions are limited in the publicly available literature.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for its therapeutic potential. The available pharmacokinetic data for the selected sigma-1 agonists are summarized below.

CompoundKey Pharmacokinetic ParametersReference
OPC-14523 Data not readily available in public sources.-
SA-4503 Data not readily available in public sources.-
PRE-084 In Mice (10 mg/kg, IP): Tmax: 5 min; Cmax: 659.0 ± 117.1 ng/mL; Half-life: 195.5 min. Rapidly distributes to the CNS.[6]
(+)-Pentazocine In Humans (Oral): Rapidly absorbed, extensive first-pass metabolism. Bioavailability: ~20%. Half-life: 2-3 hours. In Rats (IV): Rapidly crosses the blood-brain barrier.[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_downstream Downstream Effects Sigma-1_Receptor Sigma-1_Receptor BiP BiP Sigma-1_Receptor->BiP Inactive state IP3R IP3 Receptor Sigma-1_Receptor->IP3R Modulates Modulation_of_Ion_Channels Modulation of Ion Channels Sigma-1_Receptor->Modulation_of_Ion_Channels Regulates Neurotransmitter_Release Neurotransmitter Release Sigma-1_Receptor->Neurotransmitter_Release Influences Ca_ER IP3R->Ca_ER Ca2+ release VDAC VDAC Ca_Mito Agonist Sigma-1 Agonist (e.g., OPC-14523) Agonist->Sigma-1_Receptor Binds to Cellular_Stress Cellular Stress Cellular_Stress->Sigma-1_Receptor Induces dissociation from BiP Ca_ER->VDAC Ca2+ uptake Neuroprotection Neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Binding_Assay Radioligand Binding Assay (e.g., using 3H-pentazocine) Membrane_Prep->Binding_Assay Functional_Assay GTPγS Binding Assay Membrane_Prep->Functional_Assay Data_Analysis1 Data Analysis Binding_Assay->Data_Analysis1 Determine Ki/IC50 Data_Analysis2 Data Analysis Functional_Assay->Data_Analysis2 Determine EC50/Emax Animal_Model Animal Model (e.g., Mouse or Rat) Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral Test (e.g., Forced Swim Test) Drug_Admin->Behavioral_Test PK_Study Pharmacokinetic Study (Blood/Tissue Sampling) Drug_Admin->PK_Study Data_Analysis3 Data Analysis Behavioral_Test->Data_Analysis3 Assess Antidepressant-like Effects Data_Analysis4 Data Analysis PK_Study->Data_Analysis4 Determine PK Parameters

Caption: General Experimental Workflow for Sigma-1 Agonist Characterization.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparation from guinea pig brain or other tissues expressing sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine.[10]

  • Non-specific binding control: Haloperidol or other suitable unlabeled ligand at a high concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (OPC-14523, SA-4503, PRE-084, (+)-Pentazocine) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.

  • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Efficacy

Objective: To assess the functional agonist activity of test compounds at the sigma-1 receptor.

Materials:

  • Membrane preparation from a suitable cell line or tissue expressing the sigma-1 receptor.

  • [35S]GTPγS.

  • GDP.

  • Non-specific binding control: Unlabeled GTPγS.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Test compounds at various concentrations.

Procedure:

  • Pre-incubate the membrane preparation with the test compound and GDP in the assay buffer.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [35S]GTPγS to G-proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • The agonist-stimulated increase in [35S]GTPγS binding is determined, and concentration-response curves are generated to calculate EC50 and Emax values. The agonist properties of SA4503 have been confirmed using a similar methodology.[8]

Forced Swim Test for Antidepressant-Like Activity

Objective: To evaluate the potential antidepressant-like effects of sigma-1 receptor agonists in rodents.[11]

Materials:

  • Test animals (mice or rats).

  • A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]

  • Test compounds and vehicle control.

Procedure:

  • Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Place each animal individually into the cylinder of water for a specified period (typically 6 minutes for mice).[13]

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.[11]

Conclusion

This guide provides a comparative overview of OPC-14523 and other key sigma-1 receptor agonists, SA-4503, PRE-084, and (+)-Pentazocine. While all are recognized as agonists at the sigma-1 receptor, there are variations in their reported binding affinities and a need for more direct head-to-head comparative studies to fully elucidate their relative potencies and efficacies. The provided experimental protocols offer a foundation for researchers to conduct such comparative analyses. The continued investigation of these compounds is crucial for advancing our understanding of sigma-1 receptor pharmacology and developing novel therapeutics for a range of central nervous system disorders.

References

Validating the Antidepressant-Like Effects of OPC-14523: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antidepressant candidate OPC-14523 with established antidepressant classes, focusing on its unique mechanism of action and preclinical efficacy. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to OPC-14523: A Novel Mechanistic Approach

OPC-14523 is a novel psychotropic agent with a distinct pharmacological profile that differentiates it from conventional antidepressants. It exhibits high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, acting as a potent agonist at these sites.[1][2] This dual agonism is thought to underpin its rapid antidepressant-like effects observed in preclinical models.[1][3] Unlike typical selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), the primary antidepressant action of OPC-14523 is not dependent on monoamine reuptake inhibition at behaviorally effective doses.[1]

Comparative Pharmacological Profile

The binding affinity of OPC-14523 to its primary targets and the serotonin transporter has been quantified and compared to its activity at other monoamine transporters.

Table 1: Receptor and Transporter Binding Affinities of OPC-14523

TargetBinding Affinity (IC50, nM)
5-HT1A Receptor2.3[1]
Sigma Receptors47-56[1]
Serotonin Transporter (SERT)80[1]
Norepinephrine Transporter (NET)Very Weak Inhibition[1]
Dopamine Transporter (DAT)Very Weak Inhibition[1]

Source: Tottori et al., 2001[1]

Preclinical Efficacy in Animal Models of Depression

The most widely used preclinical screen for antidepressant efficacy is the forced swim test (FST). In this model, OPC-14523 has demonstrated significant antidepressant-like effects with a notably faster onset of action compared to traditional antidepressants.

Table 2: Comparative Efficacy of OPC-14523 in the Forced Swim Test (FST)

CompoundAnimal ModelEffective Dose (ED50)Onset of Action
OPC-14523 Rat27 mg/kg (oral)[1]Single administration[1]
Mouse20 mg/kg (oral)[1]Single administration[1]
Fluoxetine (SSRI) Rat/MouseNot specified in direct comparisonRequires repeated dosing (≥ 4 days)[1]
Imipramine (TCA) Rat/MouseNot specified in direct comparisonRequires repeated dosing (≥ 4 days)[1]
Citalopram (SSRI) Not directly compared with OPC-14523 in available literature. Generally effective after repeated administration in preclinical models.[4]
Venlafaxine (SNRI) Not directly compared with OPC-14523 in available literature. Demonstrates efficacy in preclinical models, sometimes with a faster onset than SSRIs.[5][6]

Source: Tottori et al., 2001; and general pharmacological knowledge.[1][4][5][6]

Mechanism of Action: Synergistic Sigma-1 and 5-HT1A Receptor Activation

The antidepressant-like effects of OPC-14523 are attributed to the combined stimulation of sigma-1 and 5-HT1A receptors.[1] This synergistic action leads to an increase in serotonergic neurotransmission in the dorsal raphe nucleus (DRN), a key brain region in the regulation of mood.[2] The effect of OPC-14523 in the FST is blocked by antagonists of either the sigma-1 receptor or the 5-HT1A receptor, confirming the necessity of both targets for its activity.[1] Recent research suggests that sigma-1 and 5-HT1A receptors can form heteroreceptor complexes, which may be a key mechanism for their synergistic effects on neuroplasticity and rapid antidepressant action.[7]

cluster_synergy Synergistic Activation OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R Agonist HT1AR 5-HT1A Receptor OPC14523->HT1AR Agonist DRN Dorsal Raphe Nucleus (DRN) Sigma1R->DRN Neuroplasticity Enhanced Neuroplasticity Sigma1R->Neuroplasticity HT1AR->DRN HT1AR->Neuroplasticity SerotonergicNeuron Serotonergic Neuron Firing DRN->SerotonergicNeuron Increases AntidepressantEffect Antidepressant-Like Effects SerotonergicNeuron->AntidepressantEffect Neuroplasticity->AntidepressantEffect

Caption: Proposed mechanism of action for OPC-14523.

Experimental Protocols

Forced Swim Test (FST)

This behavioral test is used to assess antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

Apparatus:

  • A transparent plastic cylinder (40 cm high, 20 cm in diameter).

  • The cylinder is filled with water (25 ± 1°C) to a depth of 15 cm.

Procedure:

  • Pre-test session (Day 1): Naive animals are placed in the cylinder for a 15-minute habituation session.

  • Drug Administration: Test compounds (OPC-14523, fluoxetine, imipramine, or vehicle) are administered orally at specified times before the test session. For acute studies with OPC-14523, this is typically 60 minutes prior. For chronic studies with fluoxetine and imipramine, this involves daily administration for at least four days.

  • Test session (Day 2 or after repeated dosing): Animals are placed back into the cylinder for a 5-minute test session.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.

cluster_day1 Day 1: Pre-Test cluster_drug Drug Administration cluster_day2 Day 2 (or after chronic dosing): Test Habituation Place rodent in water cylinder (15 min habituation) Acute OPC-14523 or Vehicle (single oral dose) Habituation->Acute Chronic Fluoxetine/Imipramine or Vehicle (repeated oral doses for ≥4 days) Habituation->Chronic Test Place rodent in water cylinder (5 min test) Acute->Test Chronic->Test Record Record immobility time (last 4 min) Test->Record

Caption: Experimental workflow for the Forced Swim Test.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating OPC-14523 for the treatment of major depressive disorder. Further development and clinical validation would be necessary to establish its efficacy and safety in human populations.

Conclusion

OPC-14523 represents a departure from traditional monoamine-based antidepressants. Its rapid antidepressant-like effects in preclinical models, mediated by a synergistic activation of sigma-1 and 5-HT1A receptors, suggest a potential for a faster onset of therapeutic action. While direct comparative data with a broader range of modern antidepressants like SSRIs and SNRIs in preclinical settings is limited, its unique mechanism of action warrants further investigation as a potential novel treatment for depression. The lack of clinical trial data, however, means its therapeutic potential in humans remains to be determined.

References

Reproducibility of Behavioral Data for the Novel Antidepressant Candidate OPC-14523: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published behavioral data for OPC-14523, a novel compound with a unique pharmacological profile. Due to a lack of publicly available direct replication studies, this document focuses on summarizing the original findings and comparing them with established antidepressant medications, as reported in the primary literature.

Summary of Preclinical Behavioral Findings

OPC-14523 has demonstrated notable antidepressant-like and cognitive-enhancing effects in various preclinical models. A key finding is its rapid onset of action in inducing antidepressant-like effects compared to traditional antidepressants.

Antidepressant-Like Activity

A significant observation is the acute antidepressant-like effect of OPC-14523 in the forced swimming test (FST) in both rats and mice.[1] A single oral administration of OPC-14523 produced a marked effect, whereas conventional antidepressants like fluoxetine and imipramine required repeated dosing over several days to show similar activity.[1] This rapid onset suggests a different mechanism of action that could offer a significant advantage in treating major depressive disorder.[2]

CompoundSpeciesTestEffective Dose (ED50)Onset of ActionReference
OPC-14523 RatForced Swimming Test27 mg/kg (oral)Acute (single dose)[1]
OPC-14523 MouseForced Swimming Test20 mg/kg (oral)Acute (single dose)[1]
Fluoxetine Rat/MouseForced Swimming TestNot specifiedChronic (requires repeated dosing)[1]
Imipramine Rat/MouseForced Swimming TestNot specifiedChronic (requires repeated dosing)[1]
Cognitive Enhancement

OPC-14523 has also shown promise in ameliorating cognitive deficits. Studies have indicated that single oral administration of OPC-14523 can improve scopolamine-induced learning impairments in the passive-avoidance task and memory impairment in the Morris water maze.[3] Furthermore, chronic administration attenuated age-associated learning acquisition impairments in the water maze and conditioned active-avoidance response tests.[3] These effects are thought to be mediated by the enhancement of acetylcholine release.[3]

Mechanism of Action

OPC-14523 exhibits a unique pharmacological profile, acting as a potent partial agonist at serotonin 5-HT1A receptors and also binding with high affinity to sigma receptors.[1][2][4] This dual mechanism is believed to be responsible for its antidepressant-like effects.[1][2] The antidepressant action of OPC-14523 is achieved through the combined stimulation of both sigma and 5-HT1A receptors, without inhibiting serotonin reuptake in vivo at behaviorally effective doses.[1]

Below is a diagram illustrating the proposed signaling pathway of OPC-14523.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron OPC-14523_pre OPC-14523 5HT1A_auto 5-HT1A Autoreceptor OPC-14523_pre->5HT1A_auto Agonist Firing_Rate Decreased Neuronal Firing 5HT1A_auto->Firing_Rate OPC-14523_post OPC-14523 5HT1A_post Postsynaptic 5-HT1A Receptor OPC-14523_post->5HT1A_post Partial Agonist Sigma_Receptor Sigma Receptor OPC-14523_post->Sigma_Receptor Agonist Antidepressant_Effect Antidepressant & Cognitive Effects 5HT1A_post->Antidepressant_Effect Sigma_Receptor->Antidepressant_Effect

Caption: Proposed signaling pathway of OPC-14523.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of findings. Below are summaries of the methodologies used in the key behavioral experiments for OPC-14523.

Forced Swimming Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.

  • Apparatus: A cylindrical container filled with water, maintained at a specific temperature.

  • Procedure:

    • Animals (rats or mice) are individually placed in the water cylinder.

    • A pre-test session is typically conducted 24 hours before the test session.

    • During the test session, the duration of immobility is recorded over a specific period (e.g., 5 minutes).

  • Drug Administration: OPC-14523, comparator drugs, or vehicle are administered orally at specified times before the test session.

  • Endpoint: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Below is a diagram illustrating the experimental workflow for the Forced Swimming Test.

Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Drug Administration (OPC-14523 or Comparator) Acclimation->Drug_Admin Pre_Test Forced Swim Pre-Test (24h prior) Drug_Admin->Pre_Test Test Forced Swim Test Pre_Test->Test Record_Immobility Record Immobility Duration Test->Record_Immobility Data_Analysis Data Analysis Record_Immobility->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Forced Swimming Test.

Scopolamine-Induced Learning Impairment (Passive-Avoidance Task)

This test assesses learning and memory in rodents.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrified grid floor.

  • Procedure:

    • Acquisition Trial: Each animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

    • Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Drug Administration: Scopolamine is administered to induce amnesia, and OPC-14523 or a comparator is given before the acquisition trial to test its ability to reverse the amnesia.

  • Endpoint: An increase in the latency to enter the dark compartment during the retention trial indicates improved memory.

Conclusion

The available preclinical data for OPC-14523 suggest a promising profile as a rapidly acting antidepressant with potential cognitive-enhancing benefits. Its unique mechanism of action, targeting both 5-HT1A and sigma receptors, distinguishes it from currently available treatments. While the initial findings are encouraging, independent and direct replication of these behavioral studies would be essential to firmly establish the reproducibility of its effects and further validate its therapeutic potential. Researchers are encouraged to conduct such studies to strengthen the evidence base for this novel compound.

References

A Comparative Analysis of OPC-14523 and PRE-084 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of two key research compounds: OPC-14523 and PRE-084. Both molecules are significant tools in the study of sigma-1 (σ1) receptors, with OPC-14523 also exhibiting high affinity for the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used for their characterization.

At a Glance: Key Pharmacological Distinctions

FeatureOPC-14523PRE-084
Primary Target(s) Sigma-1 (σ1) Receptor, Serotonin 1A (5-HT1A) ReceptorSelective Sigma-1 (σ1) Receptor
Receptor Affinity High affinity for both σ1 and 5-HT1A receptors.Highly selective with high affinity for the σ1 receptor.
Functional Activity Partial agonist at the 5-HT1A receptor; agonist at the sigma receptor.Selective agonist at the σ1 receptor.[1][2]
Therapeutic Potential Investigated for antidepressant and nootropic effects.[3]Studied for nootropic, antidepressant, antitussive, and neuroprotective properties.[4]

Quantitative Analysis: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of OPC-14523 and PRE-084 for their respective primary targets. These values are critical for understanding the potency and selectivity of each compound.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)RadioligandTissue Source
OPC-14523 47-56[5][6][7][8][9]Not explicitly stated--INVALID-LINK---Pentazocine or [3H]-DTGRat and guinea pig brain
PRE-084 44[1][10]2.2Not explicitly statedNot explicitly stated

Table 2: Serotonin 1A (5-HT1A) Receptor and Serotonin Transporter (SERT) Binding Affinity of OPC-14523

TargetIC50 (nM)Ki (nM)RadioligandTissue Source
5-HT1A Receptor 2.3[5][6][7][8][9]Not explicitly stated[3H]8-OH-DPATRat and guinea pig brain
5-HT Transporter 80[5][6][11][7][8][9]Not explicitly stated[3H]-5-HTNot explicitly stated

Functional Activity Profile

OPC-14523 has been characterized as a partial agonist at the 5-HT1A receptor. In functional assays, it stimulates the binding of [35S]GTPγS to membranes containing 5-HT1A receptors, indicating receptor activation and G-protein coupling.

PRE-084 is a well-established selective agonist for the sigma-1 receptor. Its agonist properties have been demonstrated in numerous in vivo and cellular models, where it elicits neuroprotective and nootropic effects.

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. Below are detailed protocols for the key experiments used to characterize OPC-14523 and PRE-084.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the sigma-1 receptor.

Objective: To quantify the binding affinity (IC50 and Ki) of test compounds for the σ1 receptor.

Materials:

  • Radioligand: [3H]-(+)-Pentazocine, a selective σ1 receptor ligand.

  • Tissue Preparation: Membranes from guinea pig brain or other tissues expressing high levels of σ1 receptors.

  • Assay Buffer: Typically a Tris-HCl buffer.

  • Non-specific binding control: A high concentration of an unlabeled σ1 receptor ligand (e.g., haloperidol).

  • Test Compounds: OPC-14523 or PRE-084 at various concentrations.

  • Glass fiber filters and a vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane homogenates are incubated with a fixed concentration of [3H]-(+)-pentazocine.

  • Increasing concentrations of the unlabeled test compound (OPC-14523 or PRE-084) are added to compete with the radioligand for binding to the receptor.

  • To determine non-specific binding, a separate set of tubes containing a saturating concentration of an unlabeled ligand is included.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value.

5-HT1A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the 5-HT1A receptor.

Objective: To determine the binding affinity (IC50 and Ki) of OPC-14523 for the 5-HT1A receptor.

Materials:

  • Radioligand: [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist.

  • Tissue Preparation: Membranes from rat hippocampus or other brain regions with high 5-HT1A receptor density.

  • Assay Buffer: Tris-HCl buffer.

  • Non-specific binding control: An unlabeled 5-HT1A receptor ligand (e.g., serotonin).

  • Test Compound: OPC-14523 at various concentrations.

  • Filtration apparatus and scintillation counter.

Procedure: The protocol is analogous to the σ1 receptor binding assay, with the substitution of [3H]8-OH-DPAT as the radioligand and appropriate tissue and controls for the 5-HT1A receptor.

5-HT1A Receptor [35S]GTPγS Functional Assay

This assay measures the functional activity of a compound at G-protein coupled receptors like the 5-HT1A receptor.

Objective: To determine if OPC-14523 acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor and to quantify its potency (EC50) and efficacy (Emax).

Materials:

  • Radioisotope: [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor or from brain tissue.

  • Assay Buffer: Containing GDP, MgCl2, and NaCl.

  • Test Compound: OPC-14523 at various concentrations.

  • Reference Agonist: A known full agonist for the 5-HT1A receptor (e.g., 5-HT).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membranes are incubated in the assay buffer with [35S]GTPγS and GDP.

  • The test compound (OPC-14523) is added at a range of concentrations.

  • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • The amount of bound [35S]GTPγS is proportional to the level of G-protein activation.

  • The reaction is terminated by rapid filtration, and the radioactivity on the filters is counted.

  • Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by these compounds and a typical experimental workflow for their comparative analysis.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Bound (inactive) Ca_Signaling Modulation of Ca2+ Signaling Sigma1->Ca_Signaling Ion_Channels Ion Channel Regulation Sigma1->Ion_Channels Agonist PRE-084 / OPC-14523 Agonist->Sigma1 Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Neurite_Outgrowth Neurite Outgrowth Ion_Channels->Neurite_Outgrowth

Caption: Sigma-1 Receptor Signaling Pathway.

FiveHT1A_Signaling Agonist OPC-14523 (Partial Agonist) Receptor 5-HT1A Receptor Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK ↑ GIRK Channel Activity G_Protein->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow start Start: Compound Characterization binding_assays Radioligand Binding Assays (Sigma-1 and 5-HT1A) start->binding_assays functional_assays Functional Assays ([35S]GTPγS) start->functional_assays data_analysis Data Analysis (IC50, Ki, EC50, Emax) binding_assays->data_analysis functional_assays->data_analysis comparison Comparative Analysis of OPC-14523 vs. PRE-084 data_analysis->comparison conclusion Conclusion: Pharmacological Profile comparison->conclusion

Caption: Comparative Experimental Workflow.

References

A Comparative Analysis of OPC-14523 and E-52862 in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing preclinical data reveals a significant disparity in the available evidence for the efficacy of OPC-14523 and E-52862 in the context of neuropathic pain. While E-52862 has been extensively studied in various rodent models of neuropathic pain, demonstrating notable analgesic effects, there is a conspicuous absence of published research evaluating the efficacy of OPC-14523 in similar models. This guide, therefore, provides a detailed overview of the demonstrated efficacy of E-52862 and clarifies the current knowledge gap regarding OPC-14523 in this therapeutic area.

Executive Summary

This guide provides a comparative analysis of two investigational compounds, OPC-14523 and E-52862, with a focus on their efficacy in preclinical models of neuropathic pain. The primary objective is to present available experimental data to researchers, scientists, and drug development professionals.

E-52862 , a selective sigma-1 (σ1) receptor antagonist, has shown consistent efficacy in attenuating pain-related behaviors across multiple, well-established rodent models of neuropathic pain. These include streptozotocin (STZ)-induced diabetic neuropathy, oxaliplatin-induced chemotherapy-induced neuropathic pain (CINP), and trigeminal neuropathic pain induced by chronic constriction injury of the infraorbital nerve (IoN-CCI).

OPC-14523 is a compound with high affinity for both sigma (σ) receptors and serotonin 1A (5-HT1A) receptors. The majority of published preclinical research on OPC-14523 has focused on its potential as an antidepressant. Despite its interaction with the sigma receptor, a target implicated in pain modulation, a thorough search of the scientific literature did not yield any studies that have specifically evaluated the efficacy of OPC-14523 in animal models of neuropathic pain.

E-52862: A Profile of Efficacy in Neuropathic Pain

E-52862 has demonstrated significant and dose-dependent analgesic effects in various rat models of neuropathic pain. The following sections summarize the key findings and present the quantitative data in a structured format.

Data Presentation: Efficacy of E-52862 in Neuropathic Pain Models
Neuropathic Pain ModelAnimal ModelKey Outcome MeasureTreatment ParadigmE-52862 Dose(s) (i.p.)Key Findings
Streptozotocin (STZ)-Induced Diabetic Neuropathy RatMechanical Hyperalgesia (Paw Withdrawal Threshold)Acute80 mg/kgSignificantly decreased mechanical hypersensitivity.[1]
Mechanical Hyperalgesia (Paw Withdrawal Threshold)Repeated (7 days)40 mg/kg (twice daily)Significantly attenuated mechanical allodynia.[2]
Oxaliplatin-Induced Neuropathy RatCold Allodynia (Acetone Test)Acute40, 80 mg/kgDose-dependently reversed hypersensitivity to cold stimuli. The effect of the 80 mg/kg dose was comparable to 100 mg/kg gabapentin.[1][3]
Cold Allodynia (Acetone Test)Repeated (7 days)20, 40, 80 mg/kgDose-dependently inhibited cold allodynia.[3]
Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) RatMechanical Allodynia (Von Frey Test)Acute40 mg/kgSignificantly inhibited mechanical allodynia.[1]
Mechanical Allodynia (Von Frey Test)Repeated (7 days)20, 40 mg/kgExerted significant antinociceptive effects.[1]

Experimental Protocols for Key Cited Experiments

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

Objective: To induce a model of painful diabetic neuropathy to assess the efficacy of analgesic compounds.

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range from 40-75 mg/kg depending on the desired severity and onset of diabetes.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., ≥ 15 mM) are considered diabetic and included in the study.

  • Assessment of Neuropathic Pain:

    • Mechanical Allodynia/Hyperalgesia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates the development of mechanical hypersensitivity.

  • Drug Administration: E-52862 or vehicle is administered at specified doses and time points relative to the behavioral testing.

Oxaliplatin-Induced Neuropathy Model in Rats

Objective: To mimic chemotherapy-induced peripheral neuropathy (CIPN) to evaluate potential neuroprotective or analgesic agents.

Methodology:

  • Animals: Adult male rats are commonly used.

  • Induction of Neuropathy: Oxaliplatin is administered, typically via i.p. injection. Dosing regimens can vary, but a common protocol involves repeated injections (e.g., twice a week for several weeks) at a dose of around 3-6 mg/kg.

  • Assessment of Neuropathic Pain:

    • Cold Allodynia: The response to a non-noxious cold stimulus is assessed using the acetone test. A drop of acetone is applied to the plantar surface of the hind paw, and the frequency or duration of paw withdrawal, licking, or flinching is measured. An increased response compared to baseline or vehicle-treated animals indicates cold allodynia.

  • Drug Administration: E-52862 or vehicle is administered according to the study design (acute or repeated dosing).

Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) Model in Rats

Objective: To create a model of trigeminal neuropathic pain to test the efficacy of analgesics in a cephalic pain model.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are frequently used.

  • Surgical Procedure: Under anesthesia, the infraorbital nerve, a branch of the trigeminal nerve, is exposed. Two to four loose ligatures of chromic gut or silk suture are tied around the nerve.

  • Assessment of Neuropathic Pain:

    • Mechanical Allodynia: The facial withdrawal threshold in response to stimulation of the vibrissal pad with von Frey filaments is measured. A decreased threshold on the injured side compared to the contralateral side or sham-operated animals indicates mechanical allodynia.

  • Drug Administration: E-52862 or vehicle is administered at the desired doses and time points.

Signaling Pathways and Mechanisms of Action

E-52862: Sigma-1 Receptor Antagonism

E-52862 exerts its analgesic effects by selectively antagonizing the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. In the context of neuropathic pain, nerve injury leads to the activation and upregulation of σ1 receptors in the dorsal root ganglia and spinal cord.[4] Activated σ1 receptors are implicated in the sensitization of central nervous system pathways that amplify pain signals.[5] By blocking the σ1 receptor, E-52862 is thought to inhibit these downstream signaling cascades, thereby reducing neuronal hyperexcitability and mitigating neuropathic pain.

G E-52862 Mechanism of Action in Neuropathic Pain NerveInjury Nerve Injury Sigma1_Activation Sigma-1 Receptor Activation/ Upregulation NerveInjury->Sigma1_Activation Neuronal_Hyperexcitability Neuronal Hyperexcitability/ Central Sensitization Sigma1_Activation->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain E52862 E-52862 E52862->Sigma1_Activation Inhibits

Caption: E-52862 inhibits nerve injury-induced sigma-1 receptor activation.

OPC-14523: A Dual Sigma and 5-HT1A Receptor Agonist

OPC-14523 is characterized by its high affinity for both sigma receptors and 5-HT1A receptors, where it acts as an agonist. Its pharmacological profile has been primarily investigated in the context of depression. The antidepressant-like effects of OPC-14523 are believed to be mediated by the combined stimulation of these two receptor systems. While both sigma and 5-HT1A receptors are implicated in pain modulation pathways, the specific effects of dual agonism by OPC-14523 on neuropathic pain have not been reported in the scientific literature.

G OPC-14523 Known Mechanism of Action OPC14523 OPC-14523 Sigma_Receptor Sigma Receptor OPC14523->Sigma_Receptor Agonist FiveHT1A_Receptor 5-HT1A Receptor OPC14523->FiveHT1A_Receptor Agonist Neuropathic_Pain_Effect Effect on Neuropathic Pain (Not Investigated) OPC14523->Neuropathic_Pain_Effect Antidepressant_Effects Antidepressant-like Effects Sigma_Receptor->Antidepressant_Effects FiveHT1A_Receptor->Antidepressant_Effects

Caption: OPC-14523's primary investigated action is on antidepressant pathways.

Experimental Workflow for Preclinical Neuropathic Pain Studies

The general workflow for evaluating the efficacy of a compound in a preclinical neuropathic pain model involves several key stages, from model induction to behavioral assessment and data analysis.

G General Experimental Workflow for Neuropathic Pain Models Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing Model_Induction Induction of Neuropathic Pain Model (e.g., STZ, Oxaliplatin, CCI) Animal_Acclimation->Model_Induction Pain_Development Confirmation of Neuropathic Pain Phenotype Model_Induction->Pain_Development Drug_Administration Test Compound Administration (e.g., E-52862, OPC-14523) Pain_Development->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Assessment Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Testing->Data_Analysis

Caption: A typical workflow for preclinical evaluation of analgesics.

Conclusion

References

Cross-Study Validation of OPC-14523 Binding Affinities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of the investigational compound OPC-14523 against two established second-generation antipsychotics, brexpiprazole and aripiprazole. The data presented is collated from various in vitro studies to offer a cross-study validation of OPC-14523's receptor binding profile.

Executive Summary

OPC-14523 is a novel compound that demonstrates high affinity for sigma (σ) and serotonin 5-HT1A receptors.[1][2][3] It also exhibits affinity for the serotonin transporter (SERT), suggesting potential as a serotonin reuptake inhibitor.[2][3] In comparison to brexpiprazole and aripiprazole, which have broad receptor binding profiles with high affinity for multiple dopamine and serotonin receptor subtypes, OPC-14523's characterization in publicly available literature is more focused. This guide highlights these differences, providing a clear, data-driven comparison to aid in research and development decisions.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities of OPC-14523, brexpiprazole, and aripiprazole for a range of relevant central nervous system receptors. It is important to note that the affinity for OPC-14523 is primarily reported in IC50 values, while Ki values are available for brexpiprazole and aripiprazole. While both are measures of affinity, they are not directly interchangeable.

Receptor SubtypeOPC-14523 (IC50, nM)Brexpiprazole (Ki, nM)Aripiprazole (Ki, nM)
Dopamine Receptors
D2Weak Inhibition of Reuptake0.300.34
D3Data Not Available1.10.8
Serotonin Receptors
5-HT1A2.30.121.7
5-HT2AData Not Available0.473.4
5-HT2CData Not Available1.915
5-HT7Data Not Available3.710.3
Sigma Receptors
σ147Data Not AvailableData Not Available
σ256Data Not AvailableData Not Available
Transporters
Serotonin (SERT)80Data Not AvailableModerate Affinity
Norepinephrine (NET)Weak Inhibition of ReuptakeData Not AvailableData Not Available
Adrenergic Receptors
α1AData Not Available3.857
α1BData Not Available0.17Data Not Available
α2CData Not Available0.59Data Not Available
Histamine Receptors
H1Data Not Available1961

Data for brexpiprazole and aripiprazole are Ki values, which represent the inhibition constant. Data for OPC-14523 are IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays . The following provides a generalized methodology for such experiments.

Objective: To determine the binding affinity of a test compound (e.g., OPC-14523) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat or human cortex) or cell lines recombinantly expressing the target receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

  • Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., OPC-14523).

  • Assay Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and ligands.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand (e.g., glass fiber filters and a cell harvester).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Generalized Procedure:

  • Membrane Preparation: The receptor source is prepared by homogenization and centrifugation to isolate cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in the assay buffer.

  • Equilibrium: The incubation is carried out for a specific duration and at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow

5-HT1A Receptor Signaling Pathway

OPC-14523 is a potent agonist at the 5-HT1A receptor.[4][5] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events that ultimately modulate neuronal excitability. The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.

G cluster_membrane Cell Membrane cluster_gprotein G-protein cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT1A Receptor G_alpha Gαi/o 5HT1A_Receptor->G_alpha activates G_beta_gamma Gβγ G_alpha->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion opens Hyperpolarization Hyperpolarization K_ion->Hyperpolarization leads to OPC-14523 OPC-14523 OPC-14523->5HT1A_Receptor binds & activates

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.

G start Start prep 1. Prepare Receptor Membranes (e.g., from brain tissue or cell lines) start->prep incubation 2. Incubate Membranes with: - Radioligand (fixed concentration) - Test Compound (varying concentrations) prep->incubation filtration 3. Separate Bound from Free Ligand (Rapid Filtration) incubation->filtration wash 4. Wash Filters (Remove non-specific binding) filtration->wash count 5. Quantify Radioactivity (Scintillation Counting) wash->count analysis 6. Data Analysis (Determine IC50/Ki) count->analysis end End analysis->end

References

Assessing the Translational Potential of OPC-14523: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for OPC-14523, a novel psychotropic agent, against established antidepressants, fluoxetine and imipramine. The objective is to assess the translational potential of OPC-14523 by examining its pharmacological profile, efficacy in animal models of depression, and its underlying mechanism of action. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

OPC-14523 is a novel compound with a unique pharmacological profile, acting as a potent partial agonist at serotonin 1A (5-HT1A) receptors and an agonist at sigma-1 (σ1) receptors. Preclinical studies demonstrate its antidepressant-like effects in rodent models, notably with a rapid onset of action compared to traditional antidepressants like fluoxetine and imipramine. This guide delves into the available preclinical data to provide a comprehensive assessment of its potential for clinical development.

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Activity
CompoundTargetAssay TypeSpeciesIC50 (nM)pEC50Emax (%)Reference
OPC-14523 5-HT1A Receptor Binding AffinityHuman2.3--[1]
[35S]GTPγS BindingRat (Hippocampus)-7.60 ± 0.2341.1[2]
[35S]GTPγS BindingHuman (Frontal Cortex)-7.89 ± 0.0864[2]
Sigma-1 Receptor Binding AffinityRat47--[1]
Sigma-2 Receptor Binding AffinityRat56--[1]
5-HT Transporter Binding Affinity-80--[1]
Fluoxetine 5-HT Transporter Binding Affinity----[3]
5-HT1A Receptor Binding Affinity->1000--[1]
Sigma-1 Receptor Binding Affinity->1000--[1]
Imipramine 5-HT Transporter Binding Affinity-7.7--[4]
Norepinephrine Transporter Binding Affinity-67--[4]
5-HT1A Receptor Binding Affinity->1000--[1]
Sigma-1 Receptor Binding Affinity->1000--[1]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pEC50: The negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. Emax: The maximum effect produced by the drug.

Table 2: In Vivo Efficacy in the Forced Swimming Test (FST)
CompoundSpeciesAdministration RouteED50 (mg/kg)Onset of ActionReference
OPC-14523 RatOral27Acute (Single dose)[1]
MouseOral20Acute (Single dose)[1]
Fluoxetine RatIntraperitoneal10-20Chronic (Repeated dosing)[5][6]
Imipramine RatIntraperitoneal2.5-5.0Chronic (Repeated dosing)[7]

ED50: The dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Receptor Binding Assays

Receptor binding affinities (IC50 values) were determined using radioligand binding assays. Membranes from cells expressing the target receptor or from brain tissue were incubated with a specific radioligand in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand was determined as the IC50 value.

[35S]GTPγS Functional Assay

The functional activity of compounds at G-protein coupled receptors, such as the 5-HT1A receptor, was assessed using the [35S]GTPγS binding assay. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. Membranes from tissues or cells expressing the receptor of interest were incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound. The amount of radioactivity incorporated is a measure of G-protein activation and is used to determine the potency (pEC50) and efficacy (Emax) of the compound.

Forced Swimming Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents. The test involves placing a rodent in a cylinder filled with water from which it cannot escape. After an initial period of vigorous activity, the animal adopts an immobile posture. The duration of immobility during a set test period is measured. Antidepressant compounds typically reduce the duration of immobility. For acute studies, the compound is administered shortly before the test. For chronic studies, the compound is administered daily for a period of days or weeks before testing.

Mechanism of Action & Signaling Pathways

OPC-14523's unique mechanism of action involves the synergistic activation of both 5-HT1A and sigma-1 receptors.

5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus initially reduces serotonin (5-HT) neuronal firing. However, chronic administration of 5-HT1A agonists leads to desensitization of these autoreceptors, resulting in increased 5-HT release in projection areas. Postsynaptic 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1][8][9] Downstream signaling can also involve the activation of the ERK/MAPK pathway, which is implicated in neurogenesis and synaptic plasticity.[1]

G cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron OPC14523_pre OPC-14523 HT1A_auto 5-HT1A Autoreceptor OPC14523_pre->HT1A_auto Gi_pre Gi/o HT1A_auto->Gi_pre Desensitization Desensitization (Chronic) HT1A_auto->Desensitization AC_pre Adenylyl Cyclase Gi_pre->AC_pre inhibits Firing_pre ↓ Neuronal Firing (Acute) Gi_pre->Firing_pre cAMP_pre ↓ cAMP AC_pre->cAMP_pre HT_release ↑ 5-HT Release (Chronic) Desensitization->HT_release HT_synapse 5-HT HT1A_post 5-HT1A Receptor HT_synapse->HT1A_post Gi_post Gi/o HT1A_post->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post inhibits GIRK GIRK Channel Gi_post->GIRK activates ERK_pathway ERK/MAPK Pathway Gi_post->ERK_pathway activates cAMP_post ↓ cAMP AC_post->cAMP_post K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Therapeutic_effect Antidepressant Effect Hyperpolarization->Therapeutic_effect Neuroplasticity ↑ Neurogenesis & Synaptic Plasticity ERK_pathway->Neuroplasticity Neuroplasticity->Therapeutic_effect

Caption: Simplified 5-HT1A receptor signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[10] Its activation by agonists like OPC-14523 is thought to modulate intracellular calcium signaling and promote cellular resilience. The sigma-1 receptor can translocate within the cell and interact with various ion channels and signaling proteins. Its activation has been linked to the potentiation of N-methyl-D-aspartate (NMDA) receptor function and the modulation of various signaling cascades, including the ERK pathway, contributing to neuroprotective and antidepressant effects.[10][11]

G cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects OPC14523 OPC-14523 Sigma1R Sigma-1 Receptor OPC14523->Sigma1R activates IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_release ↑ Ca2+ Signaling IP3R->Ca_release NMDAR NMDA Receptor Ca_release->NMDAR potentiates ERK_pathway ERK/MAPK Pathway Ca_release->ERK_pathway activates Synaptic_plasticity ↑ Synaptic Plasticity NMDAR->Synaptic_plasticity Neuroprotection Neuroprotection & Cellular Resilience ERK_pathway->Neuroprotection Therapeutic_effect Antidepressant Effect Neuroprotection->Therapeutic_effect Synaptic_plasticity->Therapeutic_effect

Caption: Simplified sigma-1 receptor signaling pathway.

Preclinical Safety Pharmacology

A significant gap in the publicly available preclinical data for OPC-14523 is the absence of dedicated safety pharmacology studies. Standard preclinical safety assessments evaluate the potential adverse effects of a new chemical entity on major physiological systems, including the cardiovascular, central nervous, and respiratory systems.

For comparison, the preclinical safety profiles of fluoxetine and imipramine are summarized below. It is crucial to note that this information is for general reference and direct comparisons with OPC-14523 cannot be made without specific data for the latter.

Fluoxetine:

  • Cardiovascular: Preclinical studies have shown that fluoxetine can inhibit cardiac Na+ and Ca2+ channels, which may lead to electrophysiological changes.[2][10] However, it is generally considered to have a more favorable cardiovascular safety profile than tricyclic antidepressants.

  • Central Nervous System: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine's primary effects are on the CNS. Potential adverse effects observed in preclinical models can include anxiety and insomnia.[12]

  • Respiratory: Some studies suggest that fluoxetine can have complex effects on respiration, with some reports of respiratory depression.[11][13]

Imipramine:

  • Cardiovascular: Imipramine, a tricyclic antidepressant, is known to have significant cardiovascular side effects. Preclinical studies have demonstrated its potential to cause orthostatic hypotension, tachycardia, and cardiac conduction abnormalities due to its blockade of various receptors and ion channels.[8][9][14]

  • Central Nervous System: Imipramine has sedative effects and can lower the seizure threshold.[5]

  • Respiratory: Limited preclinical data is available specifically on the respiratory effects of imipramine, though central depressant effects could potentially impact respiratory function.

Discussion and Translational Potential

The preclinical data for OPC-14523 presents a compelling profile for a novel antidepressant with a potentially rapid onset of action. Its dual mechanism of action, targeting both the 5-HT1A and sigma-1 receptors, distinguishes it from currently available antidepressants.

The potent partial agonism at 5-HT1A receptors, coupled with its efficacy in the forced swimming test after a single dose, suggests a departure from the delayed therapeutic effect often seen with SSRIs and TCAs.[1] The involvement of the sigma-1 receptor may contribute to neuroprotective effects and a broader spectrum of activity.

However, the lack of publicly available preclinical safety pharmacology data for OPC-14523 is a significant limitation in assessing its full translational potential. A thorough evaluation of its cardiovascular, CNS, and respiratory safety is essential before it can be considered a viable clinical candidate. While the safety profiles of fluoxetine and imipramine provide a benchmark, direct comparative data is necessary for an informed risk-benefit assessment.

Future preclinical research on OPC-14523 should prioritize comprehensive safety pharmacology studies to address this knowledge gap. Furthermore, head-to-head comparative studies with other rapid-acting antidepressants would provide a more complete picture of its potential advantages.

References

A Comparative Analysis of OPC-14523 and Traditional SSRIs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antidepressant drug development, the pursuit of novel mechanisms of action that offer improved efficacy and tolerability remains a primary objective. This guide provides a comparative analysis of OPC-14523, a novel investigational compound, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of current depression treatment. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct pharmacological profiles, supported by experimental data and methodologies.

Executive Summary

OPC-14523 emerges as a multimodal agent, distinguishing itself from the targeted mechanism of traditional SSRIs. While SSRIs primarily function by blocking the serotonin transporter (SERT) to increase synaptic serotonin levels, OPC-14523 exhibits a broader receptor interaction profile.[1] It acts as a partial agonist at the serotonin 1A (5-HT1A) receptor and also displays a high affinity for sigma (σ) receptors.[1] This unique mechanism suggests the potential for a different therapeutic profile, including the possibility of a faster onset of action compared to traditional SSRIs. This guide will delve into the quantitative data supporting these differences, detail the experimental protocols used to generate this data, and visualize the proposed signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional activities of OPC-14523 and a selection of traditional SSRIs at key molecular targets.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)

CompoundSERTNETDAT5-HT1ASigma (σ1)
OPC-14523 80>1000>10002.347-56
Fluoxetine 1.4>1000>1000>1000-
Sertraline 0.293825>1000-
Paroxetine 0.129160>1000-
Citalopram 1.8>1000>1000>1000-
Escitalopram 1.1>1000>1000>1000-

Data compiled from multiple preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity Profile

CompoundPrimary Mechanism of ActionNotable Characteristics
OPC-14523 5-HT1A Partial Agonist, Sigma (σ1) Receptor LigandPotential for rapid onset of antidepressant effects observed in preclinical models.
SSRIs Selective Serotonin Reuptake InhibitionDelayed onset of therapeutic effect (typically 2-4 weeks).[2]

Experimental Protocols

The data presented above is derived from established preclinical experimental models. Below are detailed methodologies for two key types of experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for a specific receptor or transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor or transporter (e.g., human SERT, 5-HT1A) or from specific brain regions of rodents. The tissue or cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate assay buffer.[3]

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., OPC-14523 or an SSRI).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.[4]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibitor constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.

Methodology:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[5]

  • Procedure: Mice or rats are placed individually into the water-filled cylinder.[6] The test duration is typically 6 minutes.[6]

  • Behavioral Scoring: The animal's behavior is recorded, and the duration of immobility (floating with only small movements to keep the head above water) is measured during the final 4 minutes of the test.

  • Drug Administration: The test compound (e.g., OPC-14523 or an SSRI) or a vehicle control is administered to the animals at a specified time before the test.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[7]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways for traditional SSRIs and OPC-14523.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_vesicle Serotonin Vesicles 5-HT_synapse Serotonin (5-HT) 5-HT_vesicle->5-HT_synapse Release 5-HT_reuptake Serotonin Reuptake 5-HT_synapse->SERT Reuptake 5-HT_receptor Postsynaptic 5-HT Receptors 5-HT_synapse->5-HT_receptor Binding Neuronal_Signal Altered Neuronal Signaling 5-HT_receptor->Neuronal_Signal Activation SSRI SSRI SSRI->SERT Inhibition

Caption: Mechanism of action of traditional SSRIs.

OPC14523_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT1A_auto 5-HT1A Autoreceptor SERT SERT 5-HT_synapse Serotonin (5-HT) 5-HT1A_post Postsynaptic 5-HT1A Receptor Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_post->Adenylyl_Cyclase Inhibition Sigma1_receptor Sigma-1 Receptor Downstream_Signaling Modulated Neuronal Signaling & Plasticity Sigma1_receptor->Downstream_Signaling Modulation Adenylyl_Cyclase->Downstream_Signaling Reduced cAMP OPC14523 OPC-14523 OPC14523->5-HT1A_auto Partial Agonism OPC14523->SERT Weak Inhibition OPC14523->5-HT1A_post Partial Agonism OPC14523->Sigma1_receptor Binding

Caption: Proposed multimodal mechanism of action of OPC-14523.

Comparative Analysis

Mechanism of Action

The fundamental difference between OPC-14523 and traditional SSRIs lies in their mechanism of action. SSRIs, as their name implies, are highly selective for the serotonin transporter.[7][8] By inhibiting SERT, they increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[9] This action, however, is associated with a therapeutic lag of several weeks, as downstream adaptive changes in receptor sensitivity are thought to be necessary for the clinical antidepressant effect.[2]

OPC-14523, in contrast, engages multiple targets. Its potent partial agonism at 5-HT1A receptors is a key feature. Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism on serotonin release. By acting as a partial agonist at these autoreceptors, OPC-14523 may lead to a more rapid disinhibition of serotonin neurons compared to the gradual desensitization caused by SSRIs. Furthermore, its agonism at postsynaptic 5-HT1A receptors directly modulates neuronal signaling in brain regions implicated in mood regulation. The role of its interaction with sigma receptors in its antidepressant-like effects is also a significant aspect of its pharmacology, although the precise downstream signaling pathways are still under investigation.[1]

Preclinical Efficacy

In preclinical models such as the forced swim test, OPC-14523 has demonstrated antidepressant-like effects. Notably, some studies suggest that these effects may manifest more rapidly than those of traditional SSRIs. This potential for a faster onset of action is a significant point of differentiation and a key area for further clinical investigation.

Side Effect Profile

Traditional SSRIs are associated with a range of side effects, including nausea, headache, insomnia, and sexual dysfunction. The incidence of these adverse events can vary between specific SSRI molecules.

Table 3: Incidence of Common Adverse Events with SSRIs (Data from a meta-analysis)

Adverse EventIncidence Rate (%)
Nausea25.71
Headache-
Insomnia-
Somnolence-
Dizziness-
Dry Mouth-
Sexual Dysfunction-

Data from a network meta-analysis of SSRIs and SNRIs for anxiety, obsessive-compulsive, and stress disorders.[10] Specific rates for all common AEs were not provided in a single table in the source.

Due to the preclinical stage of OPC-14523's development, comprehensive clinical data on its side effect profile in humans is not available. Its unique receptor profile suggests that its tolerability may differ from that of SSRIs. For instance, its 5-HT1A partial agonism could potentially mitigate some of the initial anxiety and agitation sometimes seen with SSRI treatment. However, its activity at sigma receptors could also introduce a different set of potential side effects.

Conclusion

OPC-14523 represents a departure from the single-target approach of traditional SSRIs. Its multimodal mechanism, centered on 5-HT1A partial agonism and sigma receptor interaction, offers a potentially novel therapeutic strategy for depression. Preclinical data suggests the possibility of a more rapid onset of antidepressant action. However, a comprehensive understanding of its clinical efficacy and safety profile in humans awaits further investigation through well-controlled clinical trials. This guide provides a foundational comparison for researchers and clinicians interested in the evolving landscape of antidepressant pharmacotherapy.

References

Safety Operating Guide

Navigating the Safe Disposal of OPC-14523 Free Base: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of OPC-14523 free base, ensuring the protection of personnel and compliance with regulations. The following information is synthesized from safety data sheets (SDS) for closely related compounds and general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, with the following key risks identified:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a lab coat, long-sleeved shirt, and long pants. For larger quantities, consider a chemical-resistant suit.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Deactivation and Disposal of Small Quantities

For small residual amounts of this compound, a chemical deactivation step can be considered before collection for disposal. This should only be performed by trained personnel in a chemical fume hood.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Prepare a 1 M solution of sodium hydroxide (NaOH) or another suitable base. The exact deactivating agent may vary, and it is recommended to consult with your institution's environmental health and safety (EHS) office.

    • Have a designated, labeled hazardous waste container ready.

  • Deactivation (if applicable and approved):

    • Slowly add the this compound to the basic solution with constant stirring. This should be done in a cold water bath to control any potential exothermic reaction.

    • Monitor the reaction for any signs of gas evolution or excessive heat.

    • Allow the mixture to stir for a sufficient amount of time to ensure complete reaction.

  • Collection and Labeling:

    • Carefully transfer the resulting solution into a designated, properly labeled hazardous waste container.

    • The label should include:

      • "Hazardous Waste"

      • The chemical name: "this compound (deactivated solution)"

      • The primary hazards (e.g., "Corrosive," "Toxic")

      • The date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[1][2][3]

  • Disposal:

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with a complete and accurate description of the waste.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste.

  • Segregation:

    • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.

  • Labeling:

    • Label the container with "Hazardous Waste," the name of the chemical contaminant ("Contaminated with this compound"), and the associated hazards.

  • Disposal:

    • Dispose of the container through your institution's hazardous waste management program.

Workflow for Disposal of this compound

cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Collect this compound Waste (Pure compound or solution) B->C D Collect Contaminated Labware (Gloves, Pipettes, etc.) B->D E Place in a Labeled, Sealed Hazardous Waste Container C->E D->E F Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards (Toxic, Corrosive) - Date E->F G Store in a Designated, Secure Secondary Containment Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete Waste Manifest H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[3][4]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OPC-14523 free base
Reactant of Route 2
Reactant of Route 2
OPC-14523 free base

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。